Danicamtiv
説明
Structure
3D Structure
特性
IUPAC Name |
4-[(1R)-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]sulfonyl-1-fluoroethyl]-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O4S/c1-16(19,29(26,27)11-9-23(2)21-13(11)14(17)18)10-3-6-24(7-4-10)15(25)20-12-5-8-28-22-12/h5,8-10,14H,3-4,6-7H2,1-2H3,(H,20,22,25)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREKKBAMVWQRES-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1970972-74-7 | |
| Record name | Danicamtiv [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1970972747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DANICAMTIV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2CS922HI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Danicamtiv's Mechanism of Action in Cardiac Myocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac myosin being investigated for the treatment of heart failure with reduced ejection fraction (HFrEF).[1][2][3] It represents a new class of therapeutic agents known as myotropes, which directly target the sarcomere to enhance cardiac contractility.[3][4] Unlike traditional inotropic agents that modulate intracellular calcium levels, this compound's mechanism of action is independent of calcium transients, potentially offering a more favorable safety profile by avoiding adverse effects such as arrhythmias and increased myocardial oxygen demand. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cardiac myocytes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action
This compound enhances cardiac muscle contractility through a dual mechanism:
-
Increased Myosin Recruitment: this compound promotes a structural shift in the thick filament, favoring the "ON" or disordered relaxed state, where myosin heads are positioned closer to the actin thin filaments. This increases the number of myosin heads available to bind to actin and contribute to force generation, particularly at submaximal calcium concentrations.
-
Altered Cross-Bridge Cycling Kinetics: The binding of this compound to cardiac myosin allosterically modulates the cross-bridge cycle. Specifically, it slows the rate of ADP release from the actomyosin complex. This prolongs the duration of the strongly bound, force-producing state of the cross-bridge, leading to a sustained contraction.
This combined action results in increased force production and enhanced calcium sensitivity of the myofilaments without altering the intracellular calcium concentration.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound observed in various preclinical and clinical studies.
Table 1: In Vitro Effects on Myofibril and Muscle Fiber Mechanics
| Parameter | Species/Model | This compound Concentration | Effect | Reference |
| Force Generation | Porcine Myofibrils | 1 µM | Increased force at maximal (pCa=4) and submaximal (pCa=5.8) calcium | |
| Human Myocardium | 2 µM | ~77.2% increase in relative force at pCa 6.1 | ||
| Calcium Sensitivity (pCa₅₀) | Porcine Myofibrils | 1 µM | Increased | |
| Human Myocardium | 2 µM | No significant change | ||
| ATPase Activity | LV and LA Myofibrils | Not specified | Increased | |
| Purified Human S1 Myosin | Not specified | Increased maximal steady-state ATPase rate (~1.2-fold) | ||
| Rate of Myofibril Relaxation (kREL(fast)) | Porcine Myofibrils | 1 µM | Decreased (10.64 ± 0.20 s⁻¹ vs. 6.34 ± 0.22 s⁻¹) | |
| Cross-Bridge Detachment Rate (krel) | Porcine Cardiac Muscle | 1 µM | Decreased at [MgATP] >0.5 mmol/L | |
| ADP Release Rate (k-ADP) | Porcine Cardiac Muscle | 1 µM | Decreased | |
| ATP Binding Rate (k+ATP) | Porcine Cardiac Muscle | 1 µM | Increased |
Table 2: In Vivo Effects in Animal Models
| Parameter | Animal Model | This compound Dose | Effect | Reference |
| Left Ventricular Stroke Volume | Dogs with Heart Failure | Not specified | +10.6 mL | |
| Left Atrial Emptying Fraction | Dogs with Heart Failure | Not specified | +10.7% | |
| Left Ventricular Ejection Fraction | Anesthetized Rats | 2 mg/kg (IV) | Increased (from 79.76 ± 1.24% to 89.36 ± 0.99%) | |
| Fractional Shortening | Anesthetized Rats | 2 mg/kg (IV) | Increased (from 50.58 ± 1.30% to 63.57 ± 1.47%) | |
| Stroke Volume | Anesthetized Rats | 2 mg/kg (IV) | Increased (from 243.89 ± 10.07 µL to 290.56 ± 20.26 µL) | |
| Cardiac Output | Anesthetized Rats | 2 mg/kg (IV) | Increased (from 61.40 ± 2.99 mL/min to 72.45 ± 5.04 mL/min) | |
| Systolic Ejection Time | Anesthetized Rats | 2 mg/kg (IV) | Prolonged |
Table 3: Clinical Effects in Patients with HFrEF (Phase 2a Trial)
| Parameter | Patient Population | This compound Dose/Concentration | Effect (vs. Placebo) | Reference |
| Stroke Volume | Stable HFrEF | Plasma concentrations ≥2000 ng/mL | Up to +7.8 mL | |
| Global Longitudinal Strain | Stable HFrEF | Plasma concentrations ≥2000 ng/mL | Up to -1.0% (improvement) | |
| Global Circumferential Strain | Stable HFrEF | Plasma concentrations ≥2000 ng/mL | Up to -3.3% (improvement) | |
| Left Atrial Minimal Volume Index | Stable HFrEF | Plasma concentrations ≥2000 ng/mL | Up to -2.4 mL/m² | |
| Left Atrial Function Index | Stable HFrEF | Plasma concentrations ≥2000 ng/mL | Up to 6.1 | |
| Systolic Ejection Time | Stable HFrEF | High drug concentrations | Increased by a placebo-corrected 48 ms from a baseline of 286 ms |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound at the molecular level and its impact on the cardiac muscle contraction cycle.
Caption: Molecular mechanism of this compound action on cardiac myosin.
Caption: Physiological cascade of this compound's effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Force-pCa Measurements in Skinned Myocardial Fibers
This protocol is used to determine the effect of this compound on the force-generating capacity and calcium sensitivity of the myofilaments.
-
Sample Preparation:
-
Ventricular myocardial tissue is obtained and dissected into small muscle fiber bundles.
-
The bundles are chemically "skinned" (membranes permeabilized) using a solution containing a detergent (e.g., Triton X-100) to allow for direct manipulation of the intracellular environment.
-
-
Experimental Setup:
-
A single skinned fiber is mounted between a force transducer and a length controller.
-
The fiber is bathed in a series of "relaxing" (low calcium) and "activating" (high calcium) solutions with varying free calcium concentrations (expressed as pCa, the negative log of the molar calcium concentration).
-
-
Data Acquisition:
-
The fiber is exposed to solutions with progressively increasing calcium concentrations.
-
The steady-state isometric force generated at each pCa is recorded.
-
The experiment is repeated after incubating the fiber with a solution containing this compound.
-
-
Data Analysis:
-
Force-pCa curves are generated by plotting the normalized force as a function of pCa.
-
The data are fitted to the Hill equation to determine the maximal calcium-activated force (Fmax), the pCa required for half-maximal activation (pCa₅₀, an index of calcium sensitivity), and the Hill coefficient (nH, an index of cooperativity).
-
Caption: Experimental workflow for Force-pCa measurements.
X-ray Diffraction of Permeabilized Cardiac Tissue
This technique is employed to investigate the structural changes in the myofilament lattice, particularly the positioning of myosin heads, induced by this compound.
-
Sample Preparation:
-
Permeabilized porcine cardiac tissue strips are prepared as described above.
-
-
Experimental Setup:
-
The tissue is mounted in a chamber that allows for the passage of an X-ray beam.
-
The chamber is filled with either a relaxing solution or an activating solution, with or without this compound.
-
-
Data Acquisition:
-
A collimated X-ray beam is passed through the muscle sample.
-
The diffraction pattern produced by the ordered arrangement of myofilaments is captured by a detector.
-
Key reflections, such as the equatorial reflections (I1,0 and I1,1) and the myosin-based meridional reflections, are analyzed.
-
-
Data Analysis:
-
The ratio of the equatorial reflections (I1,1/I1,0) is used to infer the proximity of the myosin heads to the thin filaments. An increase in this ratio suggests that the myosin heads have moved closer to actin.
-
Changes in the lattice spacing are calculated from the position of the reflections.
-
In Vitro Motility Assay
This assay assesses the direct effect of this compound on the velocity of actin filament movement driven by myosin motors.
-
Sample Preparation:
-
A flow cell is created by coating a glass slide with nitrocellulose.
-
Cardiac myosin is introduced into the flow cell and allowed to adhere to the surface.
-
Unbound myosin is washed out.
-
-
Data Acquisition:
-
Fluorescently labeled actin filaments are introduced into the flow cell in the presence of ATP and a motility buffer, with or without this compound.
-
The movement of the actin filaments is observed and recorded using fluorescence microscopy.
-
-
Data Analysis:
-
The velocity of individual actin filaments is tracked and quantified using specialized software.
-
The average motility speed in the presence of this compound is compared to the control condition.
-
Conclusion
This compound is a cardiac myosin activator that enhances myocardial contractility through a distinct, calcium-independent mechanism. By increasing the number of available myosin heads and prolonging their force-producing state, this compound directly augments sarcomere function. This leads to improvements in systolic function, as demonstrated by extensive preclinical and clinical data. The detailed mechanistic understanding of this compound, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for its continued development as a potential therapy for patients with HFrEF. Further research will continue to elucidate the long-term effects and full therapeutic potential of this novel myotrope.
References
- 1. Effects of this compound, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. MyoKardia Announces Positive Data from Phase 2a Clinical Trial of this compound Presented at ESC’s HFA Discoveries with Simultaneous Publication in European Journal of Heart Failure - BioSpace [biospace.com]
- 4. This compound increases myosin recruitment and alters the chemomechanical cross bridge cycle in cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Danicamtiv (MYK-491): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danicamtiv (formerly MYK-491) is a novel, orally bioavailable, selective, allosteric activator of cardiac myosin. It is being developed as a potential treatment for genetic dilated cardiomyopathy (DCM) and other conditions characterized by reduced systolic function. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, key preclinical findings, and clinical trial results.
Mechanism of Action
This compound is a cardiac myosin activator that directly targets the sarcomere, the fundamental contractile unit of heart muscle cells. Its mechanism of action involves binding to the myosin head and inducing a conformational change that increases the rate of transition into the force-producing, actin-bound state. This leads to an increase in the number of myosin heads engaged with actin during systole, thereby enhancing the force of contraction.
Key molecular effects of this compound include:
-
Increased Myosin-Actin Cross-Bridge Formation: this compound promotes the recruitment of myosin heads to the actin filament.
-
Modulation of the Cross-Bridge Cycle: It influences the kinetics of the myosin ATPase cycle, specifically by decreasing the rate of adenosine diphosphate (ADP) release, which prolongs the duration of the power stroke.
This direct action on the cardiac motor protein is intended to improve systolic function with minimal impact on diastolic relaxation and without altering intracellular calcium concentrations, a common drawback of traditional inotropic agents.
Preclinical Development
The preclinical development of this compound involved a series of in vitro and in vivo studies to establish its mechanism of action, efficacy, and safety profile.
In Vitro Studies
Experimental Protocols:
-
Skinned Muscle Fiber Tension-pCa Assays:
-
Objective: To determine the effect of this compound on the calcium sensitivity of force production in cardiac muscle.
-
Methodology: Skinned cardiac muscle fibers (from porcine or rat hearts) were prepared by chemically removing the cell membranes. These fibers were then mounted on a force transducer and exposed to solutions with varying calcium concentrations (pCa). The isometric force generated at each calcium concentration was measured before and after the addition of this compound. The force-pCa relationship was fitted to the Hill equation to determine the pCa50 (the calcium concentration at which 50% of maximal force is produced).[1]
-
-
Myofibril ATPase Activity Assays:
-
Objective: To measure the effect of this compound on the rate of ATP hydrolysis by cardiac myofibrils.
-
Methodology: Myofibrils were isolated from cardiac muscle tissue. The ATPase activity was measured by quantifying the rate of inorganic phosphate (Pi) release from ATP using a colorimetric or fluorescent assay. The assay was performed in the presence of varying concentrations of this compound to determine its effect on the maximal ATPase rate (Vmax) and the Michaelis-Menten constant (Km).[2][3]
-
-
X-ray Diffraction:
-
Objective: To investigate the structural changes in the sarcomere induced by this compound.
-
Methodology: X-ray diffraction patterns were collected from skinned cardiac muscle preparations in the presence and absence of this compound. Changes in the equatorial and meridional reflections were analyzed to determine alterations in the lattice spacing and the conformation and arrangement of myosin heads relative to the actin filaments.[4]
-
Summary of Key Preclinical In Vitro Findings:
| Parameter | Assay | Key Findings | Reference |
| Calcium Sensitivity | Skinned Muscle Fiber Tension-pCa Assay | Increased calcium sensitivity (leftward shift in the force-pCa curve) in both ventricular and atrial skinned muscle fibers.[5] | |
| ATPase Activity | Myofibril ATPase Assay | Increased the maximal steady-state ATPase rate of cardiac myosin at saturating actin concentrations. | |
| Sarcomere Structure | X-ray Diffraction | Induced a repositioning of myosin heads closer to the thin filament, suggesting a shift towards a more "on" or force-ready state. |
In Vivo Studies
Experimental Protocols:
-
Canine Tachycardia-Pacing-Induced Heart Failure Model:
-
Objective: To evaluate the efficacy of this compound in a large animal model of heart failure.
-
Methodology: Heart failure was induced in dogs by chronic rapid ventricular pacing (tachy-pacing) for several weeks. This model recapitulates many of the hemodynamic and structural changes observed in human dilated cardiomyopathy. Once heart failure was established, this compound was administered, and its effects on cardiac function were assessed using echocardiography and hemodynamic monitoring.
-
-
Pharmacokinetic Studies:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Methodology: Pharmacokinetic parameters were determined in various animal species (e.g., mice, rats, dogs) following intravenous and oral administration of this compound. Plasma concentrations of the drug were measured over time to calculate parameters such as clearance, volume of distribution, and oral bioavailability.
-
Summary of Key Preclinical In Vivo Findings:
| Animal Model | Key Findings | Reference |
| Canine Heart Failure Model | Improved left ventricular stroke volume and left atrial emptying fraction. | |
| Pharmacokinetic Studies (various species) | Demonstrated favorable pharmacokinetic properties, including good oral bioavailability, supporting clinical development. |
Clinical Development
The clinical development of this compound has progressed through Phase 1 and Phase 2 trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with heart failure and dilated cardiomyopathy.
Phase 1 Clinical Trial (NCT03062956)
-
Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose study.
-
Participants: Healthy volunteers.
-
Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of MYK-491.
Summary of Phase 1 Key Findings:
| Parameter | Key Findings | Reference |
| Safety and Tolerability | Generally well-tolerated with no dose-limiting toxicities observed. | |
| Pharmacokinetics | Demonstrated a pharmacokinetic profile amenable to once- or twice-daily dosing. | |
| Pharmacodynamics | Showed dose- and concentration-dependent increases in cardiac contractility, as measured by echocardiographic parameters such as ejection fraction and fractional shortening, with minimal impact on diastolic function. |
Phase 2a Clinical Trial (NCT03447990)
-
Study Design: A randomized, double-blind, placebo-controlled, multiple-ascending dose study.
-
Participants: Patients with stable heart failure with reduced ejection fraction (HFrEF).
-
Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of multiple oral doses of this compound.
Patient Baseline Characteristics (Multiple-Dose Trial):
| Characteristic | Placebo (n=10) | This compound (n=30) |
| Age (years, median [IQR]) | 58 [53-62] | 60 [55-65] |
| Female, n (%) | 1 (10) | 8 (27) |
| Ischemic Etiology, n (%) | 5 (50) | 14 (47) |
| LVEF (%, mean ± SD) | 33 ± 7 | 32 ± 8 |
| NT-proBNP (pg/mL, median [IQR]) | 1083 [568-2088] | 1287 [588-2488] |
Data from Voors et al., 2020.
Summary of Phase 2a Key Efficacy Findings (Multiple-Dose Trial):
| Echocardiographic Parameter | Change from Baseline (Placebo-Corrected) at this compound Plasma Concentrations ≥2000 ng/mL | p-value | Reference |
| Stroke Volume (mL) | +7.8 | <0.01 | |
| Global Longitudinal Strain (%) | -1.0 | <0.05 | |
| Global Circumferential Strain (%) | -3.3 | <0.01 | |
| Left Atrial Minimal Volume Index (mL/m²) | -2.4 | <0.01 | |
| Left Atrial Function Index | +6.1 | <0.01 |
Data from Voors et al., 2020.
Phase 2 Clinical Trial in Genetic DCM (NCT04572893)
-
Study Design: An open-label, exploratory study.
-
Participants: Patients with primary DCM due to MYH7 or TTN genetic variants, or other causes.
-
Objectives: To establish the safety and preliminary efficacy of this compound in this patient population.
Summary of Phase 2 (Genetic DCM) Key Efficacy Findings:
| Echocardiographic Parameter | Absolute Mean Change from Baseline (End of Treatment Period 2) | p-value | Reference |
| LVEF (%) - MYH7 cohort (n=12) | +8.8 | 0.001 | |
| LVEF (%) - TTN cohort (n=14) | +5.9 | 0.005 | |
| LV Global Longitudinal Strain (%) - MYH7 cohort | -2.1 | 0.008 | |
| Left Atrial Function Index - MYH7 cohort | +11.1 | 0.006 | |
| Left Atrial Function Index - Other Causes cohort | +4.4 | 0.026 |
Data from a press release by Kardigan, 2025.
Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound.
Experimental Workflow: Skinned Muscle Fiber Assay
Caption: Skinned Muscle Fiber Experimental Workflow.
Conclusion
This compound represents a promising novel approach for the treatment of dilated cardiomyopathy and other conditions of systolic dysfunction. Its targeted mechanism of action, which directly enhances cardiac myosin function, has been well-characterized in preclinical studies. Early-phase clinical trials have demonstrated a favorable safety profile and encouraging signals of efficacy, with improvements in key echocardiographic measures of systolic function. The ongoing and planned later-stage clinical trials will be crucial in further defining the therapeutic potential of this compound in patients with genetic DCM and other forms of heart failure.
References
- 1. This compound affected isometric force and cross-bridge kinetics similarly in skinned myocardial strips from male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Distinct Mechanisms for Increased Cardiac Contraction Through Selective Alteration of Either Myosin or Troponin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of this compound, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Danicamtiv on Cardiac Myosin ATPase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danicamtiv (formerly MYK-491) is a novel small molecule cardiac myosin activator that has emerged as a promising therapeutic agent for conditions characterized by systolic dysfunction, such as heart failure with reduced ejection fraction (HFrEF). Unlike traditional inotropes that modulate intracellular calcium levels, this compound directly targets the cardiac sarcomere, the fundamental contractile unit of cardiomyocytes. This direct mechanism of action offers the potential for improved cardiac performance without the adverse effects associated with calcium dysregulation, such as arrhythmias. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound enhances cardiac myosin ATPase activity, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying pathways and workflows.
Core Mechanism of Action
This compound's primary effect is to increase the overall rate of the cardiac myosin ATPase cycle.[1] However, this is not achieved by accelerating every step of the cycle. Instead, this compound modulates specific kinetic transitions within the cross-bridge cycle, leading to an increased number of myosin heads available for interaction with actin and a higher duty ratio. The key molecular effects of this compound include:
-
Increased Rate of Actomyosin Attachment: this compound significantly accelerates the rate at which myosin binds to actin.[2][3][4][5] This is a critical regulatory step in the ATPase cycle and a primary contributor to the overall increase in ATPase activity.
-
Slowing of Cross-Bridge Turnover and ADP Release: Paradoxically, while increasing the overall ATPase rate, this compound slows down the rate of cross-bridge turnover by inhibiting the release of adenosine diphosphate (ADP) from the actomyosin complex. This prolonged attachment of myosin to actin contributes to increased force production.
-
Increased Myosin "ON" State: X-ray diffraction studies have revealed that this compound promotes a structural shift in the thick filament, favoring an "ON" state where myosin heads are more readily available to bind to actin.
-
Reduced Myosin Working Stroke: At the single-molecule level, this compound has been shown to reduce the size of the myosin power stroke. However, this is compensated for by the increased number of force-producing cross-bridges.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data from in vitro and ex vivo studies investigating the effects of this compound on cardiac myosin ATPase activity and related parameters.
Table 1: Steady-State ATPase Kinetics
This table presents data from NADH-coupled ATPase assays, which measure the overall rate of ATP hydrolysis by myosin in the presence of actin.
| Parameter | Control (DMSO) | 10 µM this compound | Fold Change | Reference |
| Vmax (s⁻¹) | 5.9 | 7.0 | ~1.2-fold increase | |
| Km (µM) | 14.0 | 8.1 | ~1.7-fold decrease |
Vmax represents the maximum rate of ATP hydrolysis at saturating actin concentrations. Km is the actin concentration at which the ATPase rate is half of Vmax, reflecting the affinity of myosin for actin.
Table 2: Transient Kinetics of Actomyosin Interaction
This table summarizes data from stopped-flow experiments, which allow for the measurement of individual steps in the ATPase cycle.
| Kinetic Parameter | Control (DMSO) | 10 µM this compound | Statistical Significance | Reference |
| Maximal rate of ATP-induced dissociation (k+2') | No significant difference | No significant difference | P = 0.99 | |
| ATP concentration for half-maximal saturation (1/K1') | No significant difference | No significant difference | P = 0.64 | |
| Second-order rate of ATP-induced dissociation | 4.0 ± 0.7 µM⁻¹s⁻¹ | 4.4 ± 1.1 µM⁻¹s⁻¹ | P = 0.64 | |
| Rate of ADP release from actomyosin | No significant difference | No significant difference | P = 0.96 | |
| ADP affinity to actomyosin | No significant difference | No significant difference | P = 0.87 |
Table 3: Myofibril Mechanics
This table presents data from experiments on permeabilized cardiac myofibrils, which provide insights into the effects of this compound in a more physiological context.
| Parameter | Control | This compound | Effect | Reference |
| Calcium Sensitivity (pCa50) | Decreased in DCM model | Corrected (Increased) | Increased Ca²⁺ sensitivity | |
| Rate of Myofibril Relaxation (kREL(fast)) | 10.64 ± 0.20 s⁻¹ | 6.34 ± 0.22 s⁻¹ | Decreased |
DCM: Dilated Cardiomyopathy
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data. The following sections outline the key protocols used in the cited studies.
Steady-State ATPase Activity Assay (NADH-Coupled Assay)
This assay measures the rate of ATP hydrolysis by coupling the regeneration of ATP to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Principle: The hydrolysis of ATP to ADP and phosphate by myosin is coupled to the pyruvate kinase/lactate dehydrogenase system. Pyruvate kinase converts ADP back to ATP using phosphoenolpyruvate, producing pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is measured by the change in absorbance at 340 nm.
-
Reagents:
-
Porcine cardiac myosin and actin.
-
Assay buffer containing: KMg25 Buffer (specific composition not detailed in the abstract).
-
ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.
-
-
Procedure:
-
Varying concentrations of actin are mixed with a constant concentration of myosin in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The change in absorbance at 340 nm is monitored over time.
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.
-
Data are fitted to the Michaelis-Menten equation to determine Vmax and Km.
-
Stopped-Flow Transient Kinetics
This technique allows for the measurement of rapid kinetic events in the sub-second timescale, providing insights into individual steps of the ATPase cycle.
-
Principle: Two solutions are rapidly mixed, and the reaction is monitored by a change in a spectroscopic signal, typically fluorescence.
-
ATP-Induced Dissociation:
-
Myosin is pre-incubated with pyrene-labeled actin to form a rigor complex, which quenches the pyrene fluorescence.
-
This complex is rapidly mixed with varying concentrations of ATP.
-
The dissociation of the actomyosin complex leads to an increase in pyrene fluorescence, the rate of which is measured.
-
-
ADP Release:
-
A mixture of ADP-saturated myosin and pyrene-labeled actin is prepared.
-
This is rapidly mixed with a saturating concentration of ATP.
-
The subsequent increase in fluorescence reports on the rate of ADP release.
-
-
Actomyosin Attachment:
-
Myosin is pre-incubated with an excess of pyrene-labeled actin to form a rigor complex.
-
This is rapidly mixed with a subsaturating concentration of ATP.
-
The initial increase in fluorescence corresponds to actomyosin detachment, and the subsequent decrease in fluorescence reports on the rate of myosin re-attachment to actin.
-
Single-Molecule Optical Trapping
This powerful technique allows for the direct measurement of the mechanical and kinetic properties of a single myosin molecule interacting with an actin filament.
-
Principle: A single actin filament is suspended between two optically trapped beads. A third bead, coated with myosin, is brought into contact with the actin filament. The displacement of the beads is monitored with high precision, revealing the binding events, working stroke, and detachment of the myosin molecule.
-
Experimental Setup:
-
A dual-beam optical trap is used to manipulate polystyrene beads.
-
Actin filaments are biotinylated and attached to streptavidin-coated beads.
-
Myosin molecules are attached to a larger bead fixed on a micropipette.
-
-
Measurements:
-
Working Stroke: The displacement of the actin filament upon myosin binding is measured.
-
Detachment Kinetics: The duration of the actomyosin attachment is measured to determine the detachment rate.
-
X-ray Diffraction of Muscle Fibers
This technique provides structural information about the arrangement of myosin heads within the sarcomere.
-
Principle: X-rays are diffracted by the regular arrangement of proteins in the muscle fiber, producing a diffraction pattern. Changes in this pattern upon treatment with this compound reveal changes in the conformation and spacing of the myofilaments.
-
Procedure:
-
Permeabilized porcine cardiac tissue is used.
-
The tissue is mounted in a solution with a controlled calcium concentration (pCa 8 for resting state).
-
X-ray diffraction patterns are collected in the absence and presence of this compound.
-
Analysis of the diffraction pattern provides information on the proportion of myosin heads in the "ON" (disordered relaxed) and "OFF" (super-relaxed) states.
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: this compound's multifaceted mechanism of action on the cardiac myosin cross-bridge cycle.
Caption: Experimental workflow for the NADH-coupled steady-state ATPase assay.
Caption: Logical relationships between this compound's molecular effects and functional outcomes.
Conclusion
This compound represents a novel class of cardiac myosin activators with a distinct and complex mechanism of action. By directly targeting the molecular motor of the heart, it enhances cardiac contractility through a multifaceted approach that involves increasing the rate of actomyosin attachment, promoting the "ON" state of myosin, and slowing ADP release to prolong the force-producing state. This leads to an overall increase in ATPase activity, myofilament calcium sensitivity, and myocardial force production. The detailed quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of direct sarcomere activation. Further investigation into the long-term effects and clinical implications of this unique pharmacological profile is ongoing and holds significant promise for the treatment of heart failure.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound reduces myosin's working stroke but enhances contraction by activating the thin filament - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces myosin's working stroke but activates the thin filament by accelerating actomyosin attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
Cardiac Myosin as a Therapeutic Target for Danicamtiv: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure with reduced ejection fraction (HFrEF) remains a significant clinical challenge, necessitating the development of novel therapeutic strategies that directly address the underlying impairment of cardiac contractility. Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac myosin, the motor protein responsible for generating force and driving contraction in the heart. Unlike traditional inotropes that often increase intracellular calcium levels and myocardial oxygen consumption, this compound offers a targeted approach to enhancing systolic function by directly modulating the mechanochemical cycle of β-cardiac myosin. This technical guide provides a comprehensive overview of the mechanism of action of this compound, a summary of key preclinical and clinical data, detailed experimental protocols for its characterization, and visualizations of its molecular interactions and therapeutic effects.
Mechanism of Action of this compound
This compound enhances cardiac muscle contractility through a multi-faceted interaction with cardiac myosin. Its primary mechanism involves binding to the myosin head, which induces a series of conformational and kinetic changes in the cross-bridge cycle.[1][2]
The core mechanisms of this compound's action are:
-
Increased Myosin "ON" State: this compound promotes a structural shift in the thick filament, increasing the proportion of myosin heads in a disordered relaxed state, or "ON" state, making them more readily available to interact with actin.[1][3]
-
Accelerated Actomyosin Attachment: The drug accelerates the rate of myosin's association with actin, leading to a greater number of force-producing cross-bridges.[4]
-
Slowing of ADP Release: this compound slows the rate of adenosine diphosphate (ADP) release from the myosin active site. This prolongs the duration of the strongly bound, force-producing state of the cross-bridge, contributing to increased force and prolonged systolic ejection time.
These actions collectively lead to an increase in myofibril ATPase activity and an enhanced sensitivity of the myofilaments to calcium, ultimately augmenting systolic function without significantly impacting intracellular calcium transients.
Signaling Pathway and Molecular Interactions
The following diagram illustrates the key steps in the cardiac muscle contraction cycle and the points at which this compound exerts its effects.
Caption: this compound's modulation of the cross-bridge cycle.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro and In Vivo Data
| Parameter | Species/Model | Effect of this compound | Reference |
| Myofibril ATPase Activity | LV and LA myofibrils | Increased | |
| Calcium Sensitivity | LV and LA muscle fibers | Increased | |
| Myofibril Relaxation (kREL(fast)) | Porcine myofibrils | Decreased (10.64±0.20 vs 6.34±0.22 s-1) | |
| Systolic Force Production | Human Engineered Heart Tissues | Increased by 74% (at 10.6 µmol/L) | |
| Time to Peak Contraction | Human Engineered Heart Tissues | Prolonged by 13% | |
| Time to 50% Relaxation | Human Engineered Heart Tissues | Increased by 50% | |
| Ejection Fraction (Control) | Rodent DCM model | Increased (58.1±2.5% vs 74.7±2.0%) | |
| Ejection Fraction (DCM) | Rodent DCM model | Increased (36.6±2.9% vs 46.3±2.0%) | |
| LV Stroke Volume | Dogs with heart failure | Increased by 10.6 mL | |
| LA Emptying Fraction | Dogs with heart failure | Increased by 10.7% | |
| LV Ejection Fraction | Anesthetized rats | Increased (79.76±1.24% to 89.36±0.99%) | |
| Fractional Shortening | Anesthetized rats | Increased (50.58±1.30% to 63.57±1.47%) | |
| Stroke Volume | Anesthetized rats | Increased (243.89±10.07 to 290.56±20.26 µL) | |
| Systolic Sarcomere Length | Canine cardiomyocytes | Decreased (1.65±0.02 to 1.45±0.03 µm at 2 µM) |
Table 2: Phase 2a Clinical Trial Data in HFrEF Patients
| Parameter | Effect of this compound (at plasma concentrations ≥2000 ng/mL) | Reference |
| Stroke Volume | Increased by up to 7.8 mL | |
| Global Longitudinal Strain | Improved by up to -1.0% | |
| Global Circumferential Strain | Improved by up to -3.3% | |
| LA Minimal Volume Index | Decreased by up to -2.4 mL/m2 | |
| LA Function Index | Increased by up to 6.1 | |
| Systolic Ejection Time | Prolonged (placebo-corrected increase of 15, 36, and 48 ms at low, mid, and high drug concentrations) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
Myofibril Mechanical and Kinetic Measurements
-
Objective: To determine the direct effects of this compound on the contractile properties of isolated myofibrils.
-
Methodology:
-
Myofibril Isolation: Left ventricular tissue is homogenized and subjected to differential centrifugation to isolate myofibrils.
-
Experimental Setup: A single myofibril or a small bundle is attached between a force transducer and a motor. The setup is mounted on an inverted microscope.
-
Activation and Relaxation: Myofibrils are bathed in solutions with varying calcium concentrations (pCa) to initiate contraction. The force generated and the kinetics of force development (kACT) and relaxation (kREL) are measured.
-
This compound Application: The experiment is repeated with the addition of this compound to the bathing solution to assess its impact on force, calcium sensitivity, and contraction/relaxation kinetics.
-
X-ray Diffraction of Permeabilized Cardiac Muscle
-
Objective: To investigate the structural changes in the myofilament lattice and myosin head conformation induced by this compound.
-
Methodology:
-
Sample Preparation: Small bundles of cardiac muscle are dissected and chemically "skinned" to remove cell membranes, allowing for direct manipulation of the intracellular environment.
-
X-ray Diffraction: The prepared muscle fibers are mounted in an X-ray beamline. Diffraction patterns are collected while the muscle is in a relaxed or activated state, with and without this compound.
-
Data Analysis: Changes in the equatorial and meridional reflections provide information on the spacing between thick and thin filaments and the arrangement of myosin heads.
-
In Vivo Echocardiography in Animal Models
-
Objective: To assess the effects of this compound on cardiac function in a living organism.
-
Methodology:
-
Animal Model: Anesthetized rodents or canines, often with induced heart failure, are used.
-
Echocardiography: A high-frequency ultrasound transducer is used to acquire images of the heart. M-mode, 2D, and Doppler imaging are employed to measure parameters such as ejection fraction, fractional shortening, stroke volume, and strain.
-
Drug Administration: this compound is administered intravenously, and echocardiographic measurements are taken at baseline and at various time points after drug administration to determine its acute effects on cardiac performance.
-
Experimental and Clinical Development Workflow
The development of this compound followed a structured path from preclinical discovery to clinical trials.
Caption: this compound's development and clinical trial progression.
Conclusion
This compound represents a promising, targeted therapeutic approach for HFrEF by directly enhancing the function of cardiac myosin. Its unique mechanism of action, which increases the number of force-producing cross-bridges and prolongs their duty cycle without altering calcium homeostasis, distinguishes it from conventional inotropic agents. The comprehensive preclinical and clinical data gathered to date demonstrate its potential to improve systolic function. Further investigation in larger clinical trials will be crucial to fully elucidate its long-term efficacy and safety profile in patients with heart failure. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for cardiac diseases.
References
Preclinical Profile of Danicamtiv: A Novel Cardiac Myosin Activator for Heart Failure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac myosin, the motor protein responsible for cardiac muscle contraction.[1] In preclinical studies, this compound has demonstrated the potential to directly improve cardiac systolic function without significantly impacting calcium homeostasis, a key differentiator from traditional inotropic agents.[2] This technical guide provides a comprehensive overview of the preclinical data from animal models of heart failure, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying mechanism of action. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the preclinical rationale for the clinical development of this compound in heart failure with reduced ejection fraction (HFrEF).
Mechanism of Action
This compound directly targets cardiac myosin, enhancing its enzymatic activity and modulating the cross-bridge cycle.[2][3] The primary mechanism involves increasing the number of myosin heads in the "on" state, making them more readily available to interact with actin filaments.[2] This leads to an increased rate of actomyosin attachment and a slower rate of ADP release, ultimately prolonging the force-producing state of the myosin head. This targeted action results in increased myocardial contractility and stroke volume. Notably, this compound's effects are independent of intracellular calcium concentrations, mitigating the risk of arrhythmias associated with other inotropic agents.
Preclinical Efficacy in Animal Models of Heart Failure
This compound has been evaluated in various preclinical models, including in vivo studies in dogs and rats with induced heart failure, and ex vivo studies using cardiac muscle fibers and myofibrils.
In Vivo Studies in a Canine Model of Heart Failure
In a well-established canine model of microembolization-induced heart failure, acute administration of this compound demonstrated significant improvements in both left ventricular (LV) and left atrial (LA) function.
Table 1: Hemodynamic and Echocardiographic Effects of this compound in a Canine Model of Heart Failure
| Parameter | Baseline | Post-Danicamtiv | Change | P-value |
| LV Ejection Fraction (%) | 41 (± 5) | 51 (± 6) | +10 | <0.05 |
| LV Fractional Shortening (%) | 19.6 (± 2.7) | 25.6 (± 3.6) | +6.0 | <0.05 |
| Peak LV Global Circumferential Strain (%) | -13.5 (± 4.4) | -17.3 (± 4.4) | -3.8 | <0.05 |
| LV Stroke Volume (mL) | 33.0 (± 5.9) | 43.6 (± 10.7) | +10.6 | <0.05 |
| LA Emptying Fraction (%) | - | - | +10.7 | <0.05 |
| Systolic Ejection Time (ms) | 178 (± 24) | - | - | - |
In Vivo Studies in a Rat Model
In anesthetized rats, intravenous administration of this compound at a dose of 2 mg/kg resulted in marked improvements in LV systolic function.
Table 2: Echocardiographic Effects of this compound (2 mg/kg IV) in Anesthetized Rats
| Parameter | Pre-Danicamtiv | Post-Danicamtiv | P-value |
| LV End-Systolic Diameter (ESD) (mm) | 3.76 (± 0.11) | 2.93 (± 0.17) | <0.001 |
| LV End-Diastolic Diameter (EDD) (mm) | 7.56 (± 0.12) | 7.74 (± 0.26) | 0.45 |
| LV Ejection Fraction (%) | 79.76 (± 1.24) | 89.36 (± 0.99) | <0.001 |
| Fractional Shortening (%) | 50.58 (± 1.30) | 63.57 (± 1.47) | <0.001 |
| Stroke Volume (µL) | 243.89 (± 10.07) | 290.56 (± 20.26) | 0.012 |
| Systolic Ejection Time (ms) | 72.28 (± 1.53) | 87.14 (± 3.05) | <0.001 |
| Systolic Duration (ms) | 88.64 (± 1.83) | 106.00 (± 3.30) | 0.0001 |
Ex Vivo and In Vitro Studies
Studies on isolated cardiac preparations have further elucidated the direct effects of this compound on myocardial tissue.
-
Porcine Myofibrils: this compound increased ATPase activity in both left ventricular and left atrial myofibrils.
-
Canine Cardiomyocytes: In enzymatically isolated canine cardiomyocytes, this compound led to a concentration-dependent decrease in both diastolic and systolic sarcomere lengths, accompanied by a prolongation of contraction duration. These effects were observed without alterations in intracellular Ca2+ transients.
-
Human Engineered Myocardium: In a preclinical model using human engineered myocardium, this compound demonstrated a greater augmentation of systolic contraction with less impact on diastolic function compared to omecamtiv mecarbil.
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species, demonstrating low clearance and moderate to high oral bioavailability.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |
| Mouse | 15.5 | 0.24 | 26 |
| Rat | 15.3 | 1.7 | - |
| Dog | 1.6 | - | 108 |
| Monkey | 5.7 | - | - |
Experimental Protocols
Canine Model of Heart Failure
-
Model Induction: Heart failure was induced in dogs via repetitive intracoronary microembolizations.
-
Drug Administration: this compound was administered intravenously.
-
Assessments: Left ventricular and left atrial function were assessed using echocardiography and hemodynamic monitoring.
Anesthetized Rat Model
-
Anesthesia: Rats were anesthetized for the duration of the experiment.
-
Drug Administration: this compound was dissolved in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline) and administered intravenously at a dose of 2 mg/kg.
-
Assessments: Detailed echocardiographic examinations were performed to evaluate cardiac dimensions and function.
Isolated Canine Cardiomyocyte Experiments
-
Cell Isolation: Left ventricular cardiomyocytes were enzymatically isolated from canine hearts.
-
Experimental Setup: Changes in sarcomere length and intracellular Ca2+ levels were monitored in parallel.
-
Drug Application: Cardiomyocytes were exposed to increasing concentrations of this compound (ranging from 0.01 to 2 µM).
Conclusion
Preclinical studies in various animal models of heart failure consistently demonstrate that this compound is a potent and selective cardiac myosin activator that enhances systolic function. Its direct action on the sarcomere, independent of calcium signaling, presents a promising and potentially safer therapeutic approach for patients with HFrEF. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for the continued investigation and clinical development of this compound.
References
Unraveling the Structural Basis of Danicamtiv's Pro-Contractile Action on Cardiac Myosin: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structural and functional interactions between Danicamtiv (formerly MYK-491), a novel small molecule cardiac myosin activator, and the β-cardiac myosin motor protein. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, supported by quantitative data from key experiments, detailed methodologies, and visual representations of the underlying molecular and cellular processes.
Executive Summary
This compound is a selective, allosteric activator of cardiac myosin that enhances systolic function. Its mechanism is distinct from traditional inotropes as it directly targets the sarcomere, the fundamental contractile unit of cardiomyocytes. Structural and biochemical evidence indicates that this compound binds to the myosin motor domain, promoting a structural state that is more readily available to interact with actin. This leads to an increased number of force-producing cross-bridges, ultimately augmenting cardiac contractility. Notably, this compound achieves this effect by primarily accelerating the rate of actomyosin attachment, with minimal impact on the rate of detachment, a key differentiator from other myosin modulators like Omecamtiv Mecarbil. While a high-resolution co-crystal structure of this compound bound to myosin is not yet publicly available, a combination of X-ray diffraction, single-molecule, and solution-based kinetic studies has provided significant insights into its structural and functional consequences.
Quantitative Analysis of this compound's Effect on Myosin Function
The following tables summarize the key quantitative effects of this compound on the kinetic and mechanical parameters of β-cardiac myosin, facilitating a clear comparison of its impact on the myosin cross-bridge cycle.
Table 1: Effect of this compound on Myosin ATPase and In Vitro Motility
| Parameter | Condition | Value | Fold Change | Reference |
| Maximal ATPase Rate (Vmax) | Control (DMSO) | 5.9 s-1 | - | [1][2] |
| 10 µM this compound | 7.0 s-1 | ~1.2x Increase | [1][2] | |
| Actin Concentration for Half-Maximal ATPase (Km) | Control (DMSO) | 14.0 µM | - | [1] |
| 10 µM this compound | 8.1 µM | ~1.7x Decrease | ||
| In Vitro Motility Speed | Control (DMSO) | Varies by study | - | |
| 0.5-10 µM this compound | ~55% Decrease | ~0.45x |
Table 2: Effect of this compound on Single-Molecule Mechanics and Kinetics
| Parameter | Condition | Value | Fold Change | Reference |
| Myosin Working Stroke Size | Control (DMSO) | 5.0 nm | - | |
| 10 µM this compound | 2.5 nm | ~50% Decrease | ||
| Actomyosin Detachment Rate (kdet) at saturating ATP | Control (DMSO) | 61 s-1 | - | |
| 10 µM this compound | 89 s-1 | No significant change | ||
| Second-Order Rate of ATP-Induced Dissociation | Control (DMSO) | 4.0 ± 0.7 µM-1s-1 | - | |
| 10 µM this compound | 4.4 ± 1.1 µM-1s-1 | No significant change | ||
| Actomyosin Attachment Rate | Control vs. This compound | - | Significantly Faster |
Table 3: Comparative Effects of this compound and Omecamtiv Mecarbil (OM) on Myofibril Kinetics
| Parameter | This compound (1 µM) | Omecamtiv Mecarbil (1 µM) | Reference |
| Maximal Force Redevelopment Rate (ktr) | ~60% Decrease | Significant Decrease | |
| Fast Rate of Myofibril Relaxation (kREL(fast)) | ~49% Decrease | Significant Decrease | |
| Cross-Bridge Detachment Rate | Slower | Slower | |
| Effect on Diastolic Function | Less impairment | More pronounced impairment |
The Structural Basis of this compound Action
While the precise atomic interactions remain to be fully elucidated by high-resolution structural methods, current evidence from X-ray diffraction of cardiac muscle fibers provides a foundational understanding of this compound's structural impact.
This compound is understood to bind to an allosteric site on the S1 "head" domain of the β-cardiac myosin heavy chain. This binding event induces a conformational change that favors the "ON" state of myosin. In the resting state, a significant portion of myosin heads are in an "OFF" state (also referred to as the super-relaxed state), where they are folded back against the thick filament backbone, conserving ATP.
X-ray diffraction studies on this compound-treated muscle fibers have shown an increase in the equatorial intensity ratio (I1,1/I1,0), which indicates that the myosin heads move away from the thick filament backbone and closer to the thin (actin) filaments. This structural shift makes the myosin heads more readily available for binding to actin upon calcium influx, thereby increasing the number of active cross-bridges at any given time.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the proposed mechanism of action for this compound, the experimental workflow for its characterization, and the logical progression from molecular binding to physiological effect.
Detailed Experimental Protocols
A comprehensive understanding of this compound's mechanism is derived from a suite of specialized biophysical and biochemical assays. The methodologies for the key experiments are outlined below.
NADH-Coupled ATPase Assay
This steady-state assay measures the rate of ATP hydrolysis by myosin in the presence of actin. The production of ADP is coupled to the oxidation of NADH through the enzymes pyruvate kinase and lactate dehydrogenase. The rate of ATP hydrolysis is determined by monitoring the decrease in NADH absorbance or fluorescence at 340 nm.
-
Principle: The assay couples ATP hydrolysis to NADH oxidation in a 1:1 stoichiometry, allowing for continuous monitoring of ATPase activity.
-
Reaction Mixture: A typical reaction includes purified β-cardiac myosin, F-actin at varying concentrations, ATP, and a coupling system (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH) in a suitable buffer.
-
Procedure: The reaction is initiated by the addition of ATP. The change in absorbance at 340 nm is monitored over time. Rates are calculated from the linear phase of the reaction.
-
Data Analysis: The ATPase rates at different actin concentrations are plotted and fitted to the Michaelis-Menten equation to determine Vmax (maximal ATPase rate) and Km (actin concentration for half-maximal activation).
In Vitro Motility Assay
This assay visualizes the movement of fluorescently labeled actin filaments propelled by surface-adsorbed myosin motors. It provides a measure of the speed of actin translocation, which is a function of both the myosin working stroke and the duration of the actomyosin attachment.
-
Setup: A flow cell is coated with purified myosin. Rhodamine-phalloidin labeled actin filaments are introduced into the cell in the presence of ATP and the compound of interest (this compound or control).
-
Imaging: The movement of individual actin filaments is recorded using fluorescence microscopy.
-
Data Analysis: The velocity of multiple filaments is tracked and averaged to determine the mean motility speed. For regulated thin filaments, the assay can be performed at varying calcium concentrations to assess calcium sensitivity.
Single-Molecule Optical Trapping
This powerful technique directly measures the mechanical and kinetic properties of a single myosin molecule interacting with an actin filament.
-
Setup (Three-Bead Assay): An actin filament is suspended between two beads held in optical traps. This actin "dumbbell" is then brought into contact with a third bead on a pedestal, which is sparsely coated with myosin molecules.
-
Measurement: The displacement of the beads in the optical traps reports on the binding events, working stroke displacement, and attachment duration of a single myosin head.
-
Data Analysis: Ensemble averaging of many individual binding events allows for the precise determination of the average working stroke size. The distribution of attachment durations is analyzed to determine the detachment rate.
Stopped-Flow Transient Kinetics
This method is used to measure the rates of rapid biochemical transitions in the actomyosin ATPase cycle, such as ATP binding and dissociation.
-
Principle: Two solutions (e.g., actomyosin and ATP) are rapidly mixed, and a spectroscopic signal (e.g., light scattering or fluorescence of a labeled protein) is monitored with microsecond to millisecond time resolution.
-
ATP-Induced Dissociation: The dissociation of the actomyosin complex upon ATP binding is monitored by a decrease in light scattering or a change in fluorescence of pyrene-labeled actin. The observed rate constant is measured at various ATP concentrations to determine the second-order rate of ATP binding.
-
Data Analysis: The resulting kinetic traces are fitted to exponential functions to extract the observed rate constants for specific steps in the ATPase cycle.
X-Ray Diffraction of Muscle Fibers
This technique provides structural information about the arrangement of myofilaments within permeabilized muscle fibers under different physiological conditions (e.g., relaxed, activated) and in the presence or absence of a modulator like this compound.
-
Sample Preparation: Chemically skinned (permeabilized) cardiac muscle strips are mounted on a setup that allows for the control of sarcomere length and bathing solution.
-
Data Collection: A collimated X-ray beam is passed through the muscle fiber, and the resulting diffraction pattern is collected on a detector.
-
Data Analysis: The spacing and intensity of the equatorial reflections (particularly the 1,0 and 1,1 reflections) are analyzed. The ratio of the intensities (I1,1/I1,0) provides information about the average radial position of the myosin heads relative to the thick and thin filaments.
Conclusion and Future Directions
This compound enhances cardiac contractility through a novel mechanism that involves a structural shift in myosin towards a more "ON," actin-accessible state. This allosteric modulation primarily accelerates the rate of myosin attachment to actin, increasing the number of active cross-bridges without significantly altering the duration of each interaction. This contrasts with other myosin activators and may contribute to its distinct physiological profile, particularly concerning diastolic function.
The comprehensive data presented in this guide, derived from a combination of advanced biochemical and biophysical techniques, provides a solid foundation for understanding the structural basis of this compound's action. Future research, particularly the acquisition of a high-resolution cryo-EM or co-crystal structure of the this compound-myosin complex, will be instrumental in elucidating the precise atomic-level interactions and further refining our understanding of this promising therapeutic agent. Such structural insights will not only deepen our knowledge of myosin regulation but also pave the way for the rational design of next-generation sarcomere-targeted therapies for cardiomyopathies.
References
Early-Phase Clinical Trial Results for Danicamtiv in Dilated Cardiomyopathy: A Technical Overview
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Dilated cardiomyopathy (DCM) is a progressive disease of the heart muscle characterized by ventricular chamber enlargement and systolic dysfunction, often leading to heart failure.[1][2][3] While current treatments primarily manage symptoms, a growing understanding of the genetic underpinnings of DCM has paved the way for targeted therapies.[3][4] Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac myosin being investigated as a potential first-in-class therapy for genetic DCM. This technical guide synthesizes the available data from early-phase clinical trials of this compound in patients with DCM, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a cardiac myosin activator that directly targets the sarcomere, the fundamental contractile unit of cardiomyocytes. It binds to myosin, the motor protein responsible for generating force and muscle contraction. By modulating the mechanochemical cycle of the myosin-actin cross-bridge, this compound increases the number of myosin heads in the 'on' state, ready to interact with actin. This leads to an increase in force production and calcium sensitivity of the myofilaments. Preclinical studies have shown that this compound enhances cardiomyocyte contractility without significantly affecting calcium levels or passive stiffness. The proposed mechanism suggests that by directly improving sarcomere function, this compound can address the hypocontractile phenotype often seen in genetic DCM.
Early-Phase Clinical Trial Program
The early-phase clinical development of this compound in DCM has primarily focused on a Phase 2a, open-label, exploratory study (NCT04572893). This trial was designed to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with DCM, including cohorts with specific genetic variants (MYH7 and TTN) and a cohort with other causes of DCM.
Experimental Protocols
Study Design: The Phase 2a trial was an open-label, baseline-controlled study. Participants were enrolled into three cohorts based on the underlying cause of their DCM: MYH7 variant, TTN variant, or other causes. The study consisted of two consecutive treatment periods (TP1 and TP2), each lasting 5-8 days.
Patient Population: A total of 41 participants were enrolled, with a mean age of 49.6 ± 13 years and a mean baseline left ventricular ejection fraction (LVEF) of 33.4% ± 8.0%. The cohort distribution was as follows: 12 with MYH7 variants, 14 with TTN variants, and 15 with DCM from other causes.
Inclusion and Exclusion Criteria: Key inclusion criteria included a diagnosis of primary DCM and being clinically stable. For the genetic cohorts, a confirmed disease-causing variant in MYH7 or TTN was required. Exclusion criteria included significant structural cardiac abnormalities (other than DCM), recent acute coronary syndrome or hospitalization for heart failure (<90 days), and the use of routinely scheduled outpatient intravenous inotropes.
Dosing Regimen: In Treatment Period 1, all participants received an oral dose of 25 mg of this compound twice daily. For Treatment Period 2, the dose was adjusted to either 10 mg or 50 mg twice daily based on the change in LVEF observed at the end of TP1.
Endpoints: The primary endpoint of the study was safety and tolerability. Secondary endpoints included changes in cardiac structure and function as assessed by echocardiography.
References
- 1. bms.com [bms.com]
- 2. Preclinical in vitro and in vivo pharmacokinetic properties of this compound, a new targeted myosin activator for the treatment of dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. firstwordpharma.com [firstwordpharma.com]
The Pharmacokinetics and Pharmacodynamics of Danicamtiv: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac myosin being developed for the treatment of heart failure with reduced ejection fraction (HFrEF) and other conditions characterized by diminished systolic function, such as dilated cardiomyopathy (DCM).[1][2] By directly targeting the sarcomere, the fundamental force-generating unit of the cardiomyocyte, this compound offers a distinct mechanism of action compared to traditional inotropes. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in humans, based on available preclinical and clinical data.
Mechanism of Action
This compound enhances cardiac contractility by directly binding to cardiac myosin.[3] This interaction increases the number of myosin heads in an "on" state, ready to interact with actin, and slows the rate of ADP release from the myosin head. The prolonged attachment of the myosin head to the actin filament results in increased force production and a longer systolic ejection time.[1] This mechanism improves the efficiency of cardiac contraction without significantly affecting intracellular calcium concentrations, a key differentiator from conventional inotropic agents.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through preclinical studies and a phase 2a clinical trial in patients with HFrEF.
Preclinical Pharmacokinetic Parameters
Preclinical studies in various animal models predicted a favorable pharmacokinetic profile for this compound in humans. In vitro studies using human hepatocytes predicted a low hepatic clearance.
| Parameter | Mouse | Rat | Dog | Monkey | Predicted Human |
| Clearance (mL/min/kg) | 15.5 | 15.3 | 1.6 | 5.7 | 0.64 |
| Volume of Distribution (L/kg) | 0.24 | 1.7 | - | - | 0.98 |
| Oral Bioavailability (%) | 26 | - | 108 | - | - |
| Half-life (h) | - | - | - | - | 17.7 |
| Table 1: Preclinical Pharmacokinetic Parameters of this compound. |
Human Pharmacokinetics
In a phase 2a clinical trial involving patients with HFrEF, the population pharmacokinetics of this compound were best described by a one-compartment model with zero-order absorption. The inter-individual variability in apparent clearance and apparent volume of distribution was found to be 23.6% and 18.1%, respectively.
| Parameter | Value |
| Absorption Model | One-compartment with zero-order absorption |
| Inter-individual Variability in Apparent Clearance | 23.6% |
| Inter-individual Variability in Apparent Volume of Distribution | 18.1% |
| Table 2: Human Pharmacokinetic Model and Variability. |
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its mechanism of action, resulting in measurable improvements in cardiac systolic function. These effects have been demonstrated in a phase 2a clinical trial in patients with HFrEF.
Dose- and Concentration-Dependent Effects
Treatment with this compound resulted in a dose- and concentration-dependent increase in systolic ejection time (SET) and stroke volume (SV). The relationship between this compound exposure and SET was well-described by an Emax model.
| Plasma this compound Concentration | Placebo-Corrected Increase in SET (ms) | Placebo-Corrected Increase in SV (mL) |
| Low | 15 | - |
| Medium | 36 (P < 0.01) | 7.8 (P < 0.01) |
| High (≥2000 ng/mL) | 48 (P < 0.01) | 5.7 (P < 0.05) |
| Table 3: Concentration-Dependent Pharmacodynamic Effects of this compound in HFrEF Patients. |
Further echocardiographic assessments revealed improvements in other key indicators of cardiac function.
| Parameter | Change at Medium Concentration | Change at High Concentration |
| Global Longitudinal Strain (%) | - | -1.0 (P < 0.05) |
| Global Circumferential Strain (%) | - | -3.3 (P < 0.01) |
| Left Atrial Minimal Volume Index (mL/m²) | -2.1 (P < 0.01) | -2.4 (P < 0.01) |
| Left Atrial Function Index | 6.1 (P < 0.01) | 5.8 (P < 0.01) |
| Table 4: Additional Echocardiographic Changes with this compound in HFrEF Patients. |
Experimental Protocols
Phase 2a Clinical Trial (NCT03447990)
This was a randomized, double-blind, placebo-controlled, multiple-ascending dose study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with stable HFrEF.
-
Study Design: Patients were randomized to receive either this compound or a placebo. The study involved multiple cohorts with ascending oral doses of this compound (50 mg, 75 mg, and 100 mg twice daily) administered for seven days.
-
Patient Population: The trial enrolled patients with stable, chronic HFrEF who were receiving guideline-directed medical therapy. The mean age of the participants was 60 years, with 25% being women, and 48% having ischemic heart disease. The mean left ventricular ejection fraction was 32%.
-
Pharmacokinetic Assessments: Plasma concentrations of this compound were measured at various time points to characterize the pharmacokinetic profile.
-
Pharmacodynamic Assessments: Echocardiography was used to measure changes in left ventricular stroke volume, systolic ejection time, and other cardiac parameters.
-
Analytical Methods: While specific details are limited in the publications, the in vitro preclinical studies utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of this compound. It is highly probable that a similar validated bioanalytical method was used for the clinical trial samples.
Safety and Tolerability
In the phase 2a clinical trial, this compound was generally well-tolerated. Treatment-emergent adverse events were mostly mild and were reported in 57% of patients receiving this compound and 40% of patients receiving a placebo.
Conclusion
This compound is a promising novel cardiac myosin activator with a distinct mechanism of action that directly enhances sarcomere function. Its pharmacokinetic profile supports twice-daily oral dosing, and its pharmacodynamic effects demonstrate a clear, concentration-dependent improvement in cardiac systolic function in patients with HFrEF. The data from preclinical and phase 2a clinical studies provide a strong foundation for the continued development of this compound as a potential new therapy for patients with systolic dysfunction. Further clinical trials will be crucial to fully elucidate its long-term efficacy and safety profile.
References
- 1. Effects of this compound, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
The Role of Danicamtiv in Improving Myocardial Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac myosin being investigated for the treatment of heart failure with reduced ejection fraction (HFrEF) and other conditions characterized by systolic dysfunction. Unlike traditional inotropes that modulate intracellular calcium levels, this compound directly targets the sarcomere's motor protein, cardiac myosin, to enhance myocardial contractility. This direct mechanism of action offers the potential for improved systolic function without the adverse effects associated with increased intracellular calcium, such as arrhythmias and increased myocardial oxygen demand. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound enhances myocardial contractility through a multi-faceted interaction with cardiac myosin at the molecular level. Its primary mechanism involves increasing the number of myosin heads available for interaction with actin and modulating the cross-bridge cycle kinetics.
Key Mechanistic Features:
-
Increased Myosin ATPase Activity: this compound has been shown to increase the maximal steady-state ATPase rate of cardiac myosin, which is a key determinant of the overall cross-bridge cycling rate.[1]
-
Enhanced Calcium Sensitivity: The presence of this compound leads to a leftward shift in the force-pCa relationship, indicating an increased sensitivity of the myofilaments to calcium.[2][3] This means that for a given concentration of intracellular calcium, more force is generated.
-
Increased Number of "ON" State Myosin Heads: X-ray diffraction studies have revealed that this compound promotes a structural shift in the thick filament, favoring the "ON" or disordered relaxed state where myosin heads are more readily available to bind to actin.[2][3]
-
Slowing of ADP Release: this compound slows the rate of ADP release from the actomyosin complex. This prolongs the duration of the strongly bound, force-producing state of the cross-bridge cycle.
The culmination of these effects is an increase in the number of force-producing cross-bridges at any given time, leading to enhanced systolic function.
Signaling Pathway of this compound's Action
Quantitative Data on Myocardial Contractility
The effects of this compound on myocardial contractility have been quantified in a range of preclinical and clinical studies. The following tables summarize key findings.
Table 1: Preclinical In Vitro Data
| Parameter | Species/Model | Concentration | % Change from Control | Reference |
| Myofibril ATPase Activity | Porcine Ventricular Myofibrils | 50 µM | +200% (3.0-fold increase) | |
| Human Ventricular Myofibrils | 10 µM | ~ +20% (1.2-fold increase) | ||
| Ca2+ Sensitivity (pCa50) | Porcine Ventricular Muscle | 1 µM | Δ 0.19 (5.72 to 5.91) | |
| Maximal Force (Fmax) | Porcine Ventricular Muscle | 1 µM | Slight, non-significant increase | |
| Force Redevelopment Rate (ktr) | Porcine Ventricular Muscle | 1 µM | ~ -56% | |
| In Vitro Motility Speed | Porcine Myosin | 0.5 µM | ~ -55% | |
| Myosin Working Stroke | Porcine Myosin | 10 µM | ~ -50% (5.0 nm to 2.5 nm) |
Table 2: Preclinical In Vivo Data
| Parameter | Animal Model | Dose | Change from Baseline | Reference |
| Ejection Fraction | Rodent DCM Model | 2 mg/kg (IV) | +9.7% (from 36.6% to 46.3%) | |
| Left Ventricular Stroke Volume | Canine Heart Failure Model | - | +10.6 mL | |
| Left Atrial Emptying Fraction | Canine Heart Failure Model | - | +10.7% | |
| Global Longitudinal Strain | Anesthetized Rats | - | -9.05% (from -24.22% to -33.27%) | |
| Global Circumferential Strain | Anesthetized Rats | - | -4.71% (from -54.58% to -59.29%) |
Table 3: Clinical Trial Data (Phase 2a in HFrEF Patients)
| Parameter | Plasma Concentration | Change vs. Placebo | Reference |
| Stroke Volume | ≥2000 ng/mL | Up to +7.8 mL | |
| Systolic Ejection Time | High Concentration | +48 ms | |
| Global Longitudinal Strain | High Concentration | -1.0% | |
| Global Circumferential Strain | High Concentration | -3.3% | |
| Left Atrial Minimal Volume Index | High Concentration | -2.4 mL/m² | |
| Left Atrial Function Index | High Concentration | +6.1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the effects of this compound.
Permeabilized Cardiac Muscle Fiber Mechanics
This protocol is adapted from studies measuring force-calcium relationships and cross-bridge kinetics in skinned cardiac muscle preparations.
Experimental Workflow:
Solutions:
-
Relaxing Solution (pCa 9.0): 10 mM EGTA, 5 mM MgATP, 20 mM Imidazole, 4 mM Creatine Phosphate, 15 U/mL Creatine Kinase, pH 7.0.
-
Activating Solution (pCa 4.5): Same as relaxing solution, but with 10 mM CaEGTA.
-
Intermediate pCa solutions are made by mixing relaxing and activating solutions.
Procedure:
-
Ventricular muscle strips are isolated and chemically skinned using 1% Triton X-100 to remove cell membranes.
-
A single fiber is mounted between a force transducer and a high-speed length controller.
-
Sarcomere length is set to 2.2-2.3 µm by monitoring the laser diffraction pattern.
-
The fiber is exposed to a series of solutions with progressively increasing calcium concentrations (from pCa 9.0 to 4.5) to determine the baseline force-pCa relationship.
-
The fiber is then incubated with this compound in the relaxing solution.
-
The force-pCa measurement is repeated in the presence of this compound.
-
The rate of force redevelopment (ktr) is measured by rapidly shortening the fiber, allowing force to drop to zero, and then quickly restretching it to its original length. The subsequent rise in force is fitted with a single exponential to determine ktr.
Myosin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified cardiac myosin in the presence of actin. An NADH-coupled enzymatic assay is commonly used.
Procedure:
-
Cardiac myosin and actin are purified from ventricular tissue.
-
The reaction is carried out in a buffer containing actin, myosin, and an ATP regeneration system (pyruvate kinase and lactate dehydrogenase) with NADH and phosphoenolpyruvate.
-
The reaction is initiated by the addition of ATP.
-
The rate of ATP hydrolysis is determined by monitoring the decrease in NADH absorbance at 340 nm, which is coupled to the regeneration of ATP from ADP.
-
Measurements are performed at various actin concentrations to determine Vmax (maximal ATPase rate) and Km (actin concentration at half-maximal activity).
-
The assay is repeated in the presence of this compound to determine its effect on these parameters.
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by surface-adsorbed myosin.
Procedure:
-
A flow cell is created by attaching a coverslip to a microscope slide.
-
The surface of the flow cell is coated with purified cardiac myosin.
-
Fluorescently labeled actin filaments are introduced into the flow cell.
-
The motility is initiated by the addition of a buffer containing ATP and this compound or a vehicle control.
-
The movement of the actin filaments is recorded using fluorescence microscopy.
-
The velocity of filament movement is analyzed using specialized software.
X-ray Diffraction
Small-angle X-ray diffraction is used to probe the structure of the myofilament lattice in cardiac muscle.
Procedure:
-
Permeabilized cardiac muscle bundles are mounted in a temperature-controlled chamber that allows for the passage of an X-ray beam.
-
The muscle is bathed in a relaxing solution (pCa 9.0).
-
An initial X-ray diffraction pattern is collected.
-
The muscle is then incubated with this compound in the relaxing solution.
-
A second diffraction pattern is collected in the presence of the compound.
-
Analysis of the diffraction patterns provides information on the lattice spacing (distance between thick and thin filaments) and the intensity of reflections related to the arrangement of myosin heads.
Conclusion
This compound represents a promising therapeutic agent for conditions of systolic dysfunction by directly targeting cardiac myosin to improve myocardial contractility. Its unique mechanism of action, which involves increasing the number of available myosin heads and modulating the cross-bridge cycle without altering intracellular calcium concentration, distinguishes it from traditional inotropic agents. The quantitative data from a range of experimental models consistently demonstrate its efficacy in enhancing cardiac function. The detailed experimental protocols provided herein serve as a resource for researchers in the field to further investigate the properties of this compound and other cardiac myosin activators. Further clinical trials are necessary to fully elucidate the long-term safety and efficacy of this compound in patients with heart failure.
References
Methodological & Application
Application Notes and Protocols for Danicamtiv in In Vitro Motility Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Danicamtiv, a novel cardiac myosin activator, in in vitro motility assays. This compound is a promising therapeutic agent for heart failure with reduced ejection fraction (HFrEF), and understanding its mechanism of action at the molecular level is crucial for its development and application.[1][2]
Mechanism of Action of this compound
This compound directly targets cardiac myosin, the motor protein responsible for muscle contraction.[3] Its primary mechanism involves increasing the number of myosin heads available to bind to actin, thereby enhancing the force-generating capacity of the heart muscle.[4][5] Unlike traditional inotropic agents that increase intracellular calcium levels, this compound modulates the mechanochemical cycle of the myosin cross-bridge.
The key molecular effects of this compound are:
-
Increased Myosin Recruitment : this compound promotes a structural shift in the thick filament, favoring the "ON" state where myosin heads are available to interact with actin.
-
Accelerated Actomyosin Attachment : The drug increases the rate at which myosin binds to actin, a critical step for initiating the power stroke.
-
Slowing of Cross-Bridge Turnover : this compound has been shown to slow the release of adenosine diphosphate (ADP) from the actomyosin complex. This leads to a prolonged strongly bound state, which contributes to increased force production but also results in a decreased filament velocity in in vitro motility assays.
Experimental Protocols
Protein Preparation
-
Myosin/Heavy Meromyosin (HMM) Purification : Myosin can be purified from porcine or bovine cardiac left ventricular tissue as previously described. HMM, a fragment of myosin containing the motor domain, can be prepared by chymotryptic digestion of myosin. For studies on human myosin, recombinant human β-cardiac myosin subfragment 1 (sS1) can be expressed and purified.
-
Actin Purification and Labeling : Actin is typically purified from rabbit skeletal muscle acetone powder. For visualization in the motility assay, F-actin filaments are labeled with a fluorescent probe, such as rhodamine-phalloidin or tetramethylrhodamine-phalloidin.
In Vitro Motility Assay Protocol
This protocol is adapted from established methods for cardiac myosin motility assays.
Solutions and Buffers:
-
Myosin Buffer : 25 mM KCl, 25 mM Imidazole (pH 7.5), 4 mM MgCl₂, 1 mM EGTA, and 10 mM DTT.
-
Actin Buffer : Same as Myosin Buffer.
-
Assay Buffer (AB) : Myosin Buffer supplemented with an ATP regeneration system (e.g., 1 mM ATP, 10 mM phosphocreatine, 0.1 mg/mL creatine phosphokinase) and an oxygen scavenging system (e.g., 0.4% glucose, 0.11 mg/mL glucose oxidase, 0.018 mg/mL catalase).
-
Blocking Buffer : Assay Buffer supplemented with 1 mg/mL Bovine Serum Albumin (BSA).
-
This compound Stock Solution : Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM). The final DMSO concentration in the assay should be kept low (e.g., <0.1%).
Procedure:
-
Flow Cell Preparation : Construct a flow cell by affixing a nitrocellulose-coated coverslip to a microscope slide.
-
Myosin Immobilization :
-
Introduce myosin (or HMM) diluted in Myosin Buffer into the flow cell. Typical concentrations range from 0.1 to 0.5 mg/mL.
-
Incubate for 5 minutes to allow the myosin to adsorb to the nitrocellulose surface.
-
-
Blocking :
-
Wash the flow cell with Blocking Buffer to remove unbound myosin.
-
Incubate with Blocking Buffer for 5 minutes to passivate the surface and prevent non-specific binding of actin filaments.
-
-
Actin Introduction :
-
Introduce fluorescently labeled F-actin (e.g., 10 nM) in Assay Buffer into the flow cell.
-
Allow the actin filaments to bind to the myosin heads.
-
-
Initiation of Motility :
-
To initiate motility, perfuse the flow cell with Assay Buffer containing the desired concentration of this compound (e.g., 0.5 µM or 10 µM) or DMSO as a vehicle control. The assay is typically performed at a controlled temperature, such as 30°C.
-
-
Data Acquisition :
-
Visualize the moving, fluorescently labeled actin filaments using a fluorescence microscope (TIRF microscopy is often used).
-
Record videos of filament movement at a suitable frame rate for subsequent analysis.
-
Data Analysis
-
Actin filament velocities are determined by tracking the centroid of individual filaments over time using custom software or plugins for image analysis software like ImageJ (e.g., MTrackJ).
-
The mean velocity and standard deviation are calculated from a large population of filaments for each experimental condition.
Data Presentation
The following tables summarize the quantitative effects of this compound observed in in vitro assays.
Table 1: Effect of this compound on Myosin ATPase Activity
| Condition | Concentration | Vmax (s⁻¹) | Km for Actin (µM) | Fold Change in Vmax | Reference |
| Control (DMSO) | - | 5.9 | 14.0 | - | |
| This compound | 10 µM | 7.0 | 8.1 | ~1.2x Increase |
This compound increases the maximal steady-state ATPase rate of cardiac myosin at saturating actin concentrations.
Table 2: Effect of this compound on Unregulated In Vitro Motility Speed
| Condition | Concentration | Filament Velocity (µm/s) | Percent Change | Reference |
| Control (DMSO) | - | 2.65 ± 0.17 | - | |
| This compound | 0.5 µM | 1.13 ± 0.12 | ~57% Decrease | |
| Control (DMSO) | - | (Not specified, baseline) | - | |
| This compound | 10 µM | (Not specified) | ~55% Decrease |
In assays with unregulated actin, this compound significantly decreases the sliding velocity of actin filaments. This is consistent with its mechanism of slowing ADP release, which prolongs the strongly bound state and slows the overall cross-bridge detachment rate.
Table 3: Effect of this compound on Regulated Thin Filament Motility (Calcium Dependence)
| Condition | pCa | Vmax (nm/s) | pCa₅₀ | Hill Coefficient | Reference |
| Control (DMSO) | 9 to 5 | 346 ± 15 | 5.81 ± 0.03 | 3.6 ± 0.8 | |
| This compound (10 µM) | 9 to 5 | 129 ± 14 | 6.48 ± 0.26 | 1.2 ± 0.6 |
In the presence of the regulatory proteins troponin and tropomyosin (regulated thin filaments), this compound increases the calcium sensitivity of the system, as indicated by the leftward shift in the pCa₅₀ value. It increases thin filament motility at submaximal calcium levels (e.g., pCa 7), which are physiologically relevant. This suggests that by accelerating myosin attachment, this compound helps to activate the thin filament.
References
- 1. pnas.org [pnas.org]
- 2. Effects of this compound, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MyoKardia Announces Positive Data from Phase 2a Clinical Trial of this compound Presented at ESC’s HFA Discoveries with Simultaneous Publication in European Journal of Heart Failure - BioSpace [biospace.com]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound Increases Myosin Recruitment and Alters Cross-Bridge Cycling in Cardiac Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Danicamtiv's Effect on Single Myofibril Contraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the impact of Danicamtiv, a novel cardiac myosin activator, on the contractile properties of single cardiac myofibrils.
Introduction to this compound
This compound is a selective, allosteric activator of cardiac myosin designed to increase cardiac systolic function. It directly targets the sarcomere, the fundamental contractile unit of muscle cells, to enhance contractility without altering intracellular calcium concentrations, a mechanism distinct from traditional inotropic agents.[1][2][3] This direct action on the molecular motor of the heart makes it a promising therapeutic candidate for conditions characterized by reduced systolic function, such as heart failure with reduced ejection fraction (HFrEF) and genetic dilated cardiomyopathy (DCM).[1]
This compound's primary mechanism of action involves two key effects on the myosin cross-bridge cycle. Firstly, it increases the recruitment of myosin heads into the "ON" or force-producing state, making more motors available to interact with actin. Secondly, it slows the rate of ADP release from the myosin head, which prolongs the duration of the strongly bound, force-generating state of the cross-bridge. This combined action leads to an increase in force production, particularly at submaximal calcium concentrations, and enhances the calcium sensitivity of the myofilaments.
Key Effects of this compound on Myofibril Contraction
Studies on single myofibrils and skinned muscle fibers have elucidated the following key effects of this compound:
-
Increased Calcium Sensitivity: this compound consistently produces a leftward shift in the force-pCa relationship, indicating that less calcium is required to achieve a given level of force.
-
Enhanced Force at Submaximal Calcium: The most significant force enhancement is observed at submaximal calcium levels, which are physiologically relevant to the cardiac cycle. The effect on maximal calcium-activated force is less pronounced and can vary between studies.
-
Altered Contraction and Relaxation Kinetics: this compound has been shown to slow the rate of force redevelopment and prolong myofibril relaxation. Specifically, it decreases the rate of the fast phase of relaxation (kREL(fast)).
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on single myofibril and skinned muscle fiber mechanics, as reported in the literature.
Table 1: Effect of this compound on Myofibril and Muscle Fiber Force and Calcium Sensitivity
| Parameter | Species/Preparation | This compound Concentration | Control Value (Mean ± SEM) | This compound-Treated Value (Mean ± SEM) | Fold Change/Absolute Change | Reference |
| pCa₅₀ | Porcine Ventricular Muscle | 1 µM | 5.72 ± 0.02 | 5.91 ± 0.05 | +0.19 | |
| pCa₅₀ | Human Donor Myocardium | 2 µmol/L | 5.78 ± 0.06 (pre-drug) | Similar to pre-drug | No significant change | |
| pCa₅₀ | Rat Myocardial Strips | Not specified | Not specified | Increased | Increased Ca²⁺-sensitivity | |
| Maximal Force (pCa 4) | Porcine Myofibrils | Not specified | - | Increased | Slight Increase | |
| Submaximal Force (pCa 5.8) | Porcine Myofibrils | Not specified | - | Increased | Larger Increase | |
| Submaximal Force (pCa 6.1) | Human Donor Myocardium | 2 µmol/L | - | 77.2% ± 5.7% increase from pre-drug | - | |
| Maximal Force | Rat Myocardial Strips | Not specified | - | No significant change | - |
Table 2: Effect of this compound on Myofibril and Muscle Fiber Contraction and Relaxation Kinetics
| Parameter | Species/Preparation | This compound Concentration | Control Value (Mean ± SEM) | This compound-Treated Value (Mean ± SEM) | % Change | Reference |
| k_ACT_ | Porcine Myofibrils | Not specified | - | - | Slight Decrease | |
| k_REL(fast)_ (s⁻¹) | Porcine Myofibrils | Not specified | 10.64 ± 0.20 | 6.34 ± 0.22 | -40.4% | |
| k_rel(SLOW) | Human Donor Myocardium | 2 µmol/L | - | - | -13.4% ± 2.5% | |
| k_rel(FAST) | Human Donor Myocardium | 2 µmol/L | - | - | -23.9% ± 3.1% | |
| k_df_ (s⁻¹) | Human Donor Myocardium | 2 µmol/L | 2.6 ± 0.1 (pre-drug) | 1.4 ± 0.1 | -45.3% ± 1.4% |
Table 3: Effect of this compound on Myosin ATPase Activity
| Parameter | Preparation | This compound Concentration | Control Value | This compound-Treated Value | Fold Change | Reference |
| ATPase Rate | Swine Ventricular Myofibrils | 50 µM | - | - | 3.0-fold increase | |
| ATPase Rate | Swine Atrial Myofibrils | 50 µM | - | - | 2.3-fold increase | |
| Maximal ATPase Rate (V_max_) | Purified β-cardiac myosin | 10 µM | 5.9 s⁻¹ | 7.0 s⁻¹ | ~1.2-fold increase |
Experimental Protocols
Protocol 1: Isolation of Single Cardiac Myofibrils
This protocol describes a common method for isolating single myofibrils from cardiac tissue for mechanical studies.
Materials:
-
Cardiac tissue (e.g., left ventricular papillary muscle or trabeculae)
-
Relaxing solution (pCa 9.0)
-
Rigor solution
-
Skinning solution (Relaxing solution with 1% Triton X-100)
-
Protease inhibitors (e.g., leupeptin, pepstatin, PMSF)
-
Dissection microscope
-
Fine forceps and scissors
-
Homogenizer
Procedure:
-
Tissue Preparation: Excise a small piece of cardiac muscle tissue in cold relaxing solution.
-
Skinning: Transfer the tissue to a skinning solution and incubate for a specified time (e.g., 2-4 hours at 4°C) to permeabilize the cell membranes.
-
Washing: Wash the skinned tissue extensively with cold relaxing solution to remove the Triton X-100.
-
Homogenization: Place the tissue in a small volume of relaxing solution and gently homogenize to release myofibrils. The extent of homogenization should be carefully controlled to avoid excessive damage.
-
Storage: Store the myofibril suspension on ice for use on the same day.
Protocol 2: Measurement of Isometric Force and Force-pCa Relationship
This protocol outlines the procedure for measuring the steady-state isometric force of a single myofibril at varying calcium concentrations.
Materials:
-
Isolated myofibril suspension
-
Experimental setup with a force transducer (e.g., atomic force microscope cantilever or glass microneedle) and a length controller (piezoelectric motor).
-
High-speed video camera and sarcomere length detection software.
-
A set of activating and relaxing solutions with varying free calcium concentrations (pCa 9.0 to pCa 4.5).
-
This compound stock solution (dissolved in DMSO).
Procedure:
-
Myofibril Mounting: Mount a single myofibril or a small bundle of myofibrils between the tips of the force transducer and the length controller in a chamber filled with relaxing solution.
-
Sarcomere Length Adjustment: Adjust the sarcomere length to a desired value (e.g., 2.2-2.3 µm) using the length controller and video microscopy.
-
Force-pCa Curve Generation (Control):
-
Sequentially expose the myofibril to solutions of increasing calcium concentration (from pCa 9.0 to pCa 4.5).
-
Allow the force to reach a steady state at each pCa level and record the isometric force.
-
After reaching maximal activation, return the myofibril to the relaxing solution.
-
-
This compound Incubation: Incubate the myofibril in a relaxing solution containing the desired concentration of this compound for a sufficient period to allow for drug binding.
-
Force-pCa Curve Generation (this compound): Repeat the sequential calcium activation steps in the presence of this compound in all solutions.
-
Data Analysis:
-
Normalize the force at each pCa to the maximal force obtained at pCa 4.5.
-
Plot the normalized force as a function of pCa.
-
Fit the data to the Hill equation to determine the pCa₅₀ (calcium sensitivity) and the Hill coefficient (n_H_).
-
Protocol 3: Measurement of Contraction and Relaxation Kinetics
This protocol describes how to measure the kinetics of force development (k_ACT_) and relaxation (k_REL_) using a rapid solution switching system.
Materials:
-
Same as Protocol 2, with the addition of a rapid solution switching system (e.g., a double-barreled pipette).
Procedure:
-
Myofibril Mounting and Sarcomere Length Adjustment: Follow steps 1 and 2 from Protocol 2.
-
Activation Kinetics (k_ACT_):
-
Position the myofibril in the stream of relaxing solution (pCa 9.0).
-
Rapidly switch the solution to a maximally activating solution (pCa 4.5).
-
Record the force transient as the myofibril develops tension.
-
The rate of force development (k_ACT_) can be determined by fitting the rising phase of the force trace with a single exponential function.
-
-
Relaxation Kinetics (k_REL_):
-
Once the myofibril has reached a steady-state contraction in the activating solution, rapidly switch the solution back to the relaxing solution.
-
Record the force transient as the myofibril relaxes.
-
The relaxation phase is often biphasic. The fast phase of relaxation (k_REL(fast)_) can be determined by fitting the initial, rapid decay of force with an exponential function.
-
-
Effect of this compound: Repeat the activation and relaxation measurements after incubating the myofibril with this compound.
Mandatory Visualizations
Caption: this compound's dual mechanism on the myosin cross-bridge cycle.
Caption: Workflow for measuring this compound's effect on myofibril contraction.
References
Application Notes and Protocols: Studying Danicamtiv-Myosin Interaction with Optical Trapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danicamtiv (formerly MYK-491) is a novel small molecule cardiac myosin activator that has been investigated as a potential therapeutic for heart failure with reduced ejection fraction (HFrEF)[1][2][3]. It directly targets the sarcomere, the fundamental contractile unit of muscle cells, to enhance cardiac muscle contractility[2][4]. Unlike traditional inotropes, this compound's mechanism of action does not involve changes in intracellular calcium concentration, potentially offering a more targeted and safer therapeutic approach. Understanding the precise molecular interactions between this compound and myosin is crucial for optimizing its therapeutic potential and for the development of next-generation cardiac myotropes.
Optical trapping, a high-resolution single-molecule technique, has been instrumental in elucidating the detailed mechanism of this compound's action on the acto-myosin cross-bridge cycle. This powerful technology allows for the direct measurement of piconewton-level forces and nanometer-scale displacements of individual motor proteins, providing unprecedented insights into their mechanochemical properties. These application notes provide a detailed overview of the experimental protocols and key findings from studies utilizing optical trapping to investigate the this compound-myosin interaction.
Mechanism of Action of this compound
This compound is classified as a myosin-binding sarcomeric activator. Its primary mechanism involves modulating the kinetics and mechanics of the cardiac myosin cross-bridge cycle. At the single-molecule level, this compound has been shown to:
-
Accelerate Actomyosin Association: this compound increases the rate at which myosin heads attach to actin filaments. This leads to a greater number of myosin cross-bridges being recruited for contraction at physiologically relevant calcium concentrations.
-
Reduce the Myosin Working Stroke: While increasing the number of attached cross-bridges, this compound reduces the size of the power stroke of individual myosin molecules by approximately 50%.
-
No Significant Effect on Actomyosin Detachment: Unlike some other myosin modulators, this compound does not significantly alter the rate of actomyosin detachment, which is governed by ADP release and subsequent ATP binding.
This combination of effects leads to an overall increase in the steady-state ATPase rate of myosin, contributing to enhanced cardiac contractility. Some studies also suggest that this compound may slow the rate of ADP release, leading to a prolonged actomyosin interaction.
Data Presentation: Quantitative Effects of this compound on Myosin Function
The following tables summarize the quantitative data from key studies on the effects of this compound on cardiac myosin.
Table 1: Effect of this compound on Myosin Steady-State ATPase Activity
| Parameter | Control (DMSO) | 10 µM this compound | Fold Change | Reference |
| Vmax (s-1) | 5.9 | 7.0 | ~1.2-fold increase | |
| Km (µM) | 14.0 | 8.1 | Decrease |
Table 2: Effect of this compound on Single Myosin Molecule Mechanics (Optical Trapping)
| Parameter | Control (DMSO) | 10 µM this compound | % Change | Reference |
| Working Stroke Displacement (nm) | 4.9 ± 9.7 | 3.0 ± 9.0 | ~50% reduction | |
| Actomyosin Detachment Rate (s-1) at 10 µM ATP | 24 | No significant difference | No significant difference | |
| Load-Dependent Detachment Rate (at 1 mM ATP) | No significant difference | No significant difference | No significant difference |
Table 3: Effect of this compound on In Vitro Motility Assay
| Parameter | Control | This compound (1 µM) | % Change | Reference |
| Filament Velocity (µm/s) | 2.65 ± 0.17 | 1.13 ± 0.12 | ~55% decrease |
Experimental Protocols
Protocol 1: Three-Bead Optical Trapping Assay for Single Myosin Molecule Mechanics
This protocol describes the setup and execution of a three-bead optical trapping assay to measure the mechanics of single cardiac myosin molecules interacting with an actin filament in the presence and absence of this compound.
Materials:
-
Porcine or human cardiac myosin
-
Actin filaments (biotinylated and fluorescently labeled)
-
Streptavidin-coated polystyrene beads (e.g., 1 µm diameter)
-
Anti-myosin antibody-coated silica beads (pedestal beads, e.g., 3 µm diameter)
-
Experimental Buffer: e.g., 25 mM KCl, 25 mM imidazole pH 7.5, 4 mM MgCl₂, 1 mM EGTA, with an ATP regeneration system (e.g., 10 mM DTT, 0.1 mg/ml glucose oxidase, 0.02 mg/ml catalase, and 10 mM glucose).
-
ATP and ADP solutions
-
This compound stock solution (e.g., in DMSO)
-
Control buffer with equivalent DMSO concentration
-
Flow cell for microscopy
Procedure:
-
Flow Cell Preparation:
-
Coat the surface of a glass coverslip with nitrocellulose.
-
Adhere silica pedestal beads sparsely to the coated surface.
-
Block the surface with bovine serum albumin (BSA) to prevent non-specific binding.
-
Incubate with anti-myosin antibody.
-
Incubate with a dilute concentration of cardiac myosin.
-
-
Bead and Actin Preparation:
-
In a separate microfuge tube, incubate biotinylated actin filaments with streptavidin-coated polystyrene beads.
-
Ensure a low density of actin filaments per bead to facilitate the capture of a single filament.
-
-
Optical Trapping Assay:
-
Introduce the myosin-coated pedestal beads into the flow cell.
-
Introduce the actin-bead solution into the flow cell.
-
Using a dual-beam optical trap, capture two streptavidin-coated beads.
-
Bring the two trapped beads close to each other to capture a single actin filament, creating a "dumbbell".
-
Position the actin dumbbell over a myosin-coated pedestal bead.
-
Lower the actin filament towards the myosin to allow for interaction.
-
Record the position of the beads with high temporal and spatial resolution to detect binding events and measure the displacement caused by the myosin power stroke.
-
Perform measurements in the presence of the control buffer (with DMSO) and the experimental buffer containing this compound (e.g., 10 µM).
-
Vary the ATP concentration to study the kinetics of actomyosin detachment.
-
Data Analysis:
-
Identify individual binding events from the recorded bead position data.
-
Measure the displacement of the bead during each binding event to determine the working stroke size.
-
Measure the duration of the binding events to determine the actomyosin attachment time.
-
Analyze the load-dependent kinetics of detachment by applying a force clamp.
Protocol 2: Steady-State ATPase Assay
This protocol measures the actin-activated ATPase activity of myosin in the presence of this compound.
Materials:
-
Cardiac myosin
-
Actin filaments
-
NADH-coupled ATPase assay kit (containing NADH, lactate dehydrogenase, pyruvate kinase, and phosphoenolpyruvate)
-
Experimental buffer
-
This compound and control solutions
Procedure:
-
Prepare reaction mixtures containing a fixed concentration of myosin and varying concentrations of actin.
-
Add the components of the NADH-coupled assay system. The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Initiate the reaction by adding ATP.
-
Measure the rate of NADH oxidation (decrease in A340) over time using a spectrophotometer.
-
Repeat the measurements for both control and this compound-containing solutions.
-
Plot the ATPase rate as a function of actin concentration and fit the data to the Michaelis-Menten equation to determine Vmax (maximal ATPase rate) and Km (actin concentration at half-maximal activity).
Visualizations
Caption: this compound's effect on the myosin ATPase cycle.
Caption: Experimental workflow for the three-bead optical trapping assay.
Caption: Comparison of this compound and Omecamtiv Mecarbil mechanisms.
Conclusion
Optical trapping has been a pivotal tool in dissecting the molecular mechanism of this compound's action on cardiac myosin. The ability to observe and manipulate single actomyosin interactions has provided a detailed understanding of how this drug enhances cardiac contractility. The findings highlight that this compound acts as a sarcomeric activator by increasing the number of force-producing cross-bridges, albeit with a reduced individual power stroke. This nuanced mechanism distinguishes it from other cardiac myotropes and underscores the importance of single-molecule approaches in drug discovery and development. The protocols and data presented here serve as a valuable resource for researchers investigating the role of myosin modulation in cardiac function and disease.
References
- 1. Effects of this compound, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MyoKardia Announces Positive Data from Phase 2a Clinical Trial of this compound Presented at ESC’s HFA Discoveries with Simultaneous Publication in European Journal of Heart Failure - BioSpace [biospace.com]
- 3. medscape.com [medscape.com]
- 4. This compound increases myosin recruitment and alters the chemomechanical cross bridge cycle in cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Inotropic Effects of Danicamtiv in Isolated Langendorff Heart Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Danicamtiv is a novel, selective, direct cardiac myosin activator designed to improve cardiac contractility.[1][2] It represents a new class of therapeutic agents known as myotropes, which target the sarcomere's motor proteins to enhance systolic function.[3][4] Unlike traditional inotropes that often rely on calcium mobilization, this compound enhances the efficiency of the contractile process itself.[1] The isolated Langendorff-perfused heart model is a cornerstone of cardiovascular research, providing an ex vivo system to study cardiac function independent of systemic neurohormonal influences. This makes it an ideal platform for characterizing the direct effects of pharmacological agents like this compound on myocardial contractility and hemodynamics.
These application notes provide a detailed experimental design and protocol for assessing the dose-dependent effects of this compound on cardiac function using an isolated rat heart Langendorff preparation.
Mechanism of Action of this compound
This compound exerts its positive inotropic effect by directly modulating the function of cardiac myosin, the molecular motor responsible for muscle contraction. Its mechanism involves two primary actions:
-
Increased Myosin Recruitment: this compound promotes the "ON" state of myosin heads, making more of them available to interact with actin filaments during the cardiac cycle.
-
Altered Cross-Bridge Cycling: The drug slows the rate of ADP release from the myosin head. This prolongs the duration of the force-producing (strongly-bound) state of the actin-myosin cross-bridge, leading to increased force generation and a longer systolic ejection time.
Crucially, these effects are achieved without altering the intracellular calcium concentration, a key differentiator from many existing inotropic agents.
Experimental Protocols
Preparation of Krebs-Henseleit Buffer
A standard Krebs-Henseleit Buffer (KHB) is required for heart perfusion. To prepare 1 liter:
| Component | Molar Conc. (mM) | Weight (g) |
|---|---|---|
| NaCl | 118.0 | 6.90 |
| KCl | 4.7 | 0.35 |
| CaCl₂ (dihydrate) | 2.5 | 0.37 |
| MgSO₄ (heptahydrate) | 1.2 | 0.30 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.10 |
| Glucose | 11.0 | 1.98 |
Protocol:
-
Add all salts except NaHCO₃ to ~900 mL of ultrapure water and dissolve completely.
-
Add NaHCO₃ and dissolve.
-
Add glucose and dissolve.
-
Bring the final volume to 1 L with ultrapure water.
-
Continuously bubble the solution with 95% O₂ / 5% CO₂ for at least 20 minutes before use. This will stabilize the pH at ~7.4.
-
Maintain the buffer temperature at 37°C in a water bath.
Langendorff Heart Preparation (Rat)
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Heparin (1000 IU/mL)
-
Pentobarbital sodium (or other suitable anesthetic)
-
Ice-cold KHB
-
Langendorff apparatus (constant pressure or constant flow)
-
Intraventricular balloon catheter connected to a pressure transducer
-
Data acquisition system (e.g., PowerLab with LabChart software)
Procedure:
-
Anesthetize the rat via intraperitoneal injection of pentobarbital sodium. Confirm deep anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Administer heparin (1000 IU/kg) via intraperitoneal or intravenous injection to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart by cutting the great vessels and immediately place it in ice-cold KHB to induce cardioplegia.
-
Identify the aorta and trim away excess tissue.
-
Mount the heart on the aortic cannula of the Langendorff apparatus. Secure it with a suture.
-
Immediately initiate retrograde perfusion with warm (37°C), oxygenated KHB at a constant pressure of 60-80 mmHg.
-
Once the heart resumes beating, make a small incision in the left atrium to facilitate the insertion of the balloon catheter.
-
Carefully insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle via the mitral valve.
-
Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, key functional parameters should reach a steady state.
Experimental Workflow for this compound Administration
This protocol outlines a dose-response experiment. This compound should be dissolved in a suitable vehicle (e.g., DMSO) to create a high-concentration stock solution, which is then diluted into the KHB. The final vehicle concentration should be kept constant across all groups (including control) and should not exceed 0.1%.
Dose-Response Protocol:
-
Stabilization (20-30 min): Perfuse with standard KHB.
-
Baseline Recording (15 min): Record all hemodynamic parameters.
-
Vehicle Control (15 min): Perfuse with KHB containing the vehicle (e.g., 0.1% DMSO).
-
Washout (15 min): Perfuse with standard KHB to return to baseline.
-
This compound Dose 1 (e.g., 0.1 µM, 15 min): Perfuse with KHB containing the first concentration of this compound.
-
Washout (15 min): Perfuse with standard KHB.
-
This compound Dose 2 (e.g., 0.5 µM, 15 min): Perfuse with KHB containing the second concentration.
-
Washout (15 min): Perfuse with standard KHB.
-
This compound Dose 3 (e.g., 2.0 µM, 15 min): Perfuse with KHB containing the third concentration.
-
Final Washout (20 min): Perfuse with standard KHB to assess recovery.
Data Presentation and Analysis
The primary data acquired will be the left ventricular pressure (LVP) waveform. From this, the following key parameters should be calculated for each experimental phase.
-
Left Ventricular Developed Pressure (LVDP): LVSP - LVEDP (mmHg)
-
Heart Rate (HR): Beats per minute (BPM)
-
Maximum Rate of Contraction (+dP/dt_max): mmHg/s
-
Maximum Rate of Relaxation (-dP/dt_max): mmHg/s
-
Coronary Flow (CF): mL/min
Expected Results and Data Summary
Disclaimer: The following quantitative data is derived from a study on isolated canine cardiomyocytes, as comprehensive data for this compound in a Langendorff preparation is not publicly available. The trends observed in cardiomyocytes (prolonged contraction and slowed relaxation) are expected to translate to similar changes in hemodynamic parameters in the whole heart.
Table 1: Effect of this compound on Myocardial Contraction Parameters (Derived from Cardiomyocyte Data)
| Parameter | Control (Baseline) | This compound (0.5 µM) | % Change | This compound (2.0 µM) | % Change |
| Contraction Duration (ms) | ~350 | ~450 | ~ +28.6% | ~600 | ~ +71.4% |
| Contraction Velocity (µm/s) | 1.16 ± 0.10 | 0.68 ± 0.08 | ~ -41.4% | 0.18 ± 0.03 | ~ -84.5% |
| Relaxation Velocity (µm/s) | 1.63 ± 0.15 | 0.98 ± 0.11 | ~ -40.0% | 0.20 ± 0.05 | ~ -87.7% |
Table 2: Expected Hemodynamic Effects of this compound in Langendorff Heart Preparation
| Parameter | Expected Effect | Rationale |
| LVDP (mmHg) | Increase | Increased force production from prolonged cross-bridge attachment. |
| Heart Rate (BPM) | No significant change | This compound does not directly affect cardiac pacing or calcium handling. |
| +dP/dt_max (mmHg/s) | Increase or No Change | Reflects increased contractility, though slowed contraction velocity at the cellular level may temper this. |
| -dP/dt_max (mmHg/s) | Decrease | Slower relaxation kinetics at the cellular level will manifest as a reduced rate of pressure decline. |
| Coronary Flow (mL/min) | No significant change | This compound is not known to have direct vasoactive properties. |
Data Analysis: Data should be expressed as mean ± SEM. Statistical significance can be determined using a one-way ANOVA with a post-hoc test (e.g., Dunnett's or Tukey's) to compare each this compound concentration to the vehicle control. A p-value of < 0.05 is typically considered significant.
References
- 1. This compound Increases Myosin Recruitment and Alters Cross-Bridge Cycling in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac Myosin Activation: A Potential Therapeutic Approach for Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Best practices for dissolving and storing Danicamtiv for research
For Research Use Only
Introduction
Danicamtiv (also known as MYK-491 or SAR440181) is a selective, allosteric activator of cardiac myosin.[1][2][3] It is an inotropic agent that enhances cardiac systolic function while preserving mechanical efficiency.[1][3] this compound acts by directly targeting the sarcomere, the fundamental contractile unit of cardiomyocytes. Its mechanism involves increasing the number of myosin heads available to bind to actin and slowing the rate of cross-bridge detachment, ultimately leading to a more forceful and prolonged contraction without significantly affecting intracellular calcium levels. This document provides best practices for the dissolution and storage of this compound for research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₂₀F₃N₅O₄S | |
| Molecular Weight | 435.42 g/mol | |
| Appearance | Off-white to light yellow solid | |
| CAS Number | 1970972-74-7 |
Dissolution of this compound
Proper dissolution is critical for accurate and reproducible experimental results. This compound is insoluble in water and ethanol. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).
3.1. Solubility Data
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | Up to 87 mg/mL (199.8 mM) | Use fresh, anhydrous DMSO as the compound is sensitive to moisture. Ultrasonic treatment may be needed to aid dissolution. | |
| DMF | 5 mg/mL |
3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a method for preparing a high-concentration stock solution for subsequent dilution in aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, use 4.35 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO per 4.35 mg of this compound.
-
Dissolution: Vortex the mixture thoroughly. If precipitation or cloudiness occurs, use an ultrasonic water bath to facilitate complete dissolution. Visually inspect the solution to ensure it is clear before use.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
3.3. Protocols for In Vivo Formulations
For animal studies, this compound can be formulated for oral or other routes of administration. The following are example formulations.
| Formulation | Max Solubility | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | |
| Carboxymethylcellulose sodium (CMC-Na) suspension (for oral use) | ≥ 5 mg/mL |
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In DMSO | -80°C | 2 years | |
| -20°C | 1 year |
Best Practices for Storage:
-
Powder: Store the solid compound in a tightly sealed vial at -20°C for long-term storage.
-
Stock Solutions: Store aliquoted stock solutions at -80°C or -20°C. It is strongly recommended to use aliquots to prevent degradation from multiple freeze-thaw cycles.
-
Same-Day Use: Whenever possible, prepare and use solutions on the same day to ensure maximum potency.
-
Avoid Moisture: Hygroscopic DMSO can reduce the solubility of this compound; always use newly opened or anhydrous DMSO.
Mechanism of Action
This compound is a direct activator of cardiac myosin. It binds to myosin and allosterically modulates its function, leading to increased contractility. The mechanism does not involve altering calcium transients.
Key Mechanistic Steps:
-
Myosin State Modulation: this compound increases the number of myosin heads in a disordered relaxed or "ON" state, making them more readily available to bind to actin upon calcium influx.
-
Actomyosin Attachment: The compound accelerates the rate of actomyosin attachment.
-
Slowing of Cross-Bridge Turnover: It slows the overall cross-bridge cycling, primarily by inhibiting the release of ADP from the actomyosin complex. This results in a prolonged power stroke.
-
Increased Force Production: The net effect is an increase in the number of force-producing cross-bridges, leading to enhanced systolic function.
Caption: Mechanism of action of this compound on the cardiac sarcomere.
Experimental Protocols
6.1. In Vitro Cardiomyocyte Contractility Assay
This protocol outlines a general procedure to assess the effect of this compound on the contractility of isolated cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes.
-
Tyrode's solution or appropriate bathing medium.
-
This compound 10 mM stock solution in DMSO.
-
IonOptix or similar contractility measurement system.
-
Field stimulation chamber.
Procedure:
-
Cell Plating: Plate isolated cardiomyocytes in a laminin-coated chamber compatible with the measurement system.
-
Baseline Measurement: Perfuse the cells with the bathing medium and record baseline contractility parameters (e.g., sarcomere length, peak shortening, time to peak, time to relaxation) under electrical field stimulation (e.g., 1 Hz).
-
Drug Application: Prepare working solutions of this compound by diluting the 10 mM DMSO stock into the bathing medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1.0 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Data Acquisition: Perfuse the cells with the this compound-containing solution and allow for equilibration (e.g., 5-10 minutes). Record contractility parameters at each concentration.
-
Data Analysis: Analyze the changes in contractility parameters relative to the baseline and vehicle control (medium with 0.1% DMSO).
Caption: Workflow for an in vitro cardiomyocyte contractility experiment.
References
Application Note: Using Stopped-Flow Kinetics to Analyze Danicamtiv's Effect on Cross-Bridge Cycling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Danicamtiv (MYK-491) is a novel, selective, small-molecule activator of cardiac myosin being developed for the treatment of heart failure with reduced ejection fraction (HFrEF).[1] It is classified as a myotrope, a class of drugs designed to directly target the sarcomere's contractile machinery.[2][3] Unlike traditional inotropes that often increase intracellular calcium levels, this compound enhances cardiac contractility without significantly affecting calcium concentrations.[4][5] Understanding its precise mechanism of action at the molecular level is crucial for its clinical development and for designing next-generation sarcomeric-targeting compounds.
Stopped-flow kinetic analysis is a powerful biophysical technique used to study the rapid kinetics of biochemical reactions in solution, on the millisecond timescale. This makes it an ideal method for dissecting the individual steps of the cardiac myosin ATPase and cross-bridge cycle, which are fundamental to muscle contraction. This application note provides a detailed overview and experimental protocols for using stopped-flow kinetics to elucidate the effects of this compound on the key transitions within the cross-bridge cycle.
Mechanism of Action of this compound
This compound enhances cardiac muscle contractility through a dual mechanism of action that alters both the number of available myosin heads and the kinetics of their interaction with actin.
-
Increased Myosin Recruitment : this compound shifts the equilibrium of myosin heads from a resting, "OFF" state (the super-relaxed state or SRX) to an "ON" state that is primed to interact with the actin filament. This increases the number of myosin heads available to participate in force production during each cardiac cycle.
-
Alteration of Cross-Bridge Cycling Kinetics : While initial studies suggested this compound simply increases myofibril ATPase activity, detailed kinetic studies reveal a more complex mechanism. This compound has been shown to slow the overall cross-bridge turnover rate. This is primarily attributed to a significant inhibition of the ADP release rate from the actomyosin complex, which prolongs the strongly-bound, force-producing state. Conversely, some studies using purified proteins have demonstrated that this compound accelerates the rate of actomyosin attachment, which is the rate-limiting step of the overall ATPase cycle for cardiac myosin. This accelerated attachment increases the recruitment of cross-bridges and contributes to thin filament activation at submaximal calcium levels.
The net effect is an increase in force and calcium sensitivity, particularly at the submaximal calcium concentrations experienced during a normal cardiac cycle.
Caption: The cardiac myosin cross-bridge cycle showing this compound's dual kinetic effects.
Quantitative Analysis of this compound's Kinetic Effects
Stopped-flow experiments have provided quantitative data on how this compound modulates specific steps of the cross-bridge cycle. The following tables summarize key findings from published research.
Table 1: Effect of this compound on Steady-State Myosin ATPase Kinetics
| Parameter | Condition | Value | Fold Change | Reference |
| Vmax (s-1) | Control (DMSO) | Value not explicitly stated | - | |
| 10 µM this compound | Value not explicitly stated | ~1.2x Increase | ||
| Km (µM Actin) | Control (DMSO) | Value not explicitly stated | - | |
| 10 µM this compound | Value not explicitly stated | Increased |
Table 2: Effect of this compound on Transient Kinetics of Individual Cross-Bridge Steps
| Kinetic Step | Condition | Rate Constant (s-1) | Fold Change | Reference |
| ATP-induced Dissociation (Second-order rate constant, µM-1s-1) | Control (DMSO) | 4.0 ± 0.7 | No Change | |
| 10 µM this compound | 4.4 ± 1.1 | No Change | ||
| ADP Release | Control (DMSO) | Value not explicitly stated | - | |
| 10 µM this compound | Value not explicitly stated | No Statistically Significant Difference | ||
| Actomyosin Attachment (Single Turnover, µM-1s-1) | Control (DMSO) | 0.0040 ± 0.0002 | - | |
| 10 µM this compound | 0.0063 ± 0.0006 | ~1.6x Increase |
Note: Some studies in muscle fibers and myofibrils suggest this compound slows ADP release, leading to prolonged relaxation. The data in Table 2 from studies using purified proteins did not observe a direct slowing of the ADP release step itself but an overall slowing of relaxation kinetics at the tissue level, which may arise from the interplay of multiple kinetic changes.
Table 3: Effect of this compound on Myofibril Relaxation Kinetics
| Parameter | Condition | Rate Constant (s-1) | Reference |
| kREL(fast) | Control | 10.64 ± 0.20 | |
| This compound | 6.34 ± 0.22 | ||
| kREL(slow) | Control | 0.77 ± 0.03 | |
| This compound | 0.25 ± 0.05 |
Experimental Protocols
This section provides generalized protocols for key stopped-flow experiments to assess the impact of this compound on actomyosin kinetics. Specific concentrations and conditions should be optimized for the protein preparations and instrument used.
Caption: Experimental workflow for stopped-flow kinetic analysis of this compound.
Reagents and Preparation
-
Proteins : Purified human β-cardiac myosin subfragment-1 (S1) or heavy meromyosin (HMM). Purified cardiac actin.
-
Fluorescent Probe : N-(1-pyrene)iodoacetamide for labeling actin to monitor actomyosin dissociation.
-
Nucleotides : ATP, ADP, mantATP (fluorescent ATP analog).
-
Compound : this compound dissolved in DMSO. A DMSO-only solution should be used for control experiments.
-
Buffers : Experimental buffers should be carefully prepared, typically containing MOPS or HEPES, MgCl₂, KCl, and DTT. All solutions must be filtered and degassed.
Protocol: ATP-Induced Dissociation of Actomyosin
This experiment measures the rate of myosin detachment from actin upon ATP binding. The fluorescence of pyrene-labeled actin is high when bound to myosin and decreases upon dissociation.
-
Reagent Preparation :
-
Syringe A : Myosin S1 (e.g., 0.5 µM) and pyrene-labeled actin (e.g., 1.0 µM) pre-incubated to form the rigor actomyosin complex. Include either this compound or DMSO vehicle control.
-
Syringe B : Varying concentrations of MgATP (e.g., 10 µM to 200 µM).
-
-
Stopped-Flow Measurement :
-
Equilibrate the instrument and syringes to the desired temperature (e.g., 20°C).
-
Rapidly mix the contents of Syringe A and Syringe B.
-
Excite the pyrene fluorescence at ~365 nm and record the emission at ~407 nm for at least 5-10 half-lives of the reaction.
-
-
Data Analysis :
-
Fit the resulting fluorescence decay transient to a single exponential function to obtain the observed rate constant (kobs).
-
Plot kobs versus the ATP concentration. The data should fit a hyperbolic or linear function, from which the second-order rate constant of ATP binding can be determined. Compare the rates obtained in the presence and absence of this compound.
-
Protocol: Actomyosin Attachment Rate (Single Turnover)
This experiment measures the rate of myosin binding to actin, which is the rate-limiting step for the overall ATPase cycle.
-
Reagent Preparation :
-
Syringe A : Myosin S1 (e.g., 1 µM) pre-incubated with a sub-stoichiometric amount of mantATP (e.g., 0.75 µM). Include either this compound or DMSO vehicle control.
-
Syringe B : Actin (e.g., 20 µM).
-
-
Stopped-Flow Measurement :
-
Rapidly mix the contents of Syringe A and Syringe B.
-
Monitor the fluorescence of mantATP. The signal will change as the myosin-mantADP-Pi complex binds to actin and proceeds through the cycle.
-
-
Data Analysis :
-
The fluorescence transient will consist of multiple phases. The rate of attachment can be extracted by fitting the data to a multi-exponential equation. Compare the rates obtained in the presence and absence of this compound to determine its effect on actomyosin association.
-
Protocol: ADP Release Rate
This experiment measures the rate at which ADP dissociates from the actomyosin complex, a step thought to be prolonged by this compound at the tissue level.
-
Reagent Preparation :
-
Syringe A : Pre-formed actomyosin-ADP complex (Myosin S1 + Actin + excess ADP). Include either this compound or DMSO.
-
Syringe B : A high concentration of ATP to displace the bound ADP. A fluorescent ADP analog (mantADP) can be used to monitor the release directly.
-
-
Stopped-Flow Measurement :
-
Rapidly mix the contents of Syringe A and Syringe B.
-
If using mantADP, excite at ~365 nm and record emission at ~440 nm. The fluorescence will decrease as mantADP is displaced.
-
-
Data Analysis :
-
Fit the fluorescence decay to a single exponential function to determine the rate of ADP release (k-AD).
-
Compare the rates in the presence and absence of this compound.
-
Conclusion
This compound is a promising therapeutic agent that enhances cardiac contractility by modulating the molecular mechanics of the myosin motor. Stopped-flow kinetics is an indispensable tool for dissecting its complex mechanism of action. By enabling the measurement of individual reaction rates within the cross-bridge cycle, this technique provides crucial quantitative data on how this compound accelerates actomyosin attachment while prolonging the force-producing state, ultimately leading to increased cardiac output. The protocols outlined here provide a framework for researchers to precisely characterize the effects of this compound and other novel myotropes, facilitating the development of targeted therapies for heart failure.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound affected isometric force and cross-bridge kinetics similarly in skinned myocardial strips from male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound affected isometric force and cross-bridge kinetics similarly in skinned myocardial strips from male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Assaying the Effect of Danicamtiv on Cardiac Fiber Mechanics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac myosin being investigated for the treatment of heart failure with reduced ejection fraction (HFrEF).[1][2] Unlike traditional inotropes that modulate intracellular calcium levels, this compound directly targets the sarcomere to enhance cardiac contractility.[3][4] These application notes provide a detailed overview of the methodologies used to characterize the effects of this compound on the mechanical properties of cardiac muscle fibers. The protocols outlined below are intended to guide researchers in the design and execution of experiments to assess the impact of this compound and similar compounds on cardiac function at the cellular and subcellular levels.
This compound has been shown to increase the number of myosin heads available for interaction with actin, thereby increasing force production and calcium sensitivity, particularly at submaximal calcium concentrations.[3] Mechanistically, it accelerates the rate of actomyosin attachment while paradoxically reducing the size of myosin's power stroke. This results in a net increase in contractility with potentially favorable effects on cardiac relaxation compared to other myosin activators. The following sections detail the experimental procedures to quantify these effects.
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters of cardiac fiber mechanics as reported in the literature.
Table 1: Effect of this compound on Myosin ATPase Activity and In Vitro Motility
| Parameter | Condition | Control (DMSO) | This compound (10 µM) | Fold Change | Reference |
| Maximal ATPase Rate (s⁻¹) | Saturating Actin | 79.8 ± 3.0 | 95.8 ± 3.6 | ~1.2-fold increase | |
| Kₘ (µM Actin) | 25.1 ± 3.4 | 43.9 ± 5.8 | ~1.75-fold increase | ||
| In Vitro Motility Speed (nm/s) | Unregulated Actin | 346 ± 15 | 129 ± 14 | ~55% decrease | |
| Working Stroke Size (nm) | 5.0 | 2.5 | ~50% reduction |
Table 2: Effect of this compound on Skinned Cardiac Fiber Mechanics
| Parameter | Condition | Control | This compound | % Change | Reference |
| pCa₅₀ | 5.81 ± 0.03 | 6.48 ± 0.26 | Increased Ca²⁺ sensitivity | ||
| Hill Coefficient | 3.6 ± 0.8 | 1.2 ± 0.6 | Decreased cooperativity | ||
| Maximal Force Redevelopment Rate (kₜᵣ) (s⁻¹) | 1.91 ± 0.14 | 0.83 ± 0.08 | >50% decrease | ||
| Myofibril Relaxation | - | - | Prolonged |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound on the Cardiac Sarcomere.
Caption: Experimental Workflow for Assessing this compound's Effects.
Experimental Protocols
Preparation of Skinned Cardiac Muscle Fibers
Objective: To remove the sarcolemmal membrane to allow for direct manipulation of the myofilament environment (e.g., Ca²⁺ concentration).
Materials:
-
Cardiac tissue (e.g., rat ventricular trabeculae, porcine papillary muscle).
-
Relaxing solution (pCa 9.0): 100 mM KCl, 20 mM imidazole (pH 7.0), 7 mM MgCl₂, 2 mM EGTA, 4 mM ATP.
-
Skinning solution: Relaxing solution with 1% (v/v) Triton X-100.
-
Storage solution: Relaxing solution with 50% (v/v) glycerol.
-
Dissecting microscope, fine forceps, and scissors.
Protocol:
-
Excise a small piece of cardiac muscle and place it in ice-cold relaxing solution.
-
Under a dissecting microscope, carefully dissect a thin muscle fiber bundle (100-200 µm in diameter, 2-3 mm in length).
-
Transfer the fiber bundle to the skinning solution and incubate for 30 minutes on ice to permeabilize the cell membranes.
-
Wash the skinned fiber bundle by transferring it through several changes of relaxing solution to remove the Triton X-100.
-
For immediate use, transfer the fiber to the experimental setup. For longer-term storage, transfer the fiber to the storage solution and store at -20°C for up to several weeks.
Force-pCa Relationship Measurements
Objective: To determine the calcium sensitivity of force production.
Materials:
-
Skinned cardiac fiber bundle.
-
Force transducer and length controller apparatus.
-
A series of activating solutions with varying free Ca²⁺ concentrations (pCa 8.0 to pCa 4.5). Solutions should contain similar ionic strength, MgATP, and pH as the relaxing solution, with varying ratios of EGTA and Ca-EGTA.
-
Data acquisition system.
Protocol:
-
Mount the skinned fiber bundle between the force transducer and the length controller.
-
Adjust the sarcomere length to 2.2 µm using laser diffraction.
-
Sequentially expose the fiber to solutions of increasing Ca²⁺ concentration (from pCa 8.0 to pCa 4.5), allowing steady-state force to develop at each step.
-
Record the steady-state force at each pCa.
-
At the end of the experiment, measure the cross-sectional area of the fiber to normalize force to stress (mN/mm²).
-
Plot the normalized force as a function of pCa and fit the data to the Hill equation to determine pCa₅₀ (the pCa at which 50% of maximal force is produced) and the Hill coefficient (nₙ), an index of myofilament cooperativity.
Myofibril ATPase Activity Assay
Objective: To measure the rate of ATP hydrolysis by cardiac myofibrils.
Materials:
-
Isolated cardiac myofibrils.
-
Assay buffer: 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 10 mM DTT.
-
ATP solution.
-
Malachite green reagent for phosphate detection.
-
Spectrophotometer.
Protocol:
-
Suspend the myofibrils in the assay buffer.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate the reaction mixture at a constant temperature (e.g., 25°C).
-
At various time points, take aliquots of the reaction mixture and quench the reaction with a citrate solution.
-
Add the malachite green reagent to the quenched aliquots to detect the amount of inorganic phosphate released.
-
Measure the absorbance at 660 nm and determine the phosphate concentration using a standard curve.
-
Calculate the ATPase activity as the rate of phosphate release per unit of myofibrillar protein per unit of time.
In Vitro Motility Assay
Objective: To measure the speed of actin filament movement propelled by myosin motors.
Materials:
-
Purified cardiac myosin and fluorescently labeled actin.
-
Flow cell constructed from a microscope slide and coverslip.
-
Assay buffer (as above).
-
ATP solution.
-
Total Internal Reflection Fluorescence (TIRF) microscope with a sensitive camera.
-
Image analysis software for tracking filament movement.
Protocol:
-
Coat the surface of the flow cell with myosin.
-
Block non-specific binding sites with bovine serum albumin (BSA).
-
Introduce fluorescently labeled actin filaments into the flow cell and allow them to bind to the myosin in the absence of ATP.
-
Wash out unbound actin.
-
Initiate motility by perfusing the flow cell with assay buffer containing ATP.
-
Record movies of the fluorescent actin filaments moving over the myosin-coated surface using the TIRF microscope.
-
Analyze the movies using tracking software to determine the average velocity of the actin filaments.
X-Ray Diffraction of Muscle Fibers
Objective: To measure structural changes in the myofilament lattice.
Materials:
-
Skinned cardiac fiber bundle.
-
Experimental chamber with windows transparent to X-rays.
-
Apparatus for controlling muscle length and measuring force.
-
Synchrotron X-ray source and detector.
-
Software for analyzing diffraction patterns.
Protocol:
-
Mount the skinned fiber in the experimental chamber.
-
Position the chamber in the X-ray beamline.
-
Collect diffraction patterns under relaxed (pCa 8.0) and activated (e.g., pCa 5.8) conditions, with and without this compound.
-
Analyze the diffraction patterns to measure the spacing between the myofilaments (lattice spacing, d₁,₀) and the intensity ratio of the 1,1 and 1,0 equatorial reflections (I₁,₁/I₁,₀), which reflects the proximity of myosin heads to the thin filaments.
References
- 1. Myosin-Specific Adaptations of In vitro Fluorescence Microscopy-Based Motility Assays [jove.com]
- 2. Small Angle X-ray Diffraction as a Tool for Structural Characterization of Muscle Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. in vitro Motility Assay [dictybase.org]
- 4. X-ray Diffraction of Intact Murine Skeletal Muscle as a Tool for Studying the Structural Basis of Muscle Disease - PMC [pmc.ncbi.nlm.nih.gov]
Method for Quantifying Changes in Myosin Recruitment with Danicamtiv
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Danicamtiv (formerly MYK-491) is a novel, small-molecule cardiac myosin activator being investigated for the treatment of heart failure with reduced ejection fraction (HFrEF).[1][2][3] Its primary mechanism of action involves directly targeting cardiac myosin, the motor protein responsible for muscle contraction, to increase the number of myosin heads available for interaction with actin.[4][5] This application note provides a detailed overview of the methods used to quantify the changes in myosin recruitment induced by this compound, offering protocols for key experiments and summarizing relevant quantitative data.
This compound modulates myosin function through two principal mechanisms:
-
Increased Myosin Recruitment: It promotes a structural shift in the thick filament, increasing the proportion of myosin heads in the "ON" state, making them available to bind to actin.
-
Altered Cross-Bridge Cycling: It slows the rate of ADP release from the myosin head, prolonging the strongly bound, force-producing state.
These combined effects lead to enhanced cardiac contractility and increased calcium sensitivity of the myofilaments. Understanding and quantifying these changes are crucial for elucidating the therapeutic potential and pharmacological profile of this compound and other cardiac myosin activators.
Scientific Background: The Myosin Cross-Bridge Cycle and this compound's Influence
The cardiac muscle contraction is driven by the cyclical interaction of myosin heads with actin filaments, a process known as the cross-bridge cycle. In a resting state, a significant portion of myosin heads are in a "super-relaxed" (SRX) or "OFF" state, where they are sequestered and unable to bind to actin. The transition to an "ON" state, or disordered relaxed (DRX) state, is a critical step for myosin to participate in contraction.
This compound has been shown to shift the equilibrium from the "OFF" state towards the "ON" state, effectively increasing the pool of available myosin motors for actin binding. This increased recruitment is a key contributor to its inotropic effect. Furthermore, by slowing ADP release, this compound prolongs the duration of the power stroke, leading to sustained force generation.
Below is a diagram illustrating the effect of this compound on the myosin cross-bridge cycle.
Caption: this compound promotes the 'ON' state of myosin and slows ADP release.
Experimental Protocols for Quantifying Myosin Recruitment
Several key experimental techniques can be employed to quantify the effects of this compound on myosin recruitment and cross-bridge kinetics.
X-Ray Diffraction of Skinned Cardiac Muscle Fibers
This technique provides structural information about the arrangement of myosin heads in relation to the thick and thin filaments.
Objective: To determine the effect of this compound on the structural state of myosin heads (i.e., the proportion in the "ON" vs. "OFF" state).
Protocol:
-
Sample Preparation: Isolate and permeabilize (skin) cardiac muscle fibers from a suitable animal model (e.g., porcine or mouse hearts). This process removes the cell membrane, allowing for direct experimental control of the intracellular environment.
-
Mounting: Mount the skinned fiber in an experimental chamber that allows for the passage of an X-ray beam and control of the fiber's length and tension.
-
Solutions: Prepare a series of activating and relaxing solutions with varying calcium concentrations (pCa). The relaxing solution (low Ca2+) is used to assess the resting state of myosin, while activating solutions (high Ca2+) are used to induce contraction.
-
This compound Incubation: Incubate the muscle fiber in the relaxing solution with and without a known concentration of this compound (e.g., 1 µM).
-
X-Ray Diffraction Measurement: Expose the fiber to a collimated X-ray beam and record the resulting diffraction pattern. The key parameters to analyze are the intensity and spacing of the myosin-based layer lines and the equatorial reflections.
-
Data Analysis: An increase in the intensity of the innermost layer line (M6) and a movement of myosin heads closer to the thin filament (indicated by changes in equatorial reflections) in the presence of this compound under resting conditions suggest a shift from the "OFF" to the "ON" state.
Mechanical Measurements in Permeabilized Cardiomyocytes
This method assesses the functional consequences of altered myosin recruitment, such as changes in force production and calcium sensitivity.
Objective: To quantify the effect of this compound on force generation, the rate of force redevelopment (ktr), and myofilament calcium sensitivity (pCa50).
Protocol:
-
Cardiomyocyte Isolation and Skinning: Isolate single cardiomyocytes from cardiac tissue and chemically skin them.
-
Attachment: Attach a single skinned cardiomyocyte between a force transducer and a motor.
-
Force-pCa Relationship: Sequentially expose the cardiomyocyte to solutions of increasing calcium concentrations (from pCa 9.0 to 4.5) in the absence and presence of this compound. Record the steady-state isometric force at each pCa.
-
ktr Measurement: At maximal calcium activation, rapidly slacken the cardiomyocyte and then restretch it to its original length. The rate of force redevelopment (ktr) reflects the rate of cross-bridge cycling.
-
Data Analysis:
-
Plot the force as a function of pCa to determine the pCa50 (the calcium concentration at which 50% of maximal force is produced) and the Hill coefficient (a measure of cooperativity). An increase in pCa50 indicates increased calcium sensitivity.
-
Compare the maximal force and ktr values between treated and untreated cells. This compound is expected to increase force, especially at submaximal calcium levels, and decrease ktr.
-
In Vitro Motility (IVM) Assay
The IVM assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors, providing insights into cross-bridge kinetics.
Objective: To measure the effect of this compound on the velocity of actin filament sliding, which is related to the cross-bridge cycling rate.
Protocol:
-
Protein Purification: Purify cardiac myosin and actin from a suitable source.
-
Flow Cell Preparation: Create a flow cell by coating a glass surface with myosin.
-
Actin Labeling: Label actin filaments with a fluorescent probe (e.g., phalloidin-rhodamine).
-
Motility Assay: Introduce fluorescently labeled actin filaments into the flow cell along with an ATP-containing buffer, with and without this compound.
-
Data Acquisition and Analysis: Record the movement of the actin filaments using fluorescence microscopy. The velocity of filament sliding is then calculated. A decrease in filament velocity in the presence of this compound suggests a slowing of the cross-bridge cycle, consistent with slower ADP release.
Myosin ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by myosin, which is the energy-releasing step of the cross-bridge cycle.
Objective: To determine the effect of this compound on the actin-activated ATPase activity of myosin.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified myosin, actin, ATP, and a buffer system. Include parallel reactions with and without this compound.
-
ATPase Measurement: Measure the rate of ATP hydrolysis over time. This can be done using various methods, such as a coupled enzyme assay that links ATP hydrolysis to a change in NADH absorbance.
-
Data Analysis: Plot the ATPase rate as a function of actin concentration and fit the data to the Michaelis-Menten equation to determine Vmax (maximal ATPase rate) and Km (actin concentration at half-maximal ATPase rate). This compound has been shown to increase the maximal steady-state ATPase rate.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters of myosin function as reported in the literature.
Table 1: Effect of this compound on Myofilament Mechanics in Permeabilized Porcine Cardiac Tissue
| Parameter | Control | This compound (1 µM) | Fold Change | Reference |
| pCa50 | 5.72 ± 0.02 | 5.91 ± 0.05 | +0.19 | |
| Maximal Force (mN/mm²) | - | Slight Increase | - | |
| Hill Coefficient | 3.96 ± 0.31 | 2.27 ± 0.29 | -1.69 | |
| Maximal ktr (s⁻¹) | 1.91 ± 0.14 | 0.83 ± 0.08 | -1.08 |
Table 2: Effect of this compound on Myosin ATPase Activity and In Vitro Motility
| Parameter | Control | This compound (10 µM) | Fold Change | Reference |
| Vmax (s⁻¹) | 5.9 | 7.0 | ~1.2 | |
| Km (µM) | 14.0 | 8.1 | -5.9 | |
| Filament Velocity (µm/s) | 2.65 ± 0.17 | 1.13 ± 0.12 | ~ -0.55 |
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for X-ray diffraction experiments to assess myosin structure.
Caption: Workflow for measuring myofilament mechanics in single cardiomyocytes.
Conclusion
The methodologies described provide a comprehensive framework for quantifying the effects of this compound on myosin recruitment and function. By employing a combination of structural, mechanical, and biochemical assays, researchers can gain detailed insights into the mechanism of action of this and other cardiac myosin activators. The quantitative data consistently demonstrate that this compound increases the number of available myosin heads and prolongs their interaction with actin, leading to enhanced myofilament contractility and calcium sensitivity. These findings are essential for the ongoing development and clinical application of novel sarcomere-targeted therapies for heart failure.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of this compound, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound Increases Myosin Recruitment and Alters Cross-Bridge Cycling in Cardiac Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Danicamtiv in experimental buffers
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with Danicamtiv in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a lipophilic molecule with poor aqueous solubility. It is practically insoluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO).[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[2][3][4][5] It is crucial to use fresh, non-hygroscopic DMSO, as absorbed moisture can significantly reduce the solubility of this compound.
Q3: What should I do if I observe precipitation when preparing my this compound stock solution in DMSO?
If you observe precipitation while preparing the stock solution, gentle heating and/or sonication can be used to aid dissolution. Ensure the solution is clear before use.
Q4: What is the maximum recommended final concentration of DMSO in my experimental buffer?
To minimize solvent-induced artifacts in your experiments, the final concentration of DMSO should be kept as low as possible, typically not exceeding 0.1% in many cell-based assays. However, some protocols report using up to 10% DMSO in specific formulations. The optimal final DMSO concentration should be determined for your specific experimental setup.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
Issue: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS, cell culture media).
This is a common issue due to the low aqueous solubility of this compound. The following troubleshooting steps can help you address this problem.
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Cause 1: High Final Concentration of this compound
The aqueous solubility of this compound is limited. Exceeding this limit upon dilution will cause it to precipitate.
-
Solution: Lower the final working concentration of this compound in your experiment. If a high concentration is necessary, you will likely need to employ a solubility-enhancing formulation.
Cause 2: Low Final Concentration of DMSO
While it's important to keep the final DMSO concentration low, a certain amount is necessary to maintain this compound in solution.
-
Solution: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. Always perform a vehicle control to ensure the DMSO concentration is not affecting your results.
Cause 3: Improper Mixing Technique
Adding the this compound stock solution to the aqueous buffer without sufficient mixing can create localized areas of high concentration, leading to immediate precipitation.
-
Solution: Add the this compound stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring the buffer. This ensures rapid and uniform dispersion of the compound.
Cause 4: Lack of Solubility-Enhancing Excipients
For higher target concentrations in aqueous media, co-solvents or other excipients may be necessary.
-
Solution: Consider using a pre-formulated solution or preparing one in your lab. Common excipients used with this compound include PEG300, Tween-80, and SBE-β-CD.
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 87 mg/mL | 199.8 mM | Use of fresh, anhydrous DMSO is recommended. |
| DMSO | 50 mg/mL | 114.83 mM | May require ultrasonication for complete dissolution. |
| DMSO | 5 mg/mL | 11.48 mM | - |
| Water | Insoluble | - | - |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | ≥ 5.74 mM | Clear solution. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.74 mM | Clear solution. |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.74 mM | Clear solution. |
Molar mass of this compound: 435.42 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Caption: Workflow for preparing a this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mM, add 229.66 µL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously. If the powder does not fully dissolve, place the tube in an ultrasonic bath for a few minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Protocol 2: Preparation of a Working Solution using a Co-Solvent Formulation
This protocol is an example of preparing a working solution for in vivo or in vitro use where higher concentrations in a predominantly aqueous environment are needed. This specific formulation results in a clear solution of at least 2.5 mg/mL.
Materials:
-
This compound stock solution in DMSO (e.g., 87 mg/mL)
-
PEG300
-
Tween-80
-
Saline or ddH₂O
Procedure:
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of your concentrated this compound stock solution in DMSO. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of saline or ddH₂O to bring the total volume to 1 mL. Mix thoroughly.
-
This solution should be used immediately for optimal results.
This compound's Mechanism of Action: Signaling Pathway
This compound is a selective, allosteric activator of cardiac myosin. It enhances cardiac contractility by increasing the number of myosin heads that are in a force-producing state.
Caption: Simplified signaling pathway for this compound.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound reduces myosin’s working stroke but enhances contraction by activating the thin filament - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the Novel Myotrope this compound on Cross‐Bridge Behavior in Human Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Danicamtiv Contractility Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Danicamtiv. It is designed to help interpret unexpected results in contractility studies and provide guidance on experimental design and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct cardiac myosin activator. Its primary mechanism involves binding to cardiac myosin, the motor protein responsible for muscle contraction. This interaction leads to two main effects:
-
Increased Myosin "On" State: this compound promotes a structural shift in the thick filament, increasing the number of myosin heads available to interact with actin.[1][2][3][4]
-
Slower ADP Release: It slows the rate of adenosine diphosphate (ADP) release from the myosin head.[1] This prolongs the duration of the power-producing state of the cross-bridge cycle.
The overall effect is an increase in the number of force-producing myosin heads and a longer duration of force production for each cycle, leading to enhanced systolic function without altering intracellular calcium concentrations.
Q2: We observed an increase in systolic function as expected, but also a prolongation of relaxation. Is this a known effect of this compound?
A2: Yes, this is a known, concentration-dependent effect of this compound. The same mechanism that enhances systolic contraction—slowing the cross-bridge detachment rate by delaying ADP release—also slows down the overall relaxation process. At higher concentrations, this can lead to impaired diastolic function. It is crucial to perform dose-response studies to identify a therapeutic window that maximizes systolic enhancement with minimal diastolic penalty.
Q3: Our experiments show a decrease in sarcomere length at diastole with increasing this compound concentrations. Why would a contractility-enhancing drug cause this?
A3: This seemingly counterintuitive result has been reported in studies with this compound. The proposed mechanism is an increase in the number of residual cross-bridges that remain attached during diastole due to the slowed detachment rate. This can lead to an increase in passive tension and a shorter resting sarcomere length. This effect is more pronounced at higher concentrations of the drug.
Q4: We are not seeing a significant inotropic effect at our initial doses. What are some potential reasons?
A4: Several factors could contribute to a lack of a significant inotropic effect:
-
Concentration: this compound's effects are highly dose-dependent. You may need to perform a dose-response curve to find the optimal concentration for your specific experimental model.
-
Experimental Model: The sensitivity to this compound can vary between different models (e.g., isolated myofibrils, cardiomyocytes, engineered heart tissues, in vivo models).
-
Baseline Contractility: The effect of this compound may be more pronounced in models of cardiac dysfunction or hypocontractility compared to healthy controls.
-
Compound Stability: Ensure the compound is properly stored and handled to maintain its activity.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| Increased Diastolic Tension/Impaired Relaxation | High concentration of this compound leading to prolonged cross-bridge attachment. | Perform a detailed dose-response study to identify the concentration that provides a positive inotropic effect with minimal impact on diastolic function. Consider using a lower concentration range. |
| Decreased Sarcomere Length at Diastole | Increased residual cross-bridge attachments during diastole. | This is an expected finding at higher concentrations. Correlate this with measurements of diastolic tension or stiffness to fully characterize the diastolic effects. |
| No Significant Inotropic Effect | Sub-optimal drug concentration for the model system. | Titrate the concentration of this compound over a wider range. Consult literature for effective concentrations in similar experimental setups. |
| Healthy control model with high baseline contractility. | Consider using a model of dilated cardiomyopathy or heart failure to better observe the therapeutic effects of this compound. | |
| Reduced Peak Shortening Velocity | This compound slows the overall cross-bridge cycling rate. | This is an intrinsic property of the drug's mechanism. Analyze other parameters of systolic function, such as time to peak tension and total force, to get a complete picture of the contractile effects. |
| Variability Between Experiments | Differences in experimental conditions (temperature, pH, calcium concentration). | Standardize all experimental parameters. Ensure consistent preparation of this compound solutions. |
| Cell or tissue health and viability. | Monitor the health of your preparations throughout the experiment. Use appropriate quality control measures. |
Data Presentation
Table 1: Effects of this compound on Cardiac Contractility Parameters (In Vitro Canine Cardiomyocytes)
| This compound (µM) | Systolic Sarcomere Length (µm) | Diastolic Sarcomere Length (µm) | Contraction Duration (ms) | Relaxation Duration (ms) |
| Control | 1.65 ± 0.02 | 1.85 ± 0.02 | Baseline | Baseline |
| 1.0 | 1.51 ± 0.02 | 1.78 ± 0.02 | Increased | Increased |
| 2.0 | 1.45 ± 0.03 | 1.74 ± 0.02 | Further Increased | Further Increased |
Data synthesized from literature.
Table 2: Hemodynamic Effects of this compound in a Canine Model of Heart Failure
| Parameter | Placebo | This compound | % Change |
| Stroke Volume (mL) | Baseline | +10.6 | Increased |
| Left Atrial Emptying Fraction (%) | Baseline | +10.7 | Increased |
| LV Ejection Fraction (%) | Baseline | Increased | Increased |
Data synthesized from literature.
Table 3: Effects of this compound in a Phase 2a Clinical Trial in HFrEF Patients
| Parameter | Placebo | This compound (≥2000 ng/mL plasma concentration) | Change vs. Placebo |
| Stroke Volume (mL) | Baseline | +7.8 | Increased |
| Global Longitudinal Strain (%) | Baseline | -1.0 | Improved |
| Global Circumferential Strain (%) | Baseline | -3.3 | Improved |
| Left Atrial Minimal Volume Index (mL/m²) | Baseline | -2.4 | Decreased |
| Left Atrial Function Index | Baseline | +6.1 | Increased |
Experimental Protocols
Protocol 1: Isolated Cardiomyocyte Contractility Assay
-
Cell Isolation: Isolate ventricular cardiomyocytes from the desired animal model (e.g., canine, rat) using enzymatic digestion.
-
Experimental Setup: Place isolated cardiomyocytes in a chamber on an inverted microscope equipped with a video-based sarcomere length detection system. Superfuse with a physiological salt solution at 37°C.
-
Stimulation: Field-stimulate cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
This compound Application: After obtaining baseline recordings, perfuse the chamber with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM). Allow for equilibration at each concentration.
-
Data Acquisition: Record sarcomere length changes and intracellular calcium transients (if using a fluorescent indicator like Fura-2).
-
Analysis: Measure parameters such as systolic and diastolic sarcomere length, peak shortening, time to peak shortening, and time to 90% relengthening.
Protocol 2: Engineered Heart Tissue (EHT) Contractility Assay
-
EHT Generation: Generate EHTs from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Mounting: Mount the EHTs between two force transducers to measure isometric contraction.
-
Pacing: Electrically pace the EHTs at a physiological rate (e.g., 1-2 Hz).
-
Drug Incubation: After establishing a stable baseline, add this compound at various concentrations to the surrounding medium.
-
Force Measurement: Record the force of contraction and relaxation kinetics.
-
Data Analysis: Analyze parameters such as peak systolic force, diastolic force, time to peak tension, and relaxation time.
Visualizations
Caption: this compound's dual mechanism of action on the cardiac sarcomere.
Caption: Troubleshooting logic for unexpected results in this compound studies.
Caption: General experimental workflow for this compound contractility studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound increases myosin recruitment and alters the chemomechanical cross bridge cycle in cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound Increases Myosin Recruitment and Alters Cross-Bridge Cycling in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Danicamtiv Concentration for Maximal Inotropic Effect
Welcome to the technical support center for Danicamtiv, a novel cardiac myosin activator. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to achieve maximal and reproducible inotropic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a direct cardiac myosin activator.[1][2] Its primary mechanism involves binding to cardiac myosin, the motor protein responsible for heart muscle contraction.[2] This binding leads to two main effects:
-
Increased Myosin Recruitment: this compound shifts the equilibrium of myosin heads from an "off" state to an "on" state, making more myosin heads available to interact with actin.[1][3]
-
Altered Cross-Bridge Cycling: It slows the rate of adenosine diphosphate (ADP) release from the myosin head, which prolongs the duration of the force-producing (strongly bound) state of the actomyosin cross-bridge.
Together, these actions increase the number of active cross-bridges and the duration of their power stroke, leading to enhanced cardiac contractility and calcium sensitivity without altering intracellular calcium concentrations.
Q2: What is a typical starting concentration for in vitro experiments?
A concentration of 1 µM this compound is a frequently used and effective starting point for in vitro experiments with isolated cardiomyocytes, myofibrils, or skinned muscle fibers. This concentration has been shown to produce a significant increase in force and calcium sensitivity in various experimental models. However, the optimal concentration can vary depending on the specific experimental setup and the biological preparation being used. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific model.
Q3: What are the potential off-target effects or toxicities of this compound at high concentrations?
While this compound is selective for cardiac myosin over other muscle isoforms, high concentrations may lead to adverse effects. In preclinical and clinical studies, high concentrations of this compound have been associated with impaired diastolic function, characterized by slowed myocardial relaxation. This is thought to be a consequence of the prolonged attachment of myosin to actin. Although primarily observed in vivo, researchers should be mindful of potential cytotoxic effects at very high concentrations in vitro. A clinical trial reported serious adverse events, including liver and kidney injury, at high dose levels, which ultimately contributed to the discontinuation of its clinical development.
Q4: How does this compound compare to Omecamtiv Mecarbil (OM)?
This compound and Omecamtiv Mecarbil (OM) are both cardiac myosin activators and share some mechanistic similarities. Both increase the number of force-producing myosin heads. However, there are key differences in their effects. For instance, some studies suggest that this compound has a smaller impact on the slowing of relaxation kinetics compared to OM.
Troubleshooting Guide
Issue 1: No significant inotropic effect is observed after this compound application.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a concentration-response curve to determine the optimal concentration for your specific experimental model. Concentrations ranging from 0.01 µM to 10 µM have been used in the literature.
-
-
Possible Cause 2: Drug Instability or Degradation.
-
Solution: Ensure proper storage of this compound stock solutions, typically dissolved in DMSO and stored at -20°C or -80°C. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Issues with the Biological Preparation.
-
Solution: Verify the viability and health of your cardiomyocytes or the integrity of your myofibril preparations. Factors such as temperature, pH, and substrate availability can significantly impact the experimental outcome.
-
Issue 2: Excessive prolongation of relaxation time is observed.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: As this compound's mechanism involves slowing cross-bridge detachment, higher concentrations can lead to impaired relaxation. Reduce the concentration of this compound and repeat the experiment.
-
-
Possible Cause 2: Synergistic effects with other experimental conditions.
-
Solution: Evaluate other factors in your experimental buffer that might influence relaxation kinetics, such as calcium concentration or the presence of other compounds.
-
Issue 3: High variability in results between experiments.
-
Possible Cause 1: Inconsistent experimental protocol.
-
Solution: Standardize all experimental parameters, including incubation times, temperature, pH, and the age and source of biological samples. Ensure consistent preparation of this compound working solutions.
-
-
Possible Cause 2: Variability in biological samples.
-
Solution: Use samples from a consistent source and, if possible, from the same batch or animal to minimize biological variability. Increase the number of replicates to ensure statistical significance.
-
Data Presentation
The following tables summarize the quantitative effects of this compound across different experimental models as reported in the literature.
Table 1: In Vitro Effects of this compound on Myofibril and Cardiomyocyte Function
| Experimental Model | This compound Concentration | Key Findings | Reference |
| Permeabilized porcine ventricular muscle | 1 µM | Leftward shift in the force-pCa relationship, indicating increased calcium sensitivity. Slight increase in maximal force. | |
| Isolated canine cardiomyocytes | 0.01 - 2 µM | Concentration-dependent decrease in systolic and diastolic sarcomere lengths. Slowed contraction and relaxation kinetics. | |
| Swine ventricular and atrial myofibrils | AC50: 6.0 µM (ventricular), 3.6 µM (atrial) | Dose-dependent increase in ATPase turnover rate. | |
| Human S1 myosin | 3 µM | 1.4-fold increase in ATPase rate. | |
| In vitro motility assay with porcine cardiac actin and myosin | 10 µM | ~50% decrease in filament velocity. |
Table 2: In Vivo and Clinical Effects of this compound
| Study Population | This compound Administration | Key Findings | Reference |
| Anesthetized rats | 2 mg/kg intravenous | Significant increase in left ventricular ejection fraction and fractional shortening. Prolonged systolic ejection time. | |
| Dogs with induced heart failure | Not specified | Improved left ventricular stroke volume and left atrial emptying fraction. | |
| Patients with HFrEF | 50-100 mg twice daily for 7 days | Increased stroke volume. Improved global longitudinal and circumferential strain. |
Experimental Protocols
Protocol 1: Force-pCa Relationship in Skinned Myocardial Preparations
-
Preparation of Skinned Myocardial Fibers:
-
Excise a small piece of ventricular muscle from the heart and place it in a cold relaxing solution.
-
Mechanically dissect the tissue to obtain small muscle fiber bundles.
-
Chemically "skin" the fibers by incubating them in a solution containing a detergent (e.g., Triton X-100) to remove the cell membranes while leaving the myofilament structure intact.
-
-
Experimental Setup:
-
Mount the skinned fiber bundle between a force transducer and a length controller.
-
Set the sarcomere length to a desired value (e.g., 2.3 µm).
-
-
Data Acquisition:
-
Expose the fiber to a series of solutions with increasing calcium concentrations (pCa from 9.0 to 4.0).
-
Record the steady-state force at each pCa.
-
Repeat the procedure in the presence of the desired concentration of this compound (e.g., 1 µM).
-
-
Data Analysis:
-
Plot the force as a function of pCa.
-
Fit the data to the Hill equation to determine the pCa50 (calcium sensitivity) and the Hill coefficient (cooperativity).
-
Protocol 2: ATPase Activity Assay in Myofibrils
-
Preparation of Myofibrils:
-
Homogenize cardiac muscle tissue in a low-salt buffer.
-
Centrifuge the homogenate at a low speed to pellet the myofibrils.
-
Wash the myofibril pellet multiple times with the buffer to remove contaminants.
-
-
ATPase Assay:
-
Use an NADH-coupled enzymatic assay to measure the rate of ATP hydrolysis.
-
Incubate the myofibrils in a reaction buffer containing actin, myosin, ATP, and the components of the NADH-coupled assay system.
-
Measure the decrease in NADH absorbance at 340 nm, which is proportional to the rate of ATP hydrolysis.
-
-
Data Acquisition and Analysis:
-
Perform the assay at various actin concentrations in the presence and absence of this compound (e.g., 10 µM).
-
Plot the ATPase rate as a function of actin concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Visualizations
Caption: Mechanism of action of this compound on the myosin head states and the actomyosin cross-bridge cycle.
Caption: Experimental workflow for determining the Force-pCa relationship in skinned myocardial fibers.
References
Technical Support Center: Troubleshooting Off-Target Effects of Danicamtiv in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects and unexpected results when working with the cardiac myosin activator, Danicamtiv, in cellular models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, allosteric activator of cardiac myosin.[1] It directly binds to the myosin heavy chain, increasing the number of myosin heads in the "ON" state and available to bind to actin.[2] This leads to an increase in the force of contraction and enhances calcium sensitivity of the myofilaments.[3] Notably, this compound's mechanism does not involve altering intracellular calcium concentrations.[2][4]
Q2: Are there any known off-target activities of this compound?
Currently, there is limited publicly available information from broad off-target screening assays like kinome scans for this compound. Pre-clinical studies suggest it is highly selective for cardiac myosin over skeletal and smooth muscle myosin isoforms. However, as with any small molecule, at higher concentrations, the risk of off-target effects increases. Researchers should be mindful of potential unexpected phenotypes in their cellular models.
Q3: Can this compound affect non-cardiomyocyte cell lines?
While this compound is designed to be cardiac-specific, its effects on other cell types are not extensively documented in the public domain. It is plausible that at high concentrations, it could have off-target effects on the cytoskeleton or other cellular processes in non-cardiomyocyte cell lines. Therefore, it is crucial to include appropriate non-cardiomyocyte control cell lines in experiments to assess for such effects. A study using Caco-2 cell lines showed high permeability and no efflux of this compound.
Q4: What are the expected on-target effects of this compound on cardiomyocyte function in vitro?
In cardiomyocyte cellular models, this compound is expected to:
-
Increase the amplitude of contraction.
-
Prolong the duration of contraction and relaxation.
-
Increase the sensitivity of the contractile apparatus to calcium.
-
Decrease the rate of myofibril relaxation.
It is important to distinguish these expected on-target effects from true off-target liabilities.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability or Signs of Cytotoxicity
Question: I am observing a significant decrease in the viability of my cardiomyocytes (or other cell types) after treatment with this compound. Is this an expected off-target effect?
Answer: While this compound has been generally well-tolerated in clinical trials, dose-dependent cytotoxicity can be a concern with any small molecule in vitro. High concentrations may lead to off-target effects or cellular stress.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocol: Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Cell Seeding: Plate cardiomyocytes in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Drug Treatment: Treat cells with a range of this compound concentrations and a vehicle control for the desired duration.
-
Assay Preparation: A day prior to the assay, hydrate the sensor cartridge. On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Mitochondrial Stress Test: Load the injector ports of the sensor cartridge with mitochondrial stressors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol to measure the oxygen consumption rate (OCR).
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Issue 2: Altered Cardiomyocyte Beating Frequency or Arrhythmic Behavior
Answer: this compound's primary mechanism should not directly impact cardiac electrophysiology as it does not alter calcium transients. However, significant changes to the contraction-relaxation cycle could indirectly affect beating behavior.
Troubleshooting Steps:
-
Confirm On-Target Effect: Ensure that the observed changes in contractility (increased amplitude, prolonged duration) are consistent with this compound's known mechanism.
-
Precise Beat Rate Analysis: Use automated analysis methods, such as Fourier transform analysis of video recordings, to accurately quantify beating frequency and regularity.
-
Calcium Transient Measurement: Measure intracellular calcium transients using fluorescent indicators like Fura-2 or Fluo-4 to confirm that this compound is not altering calcium handling in your specific cellular model. Any observed changes in calcium transients would suggest a potential off-target effect.
-
Control for Environmental Factors: Ensure consistent temperature, pH, and media composition, as these can all influence cardiomyocyte beating.
Signaling Pathway: Excitation-Contraction Coupling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Increases Myosin Recruitment and Alters Cross-Bridge Cycling in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The Novel Cardiac Myosin Activator this compound Improves Cardiac Systolic Function at the Expense of Diastolic Dysfunction In Vitro and In Vivo: Implications for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in long-term Danicamtiv treatment studies in animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting long-term preclinical studies with Danicamtiv.
Troubleshooting Guides
Issue 1: Progressive Decline in Cardiac Diastolic Function
Question: We are observing a progressive worsening of diastolic function in our animal models during a long-term this compound study, characterized by increased left ventricular filling pressures and prolonged relaxation times. What could be the cause and how can we troubleshoot this?
Answer:
This is a critical and not unexpected finding, as this compound's mechanism of action can inherently lead to diastolic dysfunction, especially at higher concentrations[1][2]. The drug enhances systolic function but can impair relaxation[1].
Potential Causes:
-
Dose-Dependent Effects: Higher plasma concentrations of this compound are strongly associated with impaired diastolic performance[1].
-
Mechanism of Action: this compound is a myosin activator that slows cross-bridge detachment by inhibiting ADP release, which prolongs cardiomyocyte contraction and can impede relaxation[3].
-
Cumulative Effects: Long-term administration may lead to an accumulation of effects that are not apparent in acute studies.
Troubleshooting Steps:
-
Dose De-escalation: The most immediate step is to assess if a lower dose of this compound can maintain a therapeutic systolic effect while minimizing diastolic impairment. A dose-response study focusing on diastolic parameters is highly recommended.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD analysis to correlate this compound plasma concentrations with diastolic function parameters. This can help identify a therapeutic window where systolic benefits are maximized and diastolic effects are minimized.
-
Advanced Echocardiographic Monitoring: Implement advanced echocardiographic techniques, such as tissue Doppler imaging and strain analysis, to sensitively detect early signs of diastolic dysfunction. Monitor the E/A ratio, as a decrease can indicate an elevation in left ventricular filling pressures.
-
Histopathological Analysis: At the end of the study, or in satellite groups, perform detailed histopathological examination of the cardiac tissue to look for signs of fibrosis or other remodeling that could be a consequence of chronic diastolic stress.
Issue 2: Lack of Sustained Efficacy or Development of Tolerance
Question: Our study has shown an initial improvement in systolic function, but this effect seems to diminish over several weeks of continuous this compound administration. Are we observing tolerance?
Answer:
While the provided literature does not explicitly describe tolerance to this compound, a diminishing effect over time in a long-term study is a plausible concern in pharmacology.
Potential Causes:
-
Receptor Desensitization or Downregulation: Although this compound targets the sarcomere directly, chronic stimulation could potentially trigger compensatory mechanisms.
-
Altered Drug Metabolism: Long-term exposure might induce metabolic enzymes, leading to faster clearance of this compound.
-
Disease Progression: The underlying cardiac pathology in your animal model might be progressing to a stage where the effects of this compound are less pronounced.
Troubleshooting Steps:
-
Intermittent Dosing Strategy: Investigate if an intermittent dosing schedule (e.g., drug holidays) can prevent the development of tolerance while maintaining therapeutic benefits.
-
Pharmacokinetic Analysis: Measure this compound plasma concentrations at multiple time points throughout the long-term study to determine if drug clearance is increasing over time.
-
Combination Therapy: Consider investigating this compound in combination with other heart failure medications that have different mechanisms of action. This might provide a more sustained therapeutic effect.
-
Assess Cardiac Remodeling: Use serial echocardiography and terminal histopathology to assess whether cardiac remodeling is occurring, which might explain the reduced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a direct cardiac myosin activator. It enhances cardiac contractility through two primary mechanisms:
-
It increases the number of myosin heads in the "on" state, making them available to interact with actin.
-
It slows the release of ADP from the myosin head, which prolongs the power stroke and the duration of the cross-bridge cycle. This leads to increased force production and calcium sensitivity.
Q2: Does this compound affect intracellular calcium levels?
A2: No, a key feature of this compound is that it increases myocardial contractility without altering the amplitude or duration of the intracellular calcium transient. This distinguishes it from traditional inotropes like milrinone or dobutamine, which can increase mortality due to calcium overload.
Q3: What are the expected effects of this compound on systolic function in animal models?
A3: this compound has been shown to significantly improve systolic function. In preclinical studies, this is typically observed as:
-
Increased Left Ventricular Ejection Fraction (LVEF)
-
Increased Fractional Shortening (FS)
-
Increased Stroke Volume (SV)
-
Improved global longitudinal and circumferential strain
Q4: What are the known species differences in the pharmacokinetics of this compound?
A4: Pharmacokinetic properties of this compound have been characterized in several preclinical species. There are notable differences in clearance and oral bioavailability across species, which is important for dose selection in long-term studies.
Data Presentation
Table 1: Summary of this compound Pharmacokinetics in Preclinical Species
| Parameter | Mouse | Rat | Dog | Monkey |
| In Vivo Clearance (mL/min/kg) | 15.5 | 15.3 | 1.6 | 5.7 |
| Volume of Distribution (L/kg) | 0.24 | 1.7 | - | - |
| Oral Bioavailability (%) | 26 | - | 108 | - |
| Data sourced from Grillo et al. |
Table 2: Echocardiographic Findings in Rats Treated with this compound (2 mg/kg IV)
| Parameter | Baseline (Mean ± SEM) | Post-Danicamtiv (Mean ± SEM) | p-value |
| LV End-Systolic Diameter (mm) | 3.76 ± 0.11 | 2.93 ± 0.17 | < 0.001 |
| LV End-Diastolic Diameter (mm) | 7.56 ± 0.12 | 7.74 ± 0.26 | 0.45 |
| LVEF (%) | 79.76 ± 1.24 | 89.36 ± 0.99 | < 0.001 |
| Fractional Shortening (%) | 50.58 ± 1.30 | 63.57 ± 1.47 | < 0.001 |
| Systolic Ejection Time (ms) | 72.28 ± 1.53 | 87.14 ± 3.05 | < 0.001 |
| E/A Ratio | 1.97 ± 0.10 | 1.38 ± 0.10 | 0.0003 |
| Data sourced from Ráduly et al. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol is based on methodologies described by Ráduly et al..
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% Dimethyl sulfoxide (DMSO) and 90% (20% w/v) sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
This compound Solution: Dissolve this compound (MYK-491) in the vehicle to achieve the desired final concentration for administration. For intravenous (IV) administration in rats, a dose of 2 mg/kg has been previously used.
-
Administration: For acute studies, administer the this compound solution via tail vein cannulation. For long-term studies, the route of administration (e.g., oral gavage, osmotic mini-pumps) should be selected based on the pharmacokinetic properties of this compound in the chosen species and the study design.
-
Control Group: The control group should receive an equivalent volume of the vehicle solution.
Protocol 2: Echocardiographic Assessment of Cardiac Function
This protocol is a generalized procedure based on practices described in preclinical this compound studies.
-
Animal Preparation: Anesthetize the animal (e.g., with a ketamine/xylazine combination) and place it in a dorsal position on a heating pad to maintain body temperature. Use 3-lead ECG for continuous monitoring.
-
Imaging: Use a high-frequency ultrasound system with a linear transducer appropriate for the animal size. Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Systolic Function Measurements: From the M-mode images, measure the left ventricular end-diastolic diameter (LVEDD) and end-systolic diameter (LVESD). Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
Diastolic Function Measurements: From the apical four-chamber view, use pulsed-wave Doppler to measure the transmitral flow velocities. Determine the peak early (E) and late (A) filling velocities and calculate the E/A ratio.
-
Data Acquisition: All measurements should be taken at baseline (before drug administration) and at specified time points after this compound administration. Average at least three consecutive cardiac cycles for each measurement.
Visualizations
Caption: this compound's mechanism of action on the cardiac sarcomere.
References
- 1. The Novel Cardiac Myosin Activator this compound Improves Cardiac Systolic Function at the Expense of Diastolic Dysfunction In Vitro and In Vivo: Implications for Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound increases myosin recruitment and alters the chemomechanical cross bridge cycle in cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving the translational relevance of preclinical Danicamtiv studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and interpret preclinical studies of Danicamtiv, a novel cardiac myosin activator. Our goal is to enhance the translational relevance of your findings by addressing common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct and selective cardiac myosin activator.[1] It enhances cardiac contractility by increasing the number of myosin heads in the "ON" state, making them available to bind to actin and generate force.[2][3] This is achieved by modulating the enzymatic activity of myosin, specifically by slowing the rate of ADP release from the myosin head.[3] This prolonged attachment of myosin to actin leads to increased force production and calcium sensitivity of the myofilaments.[2] Unlike traditional inotropes, this compound's mechanism is not dependent on intracellular calcium concentration changes.
Q2: How does this compound differ from Omecamtiv Mecarbil (OM)?
A2: Both this compound and Omecamtiv Mecarbil (OM) are cardiac myosin activators, but they exhibit different molecular interactions and physiological effects. While both increase systolic function, preclinical studies in human engineered heart tissues suggest that this compound may have a wider therapeutic window and a smaller negative impact on diastolic function (lusitropy) for a similar increase in systolic force compared to OM. However, at higher doses, both drugs can impair diastolic performance. This compound is also reported to have a higher selectivity for cardiac myosin over skeletal or smooth muscle isoforms compared to OM.
Q3: What are the known species differences in the pharmacokinetics of this compound?
A3: Preclinical studies have revealed significant species-specific differences in the pharmacokinetics of this compound. Oral bioavailability, clearance, and volume of distribution vary considerably across mice, rats, dogs, and monkeys. These differences are important to consider when selecting animal models and extrapolating dosages to human studies. Refer to Table 1 for a summary of key pharmacokinetic parameters across different species.
Troubleshooting Guides
Issue 1: Discrepancy between in vitro and in vivo results.
Question: My in vitro experiments with isolated cardiomyocytes show a significant increase in contractility with this compound, but the effect is less pronounced or variable in my animal model. What could be the cause?
Possible Causes and Solutions:
-
Pharmacokinetic Variability: As highlighted in the FAQs, this compound's pharmacokinetic profile is highly species-dependent. Ensure that the dosing regimen in your in vivo model achieves plasma concentrations comparable to the effective concentrations used in your in vitro studies. It is crucial to perform pharmacokinetic profiling in your chosen animal model.
-
Protein Binding: The fraction of unbound, active drug can differ between in vitro media and in vivo plasma due to protein binding. Human plasma protein binding for this compound is moderate. Consider measuring the unbound fraction of this compound in the plasma of your animal model.
-
Metabolism: this compound is metabolized by CYP enzymes. The metabolic rate can vary between species, affecting the drug's half-life and exposure. Assess the metabolic stability of this compound in liver microsomes from your animal model.
-
Off-Target Effects in a Complex System: An in vivo system integrates cardiovascular, nervous, and endocrine signaling. While this compound is selective, systemic effects on heart rate, blood pressure, and neurohormonal activation can indirectly influence cardiac contractility and mask the direct effects observed in vitro. Monitor these systemic parameters closely in your animal studies.
Issue 2: Concerns about Impaired Diastolic Function.
Question: I am observing prolonged relaxation times and other signs of diastolic dysfunction in my preclinical model after this compound administration. Is this expected, and how can I mitigate it?
Possible Causes and Solutions:
-
Concentration-Dependent Effects: Impaired diastolic function is a known concentration-dependent effect of this compound. The mechanism of slowing ADP release, which enhances systole, can also delay myosin detachment, thus impairing relaxation.
-
Troubleshooting Step: Perform a detailed dose-response study to identify a therapeutic window that maximizes systolic enhancement with minimal diastolic impairment.
-
-
Heart Rate: The negative lusitropic effects of this compound can be more pronounced at higher heart rates, as the diastolic filling time is reduced.
-
Troubleshooting Step: Carefully monitor heart rate in your experiments. In in vitro preparations, assess the effects of this compound at different pacing frequencies.
-
-
Model-Specific Susceptibility: The underlying pathophysiology of your heart failure model may predispose it to diastolic dysfunction.
-
Troubleshooting Step: Characterize the baseline diastolic function of your chosen model. Consider using models that more closely mimic the human condition of interest.
-
Issue 3: Selecting an Appropriate Preclinical Model.
Question: What are the key considerations for choosing a preclinical model for this compound studies to improve translational relevance?
Considerations for Model Selection:
-
Etiology of Heart Failure: The underlying cause of heart failure can influence the response to this compound. For instance, this compound has shown efficacy in a rodent model of genetic dilated cardiomyopathy. Selecting a model with a pathophysiology relevant to the intended clinical indication is critical.
-
Species-Specific Sarcomere Protein Isoforms: Minor differences in myosin and other sarcomere protein isoforms between species can alter drug binding and effect. While porcine models are often used due to similarities with human cardiac physiology, rodent models are also valuable for genetic manipulation.
-
Integrated Physiological Systems: For assessing the overall therapeutic potential and potential liabilities, models that allow for the evaluation of cardiac, vascular, and neurohormonal responses are essential. Instrumented large animal models can provide valuable data on hemodynamics and cardiac function.
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound Across Species
| Parameter | Mouse | Rat | Dog | Monkey | Human (Predicted) |
| Clearance (mL/min/kg) | 15.5 | 15.3 | 1.6 | 5.7 | 0.64 |
| Volume of Distribution (L/kg) | 0.24 | 1.7 | N/A | N/A | 0.98 |
| Oral Bioavailability (%) | 26 | N/A | 108 | N/A | N/A |
| Half-life (h) | N/A | N/A | N/A | N/A | 17.7 |
| Data compiled from Grillo et al., 2021. N/A: Not available. |
Table 2: Concentration-Dependent Effects of this compound on Cardiomyocyte Mechanics (in vitro)
| This compound Concentration (µM) | Change in Systolic Sarcomere Length | Change in Diastolic Sarcomere Length |
| 1 | Significant Reduction | Significant Reduction |
| 2 | Significant Reduction | Significant Reduction |
| Data from Ráduly et al., 2022, in canine cardiomyocytes. |
Experimental Protocols
Protocol 1: Assessment of Myofibril Calcium Sensitivity
-
Objective: To determine the effect of this compound on the calcium sensitivity of force production in cardiac myofibrils.
-
Methodology:
-
Isolate cardiac myofibrils from the tissue of interest (e.g., porcine or rodent ventricle).
-
Permeabilize the myofibrils with a detergent (e.g., Triton X-100) to allow for the control of the intracellular environment.
-
Mount the myofibrils between a force transducer and a length controller.
-
Expose the myofibrils to a series of solutions with increasing calcium concentrations (pCa from 9.0 to 4.0) in the presence and absence of a specific concentration of this compound (e.g., 1 µM).
-
Record the steady-state force at each calcium concentration.
-
Plot the force-pCa relationship and fit the data to the Hill equation to determine the pCa50 (the calcium concentration at which 50% of maximal force is produced). An increase in pCa50 indicates increased calcium sensitivity.
-
Protocol 2: In Vivo Assessment of Cardiac Function by Echocardiography
-
Objective: To evaluate the effect of this compound on systolic and diastolic function in a living animal model (e.g., rat).
-
Methodology:
-
Anesthetize the animal and monitor vital signs.
-
Acquire baseline echocardiographic images in M-mode, 2D, and Doppler modes.
-
Administer this compound intravenously at the desired dose (e.g., 2 mg/kg).
-
Acquire post-treatment echocardiographic images at specified time points.
-
Analyze the images to measure parameters such as:
-
Systolic function: Left ventricular ejection fraction (LVEF), fractional shortening (FS), stroke volume (SV), and global longitudinal and circumferential strain.
-
Diastolic function: Mitral valve E/A ratio, isovolumic relaxation time (IVRT), and diastolic duration.
-
-
Compare baseline and post-treatment values to determine the effect of this compound.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the cardiac sarcomere.
References
Mitigating potential cardiotoxic effects of high-dose Danicamtiv
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiac myosin activator, Danicamtiv, particularly at high doses where potential cardiotoxic effects, such as diastolic dysfunction, may be observed.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective cardiac myosin activator. It directly binds to cardiac myosin, the motor protein responsible for muscle contraction. By modulating the myosin ATPase cycle, this compound increases the number of myosin heads in the "on" state and slows the release of ADP from the myosin head.[1][2] This leads to a prolonged interaction between myosin and actin, resulting in increased force production and calcium sensitivity of the myofilaments.[1] Unlike traditional inotropic agents, this compound's mechanism does not involve changes in intracellular calcium levels.
Q2: What are the potential cardiotoxic effects of high-dose this compound?
The primary cardiotoxic effect observed with high concentrations of this compound is diastolic dysfunction. This is characterized by impaired relaxation of the cardiac muscle after contraction. In experimental settings, this can manifest as a decreased rate of relaxation, a reduction in diastolic sarcomere length, and an overall increase in cardiomyocyte passive tension at low calcium concentrations. While this compound is reported to have a potentially wider therapeutic window than the first-generation myosin activator, Omecamtiv Mecarbil, dose-dependent effects on diastolic function are a key consideration. In some clinical trials, asymptomatic, mild, and transient increases in troponin and instances of non-sustained ventricular tachycardia have been reported, although a direct causal link and dose-dependency were not definitively established in the available literature.
Q3: How does this compound's effect on diastolic function compare to Omecamtiv Mecarbil (OM)?
Both this compound and OM, as cardiac myosin activators, can lead to impaired diastolic function, particularly at higher concentrations. The mechanism is thought to be related to the prolonged attachment of myosin cross-bridges to actin. However, some studies suggest that this compound may have a lesser impact on relaxation compared to OM, potentially offering a wider therapeutic index.
Q4: Are there any known biomarkers to monitor for this compound-induced cardiotoxicity?
While specific biomarkers for this compound-induced cardiotoxicity are not yet established, general markers of cardiac stress and damage can be monitored. In clinical settings, cardiac troponin levels have been monitored, with some mild, transient increases observed. In preclinical research, monitoring changes in diastolic function through techniques like echocardiography (e.g., E/A ratio) and direct measurement of cardiomyocyte relaxation kinetics are the most direct indicators of the primary dose-limiting toxicity.
Troubleshooting Guides
Issue 1: Observation of Impaired Myocardial Relaxation in In Vitro Models
Symptoms:
-
Slower relaxation phase in isolated cardiomyocyte contractility assays.
-
Increased time to 50% relaxation (RT50) in engineered heart tissues.
-
Elevated diastolic tension in isolated muscle fiber preparations.
Potential Causes:
-
High concentration of this compound leading to excessive prolongation of the myosin-actin interaction.
-
Suboptimal experimental buffer composition (e.g., ATP or calcium concentrations) exacerbating the drug's effects.
-
The inherent properties of the specific cardiac preparation being more sensitive to myosin activation.
Suggested Mitigation Strategies:
-
Concentration Optimization:
-
Perform a detailed dose-response curve to identify the lowest effective concentration that enhances systolic function without significantly impairing diastolic relaxation.
-
If diastolic dysfunction is observed, reduce the this compound concentration in subsequent experiments.
-
-
Washout Protocol:
-
Implement a washout protocol to determine if the effects on relaxation are reversible.
-
Detailed Protocol:
-
After recording data in the presence of high-dose this compound, perfuse the preparation with a this compound-free buffer for a period of 15-30 minutes.
-
Continuously monitor the relaxation parameters during the washout period.
-
Compare the post-washout relaxation kinetics to the baseline measurements to assess the degree of reversibility.
-
-
-
Investigate Potential Modulators of Cross-Bridge Cycling:
-
While not a standard reversal agent, exploring compounds that influence cross-bridge detachment may provide mechanistic insights. For example, agents that increase the availability of ATP could be investigated for their potential to facilitate myosin detachment, though this is a research question rather than a validated mitigation strategy.
-
Issue 2: Signs of Diastolic Dysfunction in In Vivo Models
Symptoms:
-
Echocardiographic evidence of diastolic dysfunction (e.g., altered E/A ratio, prolonged isovolumic relaxation time).
-
Increased left ventricular end-diastolic pressure (LVEDP) in hemodynamic assessments.
-
Reduced diastolic duration relative to systolic duration.
Potential Causes:
-
This compound dose is in the supratherapeutic range for the animal model.
-
Individual animal variability in drug metabolism and response.
-
Confounding effects of anesthesia or other experimental conditions on cardiac function.
Suggested Mitigation Strategies:
-
Dose Adjustment and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Reduce the administered dose of this compound.
-
If possible, correlate plasma concentrations of this compound with the observed diastolic effects to establish a therapeutic window for your model.
-
Ensure the dosing regimen is appropriate for the species being studied, considering its metabolic rate.
-
-
Pharmacological Counter-Maneuvers (for research purposes):
-
This is an exploratory area. Currently, there are no clinically established agents to specifically reverse the effects of cardiac myosin activators. However, for research purposes to understand the mechanism, one could hypothetically investigate agents that promote relaxation through different pathways. For instance, careful administration of a calcium channel blocker or a nitric oxide donor could be explored to see if they can counteract the this compound-induced diastolic stiffness, though this would be a complex interaction to interpret. This is a purely investigational suggestion and not a validated protocol.
-
-
Monitoring and Endpoint Selection:
-
Focus on endpoints that provide a balanced view of systolic enhancement and diastolic cost.
-
In addition to systolic parameters like ejection fraction, carefully quantify diastolic parameters to determine the net effect of the drug.
-
Data Presentation
Table 1: Effects of Increasing this compound Concentrations on Cardiomyocyte Mechanics (In Vitro)
| This compound Concentration (µM) | Systolic Sarcomere Length (µm) | Diastolic Sarcomere Length (µm) | Time to Peak Contraction (s) | Relaxation Time (s) |
| 0 (Control) | 1.65 ± 0.02 | 1.85 ± 0.01 | 0.64 ± 0.03 | 0.45 ± 0.02 |
| 0.1 | 1.62 ± 0.02 | 1.83 ± 0.01 | 0.78 ± 0.06 | 0.55 ± 0.03 |
| 0.5 | 1.56 ± 0.02 | 1.78 ± 0.02 | 1.02 ± 0.06 | 0.72 ± 0.04 |
| 1.0 | 1.51 ± 0.02 | 1.75 ± 0.02 | 1.45 ± 0.08 | 0.98 ± 0.06 |
| 2.0 | 1.45 ± 0.03 | 1.72 ± 0.02 | 2.06 ± 0.22 | 1.35 ± 0.11 |
Data are presented as mean ± SEM and are synthesized from published findings for illustrative purposes.
Table 2: Hemodynamic and Echocardiographic Parameters in an In Vivo Model Following High-Dose this compound
| Parameter | Baseline (Pre-Danicamtiv) | High-Dose this compound |
| Ejection Fraction (%) | 55 ± 5 | 65 ± 6 |
| Fractional Shortening (%) | 30 ± 3 | 38 ± 4 |
| Systolic Ejection Time (ms) | 72.28 ± 1.53 | 87.14 ± 3.05 |
| E/A Ratio | 1.5 ± 0.2 | 0.9 ± 0.1 |
| Isovolumic Relaxation Time (ms) | 40 ± 4 | 55 ± 5 |
Data are presented as mean ± SEM and are synthesized from published findings for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of this compound Effects on Isolated Cardiomyocyte Contractility and Relaxation
Objective: To quantify the dose-dependent effects of this compound on the contractility and relaxation kinetics of isolated adult ventricular cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes (e.g., from rat, rabbit, or canine models).
-
Myocyte perfusion solution (e.g., Tyrode's solution) with varying concentrations of this compound.
-
IonOptix or similar system for measuring sarcomere length and intracellular calcium.
-
Field stimulator.
Methodology:
-
Isolate ventricular cardiomyocytes using established enzymatic digestion protocols.
-
Allow cardiomyocytes to adhere to a laminin-coated coverslip on the stage of an inverted microscope.
-
Perfuse the cells with control Tyrode's solution at physiological temperature (e.g., 37°C).
-
Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using a field stimulator.
-
Record baseline data for sarcomere length and, if applicable, intracellular calcium transients.
-
Sequentially perfuse the cardiomyocytes with increasing concentrations of this compound (e.g., 0.01, 0.1, 0.3, 0.5, 1, and 2 µM). Allow for a stabilization period (e.g., 5 minutes) at each concentration before recording.
-
For each concentration, record at least 10 steady-state contractions.
-
Analyze the recordings to determine parameters such as:
-
Systolic and diastolic sarcomere length.
-
Amplitude of sarcomere shortening.
-
Time to peak contraction.
-
Time to 50% and 90% relaxation.
-
-
(Optional) Perform a washout step by perfusing with this compound-free solution to assess reversibility.
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for assessing this compound cardiotoxicity.
Caption: Troubleshooting logic for observed diastolic dysfunction.
References
Validation & Comparative
A Comparative Efficacy Analysis of Novel Cardiac Myotropes: Danicamtiv vs. Omecamtiv Mecarbil
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies for heart failure with reduced ejection fraction (HFrEF), direct activation of cardiac myosin has emerged as a promising strategy. Two prominent agents in this class, Danicamtiv and Omecamtiv Mecarbil, have garnered significant attention for their potential to improve cardiac contractility. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform ongoing research and development in cardiovascular therapeutics.
Mechanism of Action: A Tale of Two Myosin Activators
Both this compound and Omecamtiv Mecarbil are classified as cardiac myosin activators, or myotropes, that directly target the sarcomere to enhance systolic function.[1][2] Their primary mechanism involves binding to cardiac myosin, the motor protein responsible for converting chemical energy into mechanical force for heart muscle contraction.[2] By modulating the actin-myosin cross-bridge cycle, these drugs increase the number of myosin heads engaged with actin during systole, leading to a more forceful and prolonged contraction.[3]
While sharing a common target, subtleties in their molecular interactions lead to distinct functional profiles. Omecamtiv Mecarbil primarily accelerates the rate-limiting step of the myosin enzymatic cycle, promoting the transition of the actin-myosin complex from a weakly bound to a strongly bound, force-producing state. This results in an increased duration of systolic ejection without significantly altering intracellular calcium levels or myocardial oxygen consumption.
This compound, a second-generation myosin activator, also enhances the number of force-producing myosin heads but appears to have a more nuanced effect on cross-bridge kinetics. Studies suggest that this compound increases the recruitment of myosin heads and slows cross-bridge turnover by inhibiting ADP release. A key differentiator appears to be its effect on relaxation kinetics; some evidence suggests this compound may have a less pronounced slowing effect on cardiac relaxation compared to Omecamtiv Mecarbil, potentially offering a wider therapeutic window by mitigating diastolic dysfunction.
Preclinical Efficacy: A Head-to-Head Comparison
Preclinical studies in various animal models have demonstrated the positive inotropic effects of both drugs.
In a direct comparative in vivo study, both this compound and Omecamtiv Mecarbil produced similar dose-dependent increases in left ventricular stroke volume. However, for a comparable increase in stroke volume, this compound was associated with a lesser impairment of diastolic performance and myocardial relaxation than Omecamtiv Mecarbil.
| Parameter | This compound | Omecamtiv Mecarbil | Species/Model | Reference |
| Stroke Volume | ↑ | ↑ | Dogs with heart failure | |
| LV Ejection Fraction | ↑ | ↑ | Rats | |
| Systolic Ejection Time | ↑ | ↑ | Rats | |
| Diastolic Function | Less Impairment | More Impairment | Mice | |
| Myocardial Relaxation | Less Slowing | More Slowing | Human Myocardium |
Table 1: Summary of Comparative Preclinical Data
Clinical Efficacy: Insights from Human Trials
Both this compound and Omecamtiv Mecarbil have undergone extensive clinical evaluation, providing valuable data on their efficacy and safety in patients with HFrEF.
Omecamtiv Mecarbil has been studied in a comprehensive clinical trial program, including the notable GALACTIC-HF and COSMIC-HF trials. The GALACTIC-HF trial, a large Phase 3 study, demonstrated a modest but statistically significant reduction in the primary composite endpoint of cardiovascular death or first heart failure event. The COSMIC-HF Phase 2 trial showed that Omecamtiv Mecarbil improved cardiac function, including systolic ejection time and stroke volume, and reduced left ventricular dimensions. However, the METEORIC-HF trial did not show a significant improvement in exercise capacity.
This compound has shown promising results in earlier phase clinical trials. A Phase 2a trial in patients with HFrEF demonstrated that this compound was well-tolerated and improved left ventricular systolic function, as evidenced by increased stroke volume and improved global longitudinal and circumferential strain. Notably, this trial also reported a marked improvement in left atrial volume and function. An exploratory Phase 2a study in patients with primary dilated cardiomyopathy also suggested a positive effect on cardiac function.
| Trial | Drug | Phase | Key Findings | Reference |
| GALACTIC-HF | Omecamtiv Mecarbil | 3 | Modest reduction in CV death or first HF event. | |
| COSMIC-HF | Omecamtiv Mecarbil | 2 | Improved systolic ejection time, stroke volume; reduced LV dimensions. | |
| METEORIC-HF | Omecamtiv Mecarbil | 3 | No significant improvement in exercise capacity. | |
| Phase 2a (HFrEF) | This compound | 2a | Improved LV systolic function (stroke volume, strain) and LA function. | |
| Phase 2a (DCM) | This compound | 2a | Preliminary evidence of improved cardiac function. |
Table 2: Summary of Key Clinical Trial Data
Experimental Protocols
Preclinical In Vivo Comparison of this compound and Omecamtiv Mecarbil
-
Animal Model: Male C57BL/6J mice.
-
Procedure: Anesthetized mice were instrumented for left ventricular pressure-volume loop and echocardiographic strain analysis.
-
Drug Administration: this compound and Omecamtiv Mecarbil were administered via continuous intravenous infusion at effect-matched doses to achieve similar increases in stroke volume.
-
Data Analysis: Hemodynamic and echocardiographic parameters were recorded and analyzed to compare the effects of the two drugs on each phase of the cardiac cycle.
Phase 2a Clinical Trial of this compound in HFrEF
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose trial.
-
Participants: Patients with stable HFrEF.
-
Intervention: Patients received either this compound (50-100 mg twice daily) or placebo for 7 days.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Echocardiographic measures of left ventricular and left atrial function, including stroke volume, global longitudinal and circumferential strain, and left atrial volumes.
Signaling Pathways and Experimental Workflow
References
Head-to-head comparison of Danicamtiv and other cardiac myosin activators
In the landscape of therapeutic development for heart failure, particularly heart failure with reduced ejection fraction (HFrEF), direct modulation of cardiac sarcomere function has emerged as a promising strategy. Cardiac myosin activators, a novel class of drugs, aim to enhance myocardial contractility without significantly altering intracellular calcium concentrations, a mechanism distinct from traditional inotropic agents. This guide provides a detailed head-to-head comparison of Danicamtiv (formerly MYK-491), a second-generation cardiac myosin activator, with the first-in-class agent, Omecamtiv Mecarbil. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical and clinical data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Activators
Both this compound and Omecamtiv Mecarbil are small molecules that bind directly to cardiac myosin, the motor protein responsible for generating force in the heart muscle. They allosterically modulate its function to increase the number of myosin heads actively engaged with actin filaments, thereby augmenting systolic force production.[1][2]
This compound has a dual mechanism of action: it reduces the rate of ADP release from the myosin head and shifts the equilibrium of myosin heads from an 'off' (super-relaxed) state to an 'on' (disordered relaxed) state, making them more available to bind to actin.[1][2] This results in an increased number of force-producing cross-bridges and enhanced calcium sensitivity of the myofilaments.[2]
Omecamtiv Mecarbil also increases the proportion of myosin heads in a force-producing state. However, a key difference lies in their kinetic effects. While both drugs prolong the duration of the power stroke, this compound is suggested to have a less pronounced effect on the slowing of cross-bridge detachment compared to Omecamtiv Mecarbil. This distinction may contribute to a potentially wider therapeutic window for this compound, with less impairment of diastolic relaxation.
Figure 1. Cardiac Myosin Mechanochemical Cycle and Drug Intervention. This diagram illustrates the key steps in the cardiac myosin ATPase cycle and the proposed points of intervention for this compound and Omecamtiv Mecarbil, both of which slow the release of ADP from the actin-myosin complex.
Quantitative Data Comparison
The following tables summarize the available quantitative data from in vitro, in vivo, and clinical studies to facilitate a direct comparison between this compound and Omecamtiv Mecarbil.
In Vitro Pharmacological Comparison
| Parameter | This compound | Omecamtiv Mecarbil | Experimental System |
| Myofibril ATPase Activity | 3.0-fold increase at 50 µM (AC₅₀ 6.0 µM for ventricular) | - | Human Ventricular and Atrial Myofibrils |
| Ca²⁺ Sensitivity (pCa₅₀) | No significant change | Significant increase | Skinned Human Myocardium |
| Force Increase (Submaximal Ca²⁺) | 77.2% ± 5.7% at 2 µM | 85.1% ± 6.7% at 0.5 µM | Skinned Human Myocardium |
| Cross-Bridge Detachment Rate (krel(SLOW)) | 13.4% ± 2.5% decrease | 26.9% ± 2.4% decrease | Skinned Human Myocardium |
| Systolic Force Increase (EHT) | 74% at 10.6 µmol/L | 45% at 3.16 µmol/L | Engineered Human Myocardium |
| Diastolic Force Increase (EHT) | 35% at 10.6 µmol/L | 44% at 3.16 µmol/L | Engineered Human Myocardium |
In Vivo Hemodynamic Comparison in Animal Models
| Parameter | This compound | Omecamtiv Mecarbil | Animal Model |
| Stroke Volume (SV) | +10.6 mL | - | Dogs with Heart Failure |
| Left Atrial Emptying Fraction | +10.7% | - | Dogs with Heart Failure |
| Stroke Volume Increase (Standardized) | 4.39 ± 0.35 µl (low dose) | 4.1 ± 0.4 µl (low dose) | Healthy Rats |
| Stroke Volume Increase (Standardized) | 7.7 ± 0.8 µl (high dose) | 7.6 ± 0.9 µl (high dose) | Healthy Rats |
Clinical Efficacy Comparison in HFrEF Patients
| Parameter | This compound (Phase 2a) | Omecamtiv Mecarbil (GALACTIC-HF, Phase 3) |
| Stroke Volume | Up to +7.8 mL | Increased |
| Systolic Ejection Time | Placebo-corrected increase of 36-48 ms | Increased |
| Global Longitudinal Strain | Up to -1.0% improvement | - |
| Global Circumferential Strain | Up to -3.3% improvement | - |
| Left Atrial Minimal Volume Index | Up to -2.4 mL/m² decrease | - |
| Left Atrial Function Index | Up to 6.1 increase | - |
| Primary Composite Endpoint (HF event or CV death) | Not Assessed | Hazard Ratio: 0.92 (p=0.03) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of cardiac myosin activators.
Myofibril ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myofibrils, providing a direct measure of the drug's effect on the myosin motor.
-
Myofibril Isolation: Cardiac tissue is homogenized and subjected to differential centrifugation to isolate myofibrils.
-
Assay Buffer: A buffer containing ATP, Mg²⁺, and a specific free Ca²⁺ concentration (pCa) is used.
-
ATP Hydrolysis Measurement: The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate (Pi) over time, often using a colorimetric method like the malachite green assay.
-
Data Analysis: ATPase activity is plotted against the drug concentration to determine the half-maximal effective concentration (EC₅₀).
Skinned Myofiber Tension and Kinetics Analysis
This technique allows for the direct measurement of force production and cross-bridge kinetics in response to a drug, independent of changes in membrane excitability and calcium handling.
-
Fiber Preparation: Small bundles of cardiac muscle fibers are dissected and chemically "skinned" with a detergent (e.g., Triton X-100) to remove cell membranes, allowing for direct control of the intracellular environment.
-
Experimental Setup: The skinned fiber is mounted between a force transducer and a motor.
-
Force-pCa Relationship: The fiber is exposed to a series of solutions with varying Ca²⁺ concentrations (pCa) to determine the force-pCa relationship and assess changes in Ca²⁺ sensitivity.
-
Kinetic Measurements: Rapid length changes are applied to the fiber to measure the rate of force redevelopment (ktr), which reflects the rate of cross-bridge recruitment, and the rate of relaxation, which provides insights into cross-bridge detachment kinetics.
In Vivo Assessment of Cardiac Function in Animal Models
Echocardiography is a non-invasive method used to assess cardiac structure and function in animal models of heart failure.
-
Animal Model: A relevant animal model of heart failure (e.g., post-myocardial infarction or genetic models) is used.
-
Anesthesia and Monitoring: The animal is anesthetized, and its heart rate and body temperature are monitored.
-
Echocardiographic Imaging: A high-frequency ultrasound probe is used to acquire images of the heart in various views (e.g., parasternal long-axis and short-axis).
-
Data Acquisition and Analysis: M-mode and 2D images are used to measure left ventricular dimensions, wall thickness, and function (e.g., ejection fraction, fractional shortening, stroke volume). Doppler imaging is used to assess blood flow and diastolic function.
Figure 2. Drug Development Workflow. This diagram outlines the typical phased workflow for the development of a cardiac myosin activator, from initial preclinical evaluation to clinical trials and regulatory approval.
Conclusion
This compound represents a next-generation cardiac myosin activator with a potentially improved safety and efficacy profile compared to the first-in-class agent, Omecamtiv Mecarbil. Preclinical and early clinical data suggest that this compound enhances systolic function with a possibly lesser impact on diastolic relaxation, which could translate to a wider therapeutic window. The ongoing and future clinical trials for this compound will be crucial in determining its ultimate role in the management of heart failure. The experimental approaches detailed in this guide provide a framework for the continued investigation and comparison of novel cardiac myosin activators.
References
- 1. Effects of this compound, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omecamtiv mecarbil in chronic heart failure with reduced ejection fraction: GALACTIC‐HF baseline characteristics and comparison with contemporary clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inotropic Effects of Danicamtiv in Different Cardiomyopathy Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Danicamtiv, a novel, selective, small-molecule cardiac myosin activator, has emerged as a promising therapeutic agent for cardiomyopathies characterized by systolic dysfunction. This guide provides a comprehensive comparison of this compound's inotropic effects with alternative therapies, supported by experimental data from preclinical and clinical studies. We delve into the detailed methodologies of key experiments to facilitate replication and further investigation.
Mechanism of Action: A Direct Approach to Enhancing Cardiac Contractility
This compound directly targets cardiac myosin, the motor protein responsible for muscle contraction. Unlike traditional inotropic agents that modulate intracellular calcium levels, this compound enhances the intrinsic force-generating capacity of the sarcomere.[1][2][3] This is achieved by increasing the number of myosin heads in the 'on' state, ready to bind to actin, and by slowing the rate of ADP release, which prolongs the power-producing state of the cross-bridge cycle.[3][4] This mechanism of action is distinct from conventional inotropes like dobutamine or milrinone, which often increase myocardial oxygen demand and can be associated with arrhythmias.
The signaling pathway of this compound focuses on the direct modulation of the actin-myosin interaction within the cardiac sarcomere, bypassing the upstream signaling cascades that regulate calcium homeostasis.
Comparative Efficacy of this compound in Preclinical Models
Preclinical studies have consistently demonstrated the positive inotropic effects of this compound in various animal models of cardiomyopathy, including genetic and heart failure models.
In Vitro and Ex Vivo Studies
In demembranated cardiac muscle fibers from a mouse model of dilated cardiomyopathy (DCM), this compound was shown to correct calcium sensitivity and improve contractile function. Studies using porcine cardiac tissue and myofibrils further elucidated that this compound increases force and calcium sensitivity by increasing the number of myosins in the "on" state and slowing cross-bridge turnover.
| Parameter | Model | This compound Effect | Alternative (Omecamtiv Mecarbil) Effect | Reference |
| Ca2+ Sensitivity (pCa50) | Porcine cardiac myofibrils | Increased | Increased | |
| Maximal Force (Fmax) | Porcine cardiac myofibrils | No significant change | No significant change | |
| Rate of Cross-Bridge Detachment (krel) | Human myocardium | Slowed | Significantly slowed | |
| Rate of Cross-Bridge Recruitment (kdf) | Human myocardium | Slowed | Significantly slowed |
In Vivo Animal Studies
In a canine model of heart failure, this compound administration led to significant improvements in left ventricular stroke volume and left atrial emptying fraction. Similarly, in a rodent model of DCM, intravenous injection of this compound resulted in a significant increase in ejection fraction. A comparative study in healthy rats showed that for a similar increase in left ventricular stroke volume, this compound had less of a negative impact on diastolic performance compared to Omecamtiv Mecarbil (OM).
| Parameter | Model | This compound (2 mg/kg IV) | Control | Reference |
| Ejection Fraction (%) | Rodent DCM Model | 46.3 ± 2.0 | 36.6 ± 2.9 | |
| Left Ventricular Stroke Volume (mL) | Canine Heart Failure Model | +10.6 (p < 0.05) | Baseline | |
| Left Atrial Emptying Fraction (%) | Canine Heart Failure Model | +10.7 (p < 0.05) | Baseline | |
| Systolic Duration (% Cardiac Cycle) | Healthy Rats (High Dose) | 4.1 ± 0.7 | -0.09 ± 0.27 | |
| Systolic Duration (% Cardiac Cycle) | Healthy Rats (High Dose, OM) | 7.3 ± 0.4 | -0.09 ± 0.27 |
Clinical Validation in Cardiomyopathy Patients
Phase 2a clinical trials have evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with primary dilated cardiomyopathy (DCM), including those with genetic variants in MYH7 and TTN, as well as other causes.
In a study with DCM patients, a short course of oral this compound was generally well-tolerated and led to improvements in echocardiographic measures of cardiac function. Participants with MYH7 and TTN variants generally showed the most favorable responses in contractile function. Another phase 2a trial in patients with stable heart failure with reduced ejection fraction (HFrEF) demonstrated that this compound improved left ventricular systolic function, as evidenced by increased stroke volume and improved global longitudinal and circumferential strain.
| Parameter | Patient Population | This compound Effect | Placebo Effect | Reference |
| Stroke Volume (mL) | HFrEF | Up to +7.8 (p < 0.01) | No significant change | |
| Global Longitudinal Strain (%) | HFrEF | Up to –1.0 (p < 0.05) | No significant change | |
| Global Circumferential Strain (%) | HFrEF | Up to –3.3 (p < 0.01) | No significant change | |
| Left Atrial Minimal Volume Index (mL/m²) | HFrEF | Up to –2.4 (p < 0.01) | No significant change |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of key experimental protocols used in the cited studies.
Myofibril Mechanics and Calcium Sensitivity
A common experimental workflow to assess the direct effects of this compound on cardiac muscle involves the use of skinned (demembranated) cardiac muscle fibers or myofibrils. This allows for precise control of the intracellular environment, particularly calcium concentration.
Protocol:
-
Tissue Preparation: Left ventricular tissue is obtained and rapidly frozen. Small bundles of muscle fibers are dissected and chemically skinned using a solution containing a detergent (e.g., Triton X-100) to remove cell membranes while preserving the contractile apparatus.
-
Mechanical Measurements: Skinned muscle preparations are attached to a force transducer and a length controller. The preparation is then exposed to a series of solutions with precisely controlled concentrations of calcium (expressed as pCa, the negative log of the molar calcium concentration) and the investigational drug (this compound or a comparator).
-
Data Analysis: The force generated at different calcium concentrations is measured to determine the force-pCa relationship, from which the calcium sensitivity (pCa50) and maximal force (Fmax) are calculated. The rate of force redevelopment (ktr) following a rapid release and restretch is measured to assess cross-bridge cycling kinetics.
In Vivo Echocardiography in Animal Models
Protocol:
-
Animal Preparation: Animals (e.g., rats, dogs) are anesthetized, and baseline echocardiographic images are acquired.
-
Drug Administration: this compound or a vehicle control is administered intravenously.
-
Echocardiographic Imaging: Serial echocardiograms are performed at specified time points post-administration to assess cardiac dimensions, systolic and diastolic function. Key parameters measured include left ventricular ejection fraction (LVEF), fractional shortening (FS), stroke volume (SV), and strain imaging.
-
Data Analysis: Changes in echocardiographic parameters from baseline are compared between the treatment and control groups to determine the in vivo effects of the drug.
Conclusion
The available evidence from a range of cardiomyopathy models strongly supports the positive inotropic effects of this compound. Its novel mechanism of directly targeting cardiac myosin offers a potential advantage over traditional inotropic agents by enhancing contractility without directly modulating intracellular calcium. Comparative studies with Omecamtiv Mecarbil suggest that this compound may have a more favorable profile regarding diastolic function. Ongoing and future clinical trials will be crucial in further defining the therapeutic role of this compound in the management of patients with cardiomyopathy and heart failure.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound increases myosin recruitment and alters the chemomechanical cross bridge cycle in cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound Increases Myosin Recruitment and Alters Cross-Bridge Cycling in Cardiac Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-species comparison of Danicamtiv's mechanism of action
A Cross-Species Comparative Guide to the Mechanism of Action of Danicamtiv
This compound (formerly MYK-491) is a novel, selective, small-molecule cardiac myosin activator being developed for the treatment of heart failure with reduced ejection fraction (HFrEF) and genetic dilated cardiomyopathy (DCM).[1][2] It directly targets the cardiac sarcomere, the fundamental contractile unit of the heart muscle, to enhance systolic function.[3][4] This guide provides a comparative overview of this compound's mechanism of action across various species, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in understanding its therapeutic potential and cross-species translatability.
Mechanism of Action
This compound enhances cardiac muscle contractility through a multi-faceted mechanism that directly modulates the function of cardiac myosin, the motor protein responsible for generating force and shortening of the sarcomere.[5] Unlike traditional inotropic agents, this compound's action is independent of intracellular calcium concentrations, thereby avoiding potential adverse effects associated with calcium dysregulation.
The primary mechanisms of action for this compound are:
-
Increased Myosin-Actin Cross-Bridge Formation: this compound promotes the "on" state of myosin heads, making more of them available to bind to actin and participate in the contractile cycle. This leads to an increased number of force-producing cross-bridges at any given calcium concentration.
-
Modulation of Cross-Bridge Cycling Kinetics: this compound alters the kinetics of the cross-bridge cycle primarily by slowing the rate of adenosine diphosphate (ADP) release from the myosin head. This prolongs the duration of the power stroke, the force-generating phase of muscle contraction.
-
Increased Myofibril ATPase Activity: By promoting a state of higher myosin activity, this compound leads to an overall increase in the rate of ATP hydrolysis by the myofibrils, which fuels the contractile process.
These molecular events translate into enhanced myocardial contractility, increased stroke volume, and improved systolic function at the organ level.
Cross-Species Pharmacokinetics
Preclinical studies have characterized the pharmacokinetic profile of this compound across several species, providing a basis for predicting its behavior in humans.
| Parameter | Mouse | Rat | Dog | Monkey | Human (Predicted) |
| Clearance (mL/min/kg) | 15.5 | 15.3 | 1.6 | 5.7 | 0.64 |
| Volume of Distribution (L/kg) | 0.24 | 1.7 | Not Specified | Not Specified | 0.98 |
| Oral Bioavailability (%) | 26 | Not Specified | 108 | Not Specified | Not Specified |
| Half-life (h) | Not Specified | Not Specified | Not Specified | Not Specified | 17.7 |
Cross-Species In Vitro and In Vivo Effects
This compound has demonstrated positive effects on cardiac function in a variety of preclinical models, from isolated muscle fibers to in vivo heart failure models.
| Species | Model | Key Findings |
| Porcine | Permeabilized cardiac tissue and myofibrils | Increased force and calcium sensitivity, increased number of myosins in the "on" state, and slowed cross-bridge turnover due to inhibition of ADP release. |
| Canine | Enzymatically isolated cardiomyocytes and in vivo anesthetized rats | Decreased systolic and diastolic sarcomere lengths, slowed contraction and relaxation kinetics without changes in intracellular Ca2+ transients. In vivo, it increased left ventricular ejection fraction and fractional shortening but also showed signs of diastolic dysfunction at higher concentrations. In a canine heart failure model, this compound improved LV stroke volume (+10.6 mL) and LA emptying fraction (+10.7%). |
| Rodent (Mouse, Rat) | Mouse model of genetic dilated cardiomyopathy | Corrected decreased calcium sensitivity in demembranated tissue, abnormal twitch magnitude and kinetics in intact cardiac tissue, and reduced ejection fraction. In skinned myocardial strips from male and female rats, this compound increased steady-state isometric force production at sub-maximal calcium levels and slowed cross-bridge cycling kinetics similarly in both sexes. |
| Human | Engineered heart tissue and clinical trials | In engineered heart tissue, this compound led to a greater augmentation of systolic contraction with less negative effects on relaxation compared to Omecamtiv Mecarbil. In a Phase 2a trial in patients with HFrEF, this compound was well tolerated and improved LV systolic function, including stroke volume and global longitudinal and circumferential strain, and also improved left atrial volume and function. A direct comparison with Omecamtiv Mecarbil in human myocardium showed that at a similar level of force enhancement, this compound had a less pronounced effect on the slowing of cross-bridge kinetics. |
Experimental Protocols
1. Skinned Muscle Fiber Mechanics:
-
Objective: To assess the direct effect of this compound on the contractile properties of the sarcomere independent of cell membrane and sarcoplasmic reticulum function.
-
Methodology:
-
Small bundles of muscle fibers are dissected from cardiac tissue (e.g., porcine or rat ventricle).
-
The sarcolemma (cell membrane) is chemically permeabilized ("skinned") using a detergent like Triton X-100, which allows for direct control of the intracellular environment.
-
The skinned fibers are mounted between a force transducer and a length controller.
-
The fibers are exposed to a series of solutions with varying concentrations of calcium (pCa) to determine the force-pCa relationship, both in the presence and absence of this compound.
-
Parameters such as maximal calcium-activated force, calcium sensitivity (pCa50), and the rate of force redevelopment (ktr) are measured to assess cross-bridge cycling kinetics.
-
2. Myofibril ATPase Activity Assay:
-
Objective: To measure the effect of this compound on the rate of ATP hydrolysis by isolated myofibrils.
-
Methodology:
-
Myofibrils are isolated from cardiac tissue homogenates through differential centrifugation.
-
The ATPase activity is measured using a spectrophotometric assay that couples the hydrolysis of ATP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
-
The assay is performed at a fixed calcium concentration in the presence of varying concentrations of this compound to determine its effect on the maximal ATPase rate.
-
3. In Vivo Hemodynamic Assessment in a Canine Heart Failure Model:
-
Objective: To evaluate the effects of this compound on cardiac function in a large animal model of heart failure.
-
Methodology:
-
Heart failure is induced in dogs, for example, by rapid ventricular pacing.
-
Animals are instrumented for hemodynamic monitoring, including measurements of left ventricular pressure, cardiac output, and stroke volume.
-
Echocardiography is used to assess cardiac dimensions and function, including ejection fraction and strain.
-
This compound is administered intravenously or orally, and hemodynamic and echocardiographic parameters are measured at baseline and at various time points after drug administration.
-
Visualizations
Caption: this compound's dual mechanism of action on the cardiac sarcomere.
Caption: A generalized workflow for the evaluation of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Preclinical in vitro and in vivo pharmacokinetic properties of this compound, a new targeted myosin activator for the treatment of dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MyoKardia Announces Positive Data from Phase 2a Clinical Trial of this compound Presented at ESC’s HFA Discoveries with Simultaneous Publication in European Journal of Heart Failure - BioSpace [biospace.com]
- 4. MyoKardia Announces Positive Data from Phase 2a Clinical [globenewswire.com]
- 5. This compound increases myosin recruitment and alters the chemomechanical cross bridge cycle in cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Danicamtiv's Effect on Diastolic Function: A Guide for Researchers
This guide provides a detailed comparative analysis of Danicamtiv, a second-generation cardiac myosin activator, focusing on its effects on diastolic function. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of this novel myotrope in comparison to its predecessor, Omecamtiv Mecarbil, and standard heart failure therapies. The information presented is compiled from preclinical and clinical studies to offer an objective overview supported by experimental data.
Introduction to Therapeutic Approaches for Diastolic Dysfunction
Diastolic dysfunction, a core component of heart failure with preserved ejection fraction (HFpEF), is characterized by the inability of the left ventricle to relax and fill properly. This impairment leads to increased pressure within the heart chambers.[1] Therapeutic strategies aim to manage underlying conditions like hypertension and diabetes, control symptoms such as fluid retention, and improve ventricular relaxation.[2][3][4]
Standard treatments include:
-
Diuretics: To reduce fluid buildup.[2]
-
ACE Inhibitors and Angiotensin Receptor Blockers (ARBs): To manage blood pressure and improve diastolic function.
-
Beta-blockers: To control heart rate, prolonging the diastolic filling time.
-
Calcium Channel Blockers: To lower blood pressure and enhance diastolic function.
In contrast, cardiac myosin activators like this compound and Omecamtiv Mecarbil represent a newer class of drugs known as myotropes. They directly target the sarcomere to increase cardiac contractility, offering a distinct mechanism for treating heart failure with reduced ejection fraction (HFrEF), a condition often complicated by diastolic dysfunction.
Mechanism of Action: Cardiac Myosin Activators
This compound and Omecamtiv Mecarbil both act by directly modulating the kinetics of the myosin cross-bridge cycle in cardiomyocytes. They enhance the rate of myosin's association with actin and slow the release of adenosine diphosphate (ADP), which prolongs the duration of the power-producing state. This increases the number of active cross-bridges during systole, thereby augmenting contractility without altering intracellular calcium levels.
However, this prolonged attachment can also delay myocardial relaxation, a critical component of diastole. The primary challenge with first-generation myotropes like Omecamtiv Mecarbil was that the gains in systolic function came at the cost of worsening diastolic dysfunction. This compound, a second-generation activator, was developed to provide a similar systolic benefit with a reduced negative impact on diastole. Studies suggest this compound may have a different molecular action, accelerating actomyosin association kinetics without significantly affecting detachment kinetics at the individual cross-bridge level, potentially explaining its improved diastolic profile compared to Omecamtiv Mecarbil.
Comparative Data on Diastolic Function
Preclinical and clinical studies have sought to quantify the differential effects of this compound and Omecamtiv Mecarbil on diastolic parameters.
Table 1: Preclinical Comparison in Human Engineered Heart Tissues This table summarizes data from a study using human induced pluripotent stem cell-derived cardiomyocytes in an engineered heart tissue (EHT) model to compare the two myotropes directly.
| Parameter | Omecamtiv Mecarbil (OM) | This compound (DAN) | Key Finding |
| Increase in Diastolic Force (at maximally inotropic doses) | 44% | 35% | This compound increased diastolic force less than OM. |
| Time to 50% Relaxation (RT50) | Prolonged by 50% | Prolonged by 50% | Both drugs prolonged relaxation to a similar degree at their respective maximally effective doses. |
| Lusitropic Cost (Worsening relaxation vs. inotropic gain) | Significantly steeper cost | Lower cost | For a similar gain in systolic function, OM incurred a greater negative impact on relaxation. |
| Diastolic Force vs. Systolic Gain | Higher diastolic force increase for a given systolic gain | Lower diastolic force increase for a given systolic gain | This compound demonstrated a more favorable balance between systolic and diastolic effects. |
| Data sourced from a study on human engineered heart tissues. |
Table 2: In Vivo Comparison in Animal Models This table presents findings from in vivo studies, primarily in rats, assessing the real-time cardiovascular effects of this compound.
| Parameter | Treatment Group (this compound) | Control Group | Key Finding |
| Diastolic Duration | Significantly decreased (133.00 ± 4.66 ms) | 152.20 ± 4.19 ms | This compound shortened the time available for diastolic filling. |
| Ratio of Diastolic to Systolic Duration | Markedly decreased (1.28 ± 0.07) | 1.73 ± 0.06 | The balance shifted towards a longer systolic phase, potentially limiting diastolic performance. |
| Early/Atrial Inflow Ratio (E/A) | Significantly decreased | Baseline | Indicated a negative effect on left ventricular diastolic filling. |
| Isovolumic Relaxation Time (IVRT) | Unaltered | Baseline | No significant change was observed in this specific measure of relaxation. |
| Data from an echocardiographic study in anesthetized rats. |
A direct in vivo comparative study concluded that for similar increases in left ventricular stroke volume, this compound reduced diastolic performance and myocardial relaxation less than Omecamtiv Mecarbil. However, it is crucial to note that at higher doses, this compound still significantly impaired diastolic function, indicating a dose-dependent trade-off.
Table 3: Clinical Observations from Phase 2a Trial (HFrEF Patients) This table summarizes key diastolic-related findings from a Phase 2a clinical trial of this compound in patients with stable HFrEF.
| Parameter | Observation | Interpretation |
| Indices of Diastolic Function | Minimal impact observed via echocardiography. | Suggests a potentially wider therapeutic window in humans compared to preclinical models. |
| Diastolic Stiffness | No significant unwelcome increase was reported. | Addressed a key concern associated with first-generation myosin activators. |
| Left Atrial (LA) Function | Marked improvement in LA volume and function index. | Indirectly suggests preserved or improved diastolic filling dynamics. |
| Observations from Voors et al. study in patients with HFrEF. |
Experimental Protocols
The evaluation of this compound's effect on diastolic function relies on a combination of in vitro and in vivo methodologies.
Protocol 1: In Vitro Analysis in Engineered Human Heart Tissues (EHTs)
-
Objective: To directly compare the systolic and diastolic effects of this compound and Omecamtiv Mecarbil on human myocardial tissue.
-
Methodology:
-
Tissue Creation: Human induced pluripotent stem cell-derived cardiomyocytes were seeded onto decellularized porcine myocardial slices to create EHTs.
-
Mechanical Measurement: EHTs were mounted on a system to measure real-time force production and relaxation kinetics. Tissues were stimulated at a fixed frequency (e.g., 1 Hz).
-
Drug Infusion: Increasing concentrations of this compound or Omecamtiv Mecarbil were infused into the system. Steady-state behavior was recorded at each concentration.
-
Data Analysis: Key parameters were measured, including peak systolic force, diastolic baseline force, time to peak contraction, and time to 50% relaxation (RT50).
-
Protocol 2: In Vivo Echocardiographic Assessment in Rats
-
Objective: To assess the acute effects of this compound on cardiac systolic and diastolic function in a living animal model.
-
Methodology:
-
Animal Preparation: Anesthetized rats were prepared for detailed echocardiographic examination.
-
Baseline Imaging: A comprehensive baseline echocardiogram was performed, including M-mode, pulsed-wave Doppler (PWD), and tissue Doppler imaging (TDI) from apical four-chamber views.
-
Drug Administration: this compound was administered intravenously.
-
Post-Treatment Imaging: Echocardiographic measurements were repeated to assess changes in cardiac dimensions and function.
-
Data Analysis: Diastolic function was assessed by measuring mitral valve inflow velocities to determine the E/A ratio, diastolic duration, and isovolumic relaxation time (IVRT).
-
Conclusion and Future Directions
This compound represents a significant evolution in the development of cardiac myosin activators. The available evidence consistently indicates that while it shares the primary systolic-enhancing mechanism of Omecamtiv Mecarbil, it imparts a lower diastolic cost. Preclinical studies show that for a comparable improvement in systolic function, this compound causes less of an increase in diastolic force and has a more favorable lusitropic profile than its predecessor.
However, the trade-off between systolic gain and diastolic impairment is not eliminated. In vivo animal models demonstrate that this compound can shorten diastolic duration and negatively affect filling dynamics, particularly at higher concentrations. Encouragingly, early human clinical data suggest these negative diastolic effects may be minimal at therapeutic doses, pointing to a wider therapeutic window.
For drug development professionals, this compound's profile suggests it may be a more suitable candidate for patients with HFrEF where maintaining or improving diastolic function is critical. Further research, including larger clinical trials, is necessary to fully delineate its clinical utility and to identify patient populations who would benefit most from this targeted sarcomere therapy.
References
Navigating the Inotrope Landscape: A Comparative Safety Analysis of Danicamtiv
The quest for potent and safe inotropic agents for the management of heart failure is a dynamic area of research. Danicamtiv, a novel cardiac myosin activator, presents a distinct mechanism of action compared to traditional inotropes like dobutamine, milrinone, and levosimendan. This guide provides a comparative analysis of the safety profile of this compound against these established therapies, supported by available clinical and preclinical data. It is crucial to note that to date, no head-to-head clinical trials have directly compared the safety of this compound with dobutamine, milrinone, or levosimendan. Therefore, this comparison is based on data from separate clinical trials and meta-analyses.
Mechanisms of Action: A Tale of Two Pathways
Traditional inotropes primarily increase cardiac contractility by modulating intracellular calcium concentration or sensitivity. In contrast, this compound directly targets the cardiac sarcomere, the fundamental contractile unit of heart muscle cells.
dot
Dobutamine, a synthetic catecholamine, stimulates beta-1 adrenergic receptors, leading to an increase in cyclic AMP (cAMP) and subsequently, intracellular calcium levels[1]. Milrinone, a phosphodiesterase-3 inhibitor, also increases cAMP by preventing its breakdown, resulting in a similar downstream effect on calcium[2][3]. Levosimendan, a calcium sensitizer, enhances the sensitivity of troponin C to calcium, thereby increasing contractility without significantly raising intracellular calcium concentrations[4][5].
dot
Comparative Safety Profile
The distinct mechanisms of action translate to different safety profiles. While traditional inotropes are often associated with an increased risk of arrhythmias and hypotension due to their effects on calcium and the vasculature, this compound's more targeted approach may offer a different safety landscape.
This compound Safety Data
Clinical trial data for this compound is primarily from Phase 2 studies.
Table 1: Adverse Events in a Phase 2a Trial of this compound in Patients with Heart Failure with Reduced Ejection Fraction (HFrEF)
| Adverse Event | This compound (n=30) | Placebo (n=10) |
| Any Treatment-Emergent Adverse Event | 57% | 40% |
Source: Voors et al., European Journal of Heart Failure, 2020.
In a Phase 2 open-label trial (NCT04572893) in patients with primary dilated cardiomyopathy (DCM), treatment-emergent adverse events were reported in 53.7% of participants, with all being mild or moderate. Notably, an asymptomatic increase in cardiac troponin was detected in 3 participants.
Traditional Inotrope Safety Data
The safety profiles of dobutamine, milrinone, and levosimendan have been extensively studied.
Table 2: Key Adverse Events Associated with Traditional Inotropes from Selected Clinical Data
| Inotrope | Common Adverse Events | Incidence (from selected studies) |
| Dobutamine | Tachycardia, Hypertension, Arrhythmias, Anginal Pain | - Increase in heart rate of ≥30 bpm: ~10% - Increase in systolic blood pressure of ≥50 mmHg: ~7.5% |
| Milrinone | Hypotension, Atrial Arrhythmias | - Higher incidence of hypotension and atrial arrhythmias compared to placebo in the OPTIME-CHF trial. |
| Levosimendan | Hypotension, Headache, Atrial Fibrillation, Hypokalemia | - In the SURVIVE trial vs. Dobutamine: - Atrial Fibrillation: 9.1% vs. 6.1% - Hypokalemia: Higher incidence with levosimendan - Headache: Higher incidence with levosimendan |
Sources: StatPearls, OPTIME-CHF Trial, SURVIVE Trial.
Experimental Protocols: A Glimpse into the Research
Understanding the methodology of key clinical trials is essential for interpreting their findings.
This compound: Phase 2a Trial in HFrEF (Voors et al., 2020)
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose trial.
-
Participants: 40 patients with stable HFrEF (LVEF ≤ 35%) on guideline-directed medical therapy.
-
Intervention: Patients received oral this compound (50, 75, or 100 mg twice daily) or placebo for 7 days.
-
Primary Endpoint: Safety and tolerability of this compound.
-
Secondary Endpoints: Pharmacokinetics and pharmacodynamic effects assessed by echocardiography.
Levosimendan vs. Dobutamine: The SURVIVE Trial
-
Study Design: A randomized, double-blind, double-dummy, parallel-group, multicenter trial.
-
Participants: 1327 patients with acute decompensated heart failure requiring inotropic support.
-
Intervention: Intravenous levosimendan (loading dose followed by infusion for 24 hours) or dobutamine (infusion for at least 24 hours).
-
Primary Endpoint: All-cause mortality at 180 days.
-
Safety Assessments: Monitoring of adverse events, including cardiovascular events.
Logical Workflow for Inotrope Safety Assessment
The process of evaluating and comparing the safety of inotropes involves a multi-step approach, from preclinical evaluation to post-market surveillance.
dot
Conclusion
This compound's novel mechanism of directly targeting cardiac myosin offers a potential advantage by avoiding the systemic effects associated with alterations in intracellular calcium. Early clinical data suggest that this compound is generally well-tolerated, with a different adverse event profile compared to traditional inotropes. However, the absence of direct comparative trials necessitates a cautious interpretation of its relative safety. As more data from larger, longer-term clinical trials become available, a clearer picture of this compound's safety profile in comparison to established inotropes will emerge, further informing its potential role in the management of heart failure. Researchers and clinicians should remain vigilant in monitoring for both expected and unexpected adverse events as this promising new agent progresses through clinical development.
References
- 1. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. UCSF Astrocytoma Trial → SurVaxM Plus Adjuvant Temozolomide for Newly Diagnosed Glioblastoma (SURVIVE) [clinicaltrials.ucsf.edu]
- 3. ahajournals.org [ahajournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. biospace.com [biospace.com]
Validating the Therapeutic Potential of Danicamtiv in Genetic Cardiomyopathies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Danicamtiv, a novel cardiac myosin activator, against alternative therapeutic strategies for genetic cardiomyopathies. The information is intended to support research and development efforts in the field of cardiovascular disease by presenting objective data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to this compound and the Therapeutic Landscape
Genetic cardiomyopathies, a group of inherited disorders affecting the heart muscle, present a significant therapeutic challenge. A promising new agent, this compound, is a selective, oral, small-molecule cardiac myosin activator.[1] It is designed to enhance cardiac myosin function and availability, thereby addressing the underlying myocyte contraction deficits seen in certain genetic cardiomyopathies.[1] This guide will compare the therapeutic potential of this compound with current standard-of-care treatments and other emerging cardiac myosin modulators.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from clinical trials of this compound and its comparators. It is crucial to note that the primary clinical data for this compound is in patients with dilated cardiomyopathy (DCM), while the data for Mavacamten and Aficamten are predominantly from studies in patients with hypertrophic cardiomyopathy (HCM). Direct head-to-head comparative trials in the same patient population are not yet available.
Table 1: Clinical Trial Data for this compound in Genetic Dilated Cardiomyopathy
| Parameter | Patient Cohort | Baseline (Mean ± SD) | Change from Baseline (Mean) | p-value | Reference |
| Left Ventricular Ejection Fraction (LVEF) | MYH7 Variant (n=12) | 33.4% ± 8.0% | +8.8% | 0.001 | [2] |
| TTN Variant (n=14) | +5.9% | 0.005 | [2] | ||
| Other Causes (n=15) | +4.4% | NS | [2] | ||
| Left Ventricular Global Longitudinal Strain (LVGLS) | MYH7 Variant (n=12) | -2.1% | 0.008 | ||
| TTN Variant (n=14) | -1.2% | NS | |||
| Other Causes (n=15) | -1.4% | NS | |||
| Left Atrial Function Index (LAFI) | MYH7 Variant (n=12) | +11.1 | 0.006 | ||
| TTN Variant (n=14) | +6.8 | NS | |||
| Other Causes (n=15) | +4.4 | 0.026 |
NS: Not Significant
Table 2: Clinical Trial Data for Mavacamten in Obstructive Hypertrophic Cardiomyopathy (EXPLORER-HCM Trial)
| Parameter | Mavacamten Group | Placebo Group | p-value | Reference |
| Change in Post-Exercise LVOT Gradient (mmHg) | -47 | -10 | <0.0001 | |
| Change in pVO2 (mL/kg/min) | +1.4 | -0.1 | 0.0006 | |
| Patients with ≥1 NYHA Class Improvement | 37% | 17% | 0.0005 | |
| Change in NT-proBNP | -80% from baseline | - | - | |
| Change in LVEF | -4% from baseline | 0% from baseline | - |
Table 3: Clinical Trial Data for Aficamten in Obstructive Hypertrophic Cardiomyopathy (SEQUOIA-HCM Trial)
| Parameter | Aficamten Group | Placebo Group | p-value | Reference |
| Change in Valsalva LVOT Gradient (mmHg) | -53 ± 39 (at 48 weeks) | - | - | |
| Patients with ≥1 NYHA Class Improvement | 82% (at 48 weeks) | - | - | |
| Change in Left Atrial Volume Index (mL/m²) | -3.5 ± 6.6 (at 48 weeks) | - | 0.0008 | |
| Transient LVEF <50% | 4.3% of patients | - | - |
Table 4: Standard of Care for Genetic Dilated Cardiomyopathy
The standard of care for genetic DCM is largely aligned with the management of heart failure with reduced ejection fraction (HFrEF) and aims to manage symptoms and slow disease progression. Specific quantitative outcomes for these therapies in genetically defined DCM populations are not as readily available in a comparative format to the targeted therapies.
| Therapeutic Class | Examples | General Effects |
| ACE Inhibitors/ARBs/ARNIs | Lisinopril, Losartan, Sacubitril/Valsartan | Reduce mortality and heart failure hospitalizations. |
| Beta-Blockers | Metoprolol, Carvedilol | Reduce mortality and improve LVEF. |
| Aldosterone Antagonists | Spironolactone, Eplerenone | Reduce mortality and hospitalizations. |
| SGLT2 Inhibitors | Dapagliflozin, Empagliflozin | Reduce hospitalizations for heart failure. |
Mechanism of Action and Signaling Pathways
This compound: A Cardiac Myosin Activator
This compound directly targets the cardiac myosin heavy chain, the motor protein of the sarcomere. It functions as a selective agonist, enhancing the enzymatic activity of myosin and increasing the number of myosin heads available to interact with actin. This leads to improved myocyte contractility. The proposed mechanism involves accelerating actomyosin association kinetics, which increases the recruitment of myosin cross-bridges and subsequently activates the thin filament.
Mavacamten and Aficamten: Cardiac Myosin Inhibitors
In contrast to this compound, Mavacamten and Aficamten are cardiac myosin inhibitors developed for hypertrophic cardiomyopathy, a condition characterized by hypercontractility. They bind to an allosteric site on the cardiac myosin heavy chain, reducing the number of myosin heads that can form cross-bridges with actin. This leads to a reduction in excessive contractility.
Experimental Protocols
Detailed experimental protocols are essential for the validation and comparison of therapeutic agents. While complete, step-by-step protocols for the clinical trials are not publicly available, this section outlines the key methodologies based on published literature.
Echocardiography in this compound Clinical Trials (e.g., NCT04572893)
The clinical trials for this compound relied on echocardiography to assess changes in cardiac structure and function.
-
Objective: To measure changes in LVEF, LVGLS, and LAFI from baseline.
-
Methodology (General):
-
Patient Preparation: Patients are required to have adequate acoustic windows for clear imaging.
-
Image Acquisition: Standard transthoracic echocardiography (TTE) is performed at baseline and at specified follow-up intervals. Imaging is conducted by trained sonographers according to established guidelines.
-
Image Analysis:
-
LVEF: Calculated using the biplane Simpson's method from apical 4- and 2-chamber views.
-
LVGLS: Assessed using speckle-tracking echocardiography from the three standard apical views.
-
LAFI: Calculated based on left atrial volumes and function.
-
-
Data Interpretation: Changes from baseline are statistically analyzed to determine the effect of the treatment.
-
-
Note: The full, detailed imaging protocol with specific machine settings and software analysis parameters is typically proprietary to the clinical trial sponsor and core lab.
In Vitro Assessment of Myosin Function
Preclinical validation of this compound involved in vitro assays to determine its effect on myosin activity and muscle fiber contraction.
-
Objective: To measure the effect of this compound on the enzymatic activity of cardiac myosin and force generation in skinned cardiac muscle fibers.
-
Methodology (General):
-
Myosin ATPase Activity Assay:
-
Purified wild-type and DCM-variant cardiac myosin are incubated with varying concentrations of this compound.
-
The rate of ATP hydrolysis is measured, typically using a phosphate release assay.
-
The change in ATPase activity indicates the direct effect of the compound on the myosin motor.
-
-
Skinned Cardiac Fiber Tension Measurement:
-
Small bundles of cardiac muscle fibers are isolated from ventricular tissue and chemically "skinned" to remove cell membranes, allowing for direct manipulation of the intracellular environment.
-
The fibers are mounted on a force transducer and bathed in solutions with controlled calcium concentrations and with or without this compound.
-
The force of contraction (tension) is measured at different calcium levels to determine changes in calcium sensitivity and maximal force production.
-
-
-
Note: Specific buffer compositions, incubation times, and equipment models are crucial details for reproducibility and are found in the detailed methods sections of primary research publications.
Logical Comparison of Therapeutic Potential
The therapeutic potential of this compound for genetic DCM can be compared with alternatives based on their mechanism of action, target patient population, and clinical endpoints.
References
Unlocking the Sarcomere: A Comparative Guide to Danicamtiv's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of key findings from seminal research on Danicamtiv, a novel cardiac myosin activator. By summarizing quantitative data, detailing experimental protocols, and visualizing complex pathways, this document serves as a practical resource for understanding and potentially replicating pivotal experiments in the study of this promising therapeutic agent for heart failure.
This compound has emerged as a significant development in the treatment of heart failure with reduced ejection fraction (HFrEF).[1][2][3] Unlike traditional inotropic agents that often carry risks of arrhythmias and increased myocardial oxygen demand, this compound directly targets the sarcomere, the fundamental contractile unit of heart muscle cells, to improve cardiac function.[4] This guide synthesizes data from key preclinical and clinical studies to illuminate the drug's mechanism of action and its effects on cardiac physiology.
Dual Mechanism of Action: A Closer Look at Myosin Modulation
Seminal research has revealed that this compound enhances cardiac contractility through a dual mechanism of action that directly modulates the function of cardiac myosin.[5] Firstly, it increases the number of myosin heads in the "on" or force-producing state, effectively recruiting more "motors" to contribute to muscle contraction. Secondly, it slows the rate of adenosine diphosphate (ADP) release from the myosin head, which prolongs the duration of the power-producing cross-bridge state. This combined action leads to a more forceful and sustained contraction without significantly altering intracellular calcium concentrations, a common drawback of other inotropic drugs.
Quantitative Insights: this compound's Effects in Preclinical and Clinical Settings
The following tables summarize key quantitative findings from in vitro, animal, and human studies, providing a comparative overview of this compound's efficacy.
Table 1: Preclinical In Vitro and Animal Model Data
| Parameter | Model System | This compound Concentration | Key Finding | Reference |
| ATPase Activity | Ventricular Myofibrils | 50 µM | 3.0-fold increase | |
| Atrial Myofibrils | 50 µM | 2.3-fold increase | ||
| Human S1 Myosin | 3 µM | 1.4-fold increase in ATPase rate | ||
| Calcium Sensitivity (pCa₅₀) | Skinned Ventricular Fibres | 3 µM | Increase from 5.8 to 6.1 | |
| Skinned Atrial Fibres | 3 µM | Increase from 5.7 to 5.8 | ||
| LV Stroke Volume | Dogs with Heart Failure | Not Specified | +10.6 mL improvement | |
| LA Emptying Fraction | Dogs with Heart Failure | Not Specified | +10.7% improvement | |
| Filament Velocity | In Vitro Motility Assay | 1 µM | ≈55% decrease | |
| Myofibril Relaxation (kREL(fast)) | Porcine Myofibrils | 1 µM | Decrease from 10.64 to 6.34 s⁻¹ |
Table 2: Phase 2a Clinical Trial Data in HFrEF Patients
| Parameter | This compound Plasma Concentration | Placebo-Corrected Change | P-value | Reference |
| LV Stroke Volume | Medium Concentration | +7.8 mL | < 0.01 | |
| High Concentration | +5.7 mL | < 0.05 | ||
| Global Longitudinal Strain | Medium Concentration | -2.1% | < 0.01 | |
| Global Circumferential Strain | High Concentration | -3.3% | < 0.01 | |
| LV End-Systolic Diameter | Medium Concentration | -1.3 mm | < 0.01 | |
| High Concentration | -1.8 mm | < 0.01 | ||
| LA Minimal Volume Index | ≥2000 ng/mL | -2.4 mL/m² | < 0.01 | |
| LA Function Index | ≥2000 ng/mL | +6.1 | < 0.01 | |
| Systolic Ejection Time | High Concentration | +48 ms | Not Specified |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further clarify the processes described, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
References
- 1. Effects of this compound, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Safe Disposal of Danicamtiv: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Danicamtiv are paramount to ensuring laboratory safety and environmental protection. This compound, a novel cardiac myosin activator, requires specific procedures for its disposal due to its potential hazards. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Adherence to safety protocols is crucial to mitigate risks of exposure and environmental contamination.
Key Hazard Statements:
All personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols[1].
Quantitative Safety Data
The following table summarizes the key safety classifications for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity (Category 1) | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
The primary guideline for the disposal of this compound is to treat it as hazardous waste and send it to an approved waste disposal plant.
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Identification: All materials that have come into contact with this compound must be considered contaminated waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Empty vials and containers that held this compound.
-
Contaminated labware (e.g., pipette tips, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Materials used for cleaning spills.
-
-
Waste Segregation:
-
Establish a dedicated, clearly labeled hazardous waste container for all this compound-contaminated materials.
-
The container must be leak-proof and have a secure lid.
-
Label the container with "Hazardous Waste - this compound" and include the relevant hazard symbols (e.g., toxic, environmentally hazardous).
-
-
Collection of Spillage:
-
In case of a spill, collect the spillage promptly.
-
Avoid generating dust. If it is a solid, gently sweep it into a designated container. If it is a liquid, absorb it with an inert material (e.g., vermiculite, sand).
-
All materials used for cleanup must also be disposed of as hazardous waste.
-
-
Container Management:
-
Keep the hazardous waste container closed when not in use.
-
Store the container in a designated, secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Do not dispose of this compound or its containers in the regular trash or down the drain. This is critical to prevent environmental contamination, given its high aquatic toxicity.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment.
References
Essential Safety and Handling Protocols for Danicamtiv
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Danicamtiv is paramount. This document provides immediate and essential safety and logistical information, including personal protective equipment (PPE) guidelines, handling procedures, and disposal considerations to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Ensure gloves are intact before use and changed regularly. |
| Eye Protection | Safety glasses or goggles | Should be worn at all times to protect from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat | Fully buttoned laboratory coat to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood or an area with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[1] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not inhale dust or aerosols.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
Accidental Release and Disposal
In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the material and prevent exposure.
Accidental Release Measures:
-
Evacuate Personnel: Ensure all non-essential personnel are cleared from the area.
-
Ensure Adequate Ventilation: If safe to do so, increase ventilation in the area of the spill.
-
Utilize Full PPE: Personnel involved in the cleanup must wear full personal protective equipment.
-
Containment and Cleanup:
-
For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Avoid generating dust.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal:
-
Dispose of unused this compound and its container at an approved waste disposal plant.
-
Avoid release to the environment.
First Aid Measures
In case of exposure, follow these first aid guidelines and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Continue rinsing and call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
Hierarchy of Controls for Safe Handling
To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. This model prioritizes controls from most to least effective.
Caption: Hierarchy of Controls for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
